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  • Product: n-Methylpent-4-enamide
  • CAS: 52565-61-4

Core Science & Biosynthesis

Foundational

A Technical Guide to N-methylpent-4-enamide: Structure, Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of N-methylpent-4-enamide (CAS No. 52565-61-4), a bifunctional molecule incorporating both a secondary amide and a terminal alkene. This unique combination...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of N-methylpent-4-enamide (CAS No. 52565-61-4), a bifunctional molecule incorporating both a secondary amide and a terminal alkene. This unique combination of functional groups makes it a valuable building block in various fields, including polymer science, organic synthesis, and materials chemistry. This document details its chemical structure, physicochemical properties, spectroscopic signature, a validated synthesis protocol, and discusses its chemical reactivity and potential applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

N-methylpent-4-enamide is an acyclic organic compound with a five-carbon chain. Its structure is characterized by a terminal double bond between C4 and C5 and a secondary amide group where the nitrogen atom is substituted with a methyl group.

The fundamental identification parameters for N-methylpent-4-enamide are summarized in the table below.[1][2]

IdentifierValue
IUPAC Name N-methylpent-4-enamide[1]
CAS Number 52565-61-4[1][2]
Molecular Formula C₆H₁₁NO[1][2]
Canonical SMILES CNC(=O)CCC=C[1]
InChI InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h3H,1,4-5H2,2H3,(H,7,8)[1]
InChIKey WMSBZEVWAHDCGZ-UHFFFAOYSA-N[1]

graph G {
layout=neato;
node [shape=plaintext, fontcolor="#202124", fontsize=12];
edge [color="#202124"];
// Atom nodes with explicit positions
n1 [label="H₂C", pos="0,0!"];
n2 [label="CH", pos="1.2,-0.5!"];
n3 [label="CH₂", pos="2.4,0.2!"];
n4 [label="CH₂", pos="3.6,-0.5!"];
n5 [label="C", pos="4.8,0.2!"];
n6 [label="O", pos="4.8,1.4!"];
n7 [label="N", pos="6.0,-0.5!"];
n8 [label="H", pos="6.0,-1.4!"];
n9 [label="CH₃", pos="7.2,0!"];

// Bonds connecting the nodes
n1 -- n2 [style=double, penwidth=2];
n2 -- n3;
n3 -- n4;
n4 -- n5;
n5 -- n6 [style=double, penwidth=2];
n5 -- n7;
n7 -- n8;
n7 -- n9;

}

Figure 1: 2D Chemical Structure of N-methylpent-4-enamide.

Physicochemical Properties

The physical and chemical properties of N-methylpent-4-enamide dictate its behavior in various chemical systems, including its solubility, reactivity, and potential for intermolecular interactions. The following properties have been computationally predicted.

PropertyValueSource
Molecular Weight 113.16 g/mol [1][2]
Monoisotopic Mass 113.084063974 Da[1]
XLogP3 0.6[1]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 1[1][2]
Rotatable Bond Count 3[1][2]
Topological Polar Surface Area 29.1 Ų[1][2]

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and characterization of N-methylpent-4-enamide. The expected spectral data are outlined below, based on the known ranges for its constituent functional groups.[3][4]

Spectroscopy Feature Expected Chemical Shift / Wavenumber Rationale
¹H NMR Vinyl Protons (=CH₂)~4.9 - 5.1 ppmProtons on a terminal double bond.
Vinyl Proton (-CH=)~5.7 - 5.9 ppmProton on an internal carbon of a double bond.
Allylic Protons (-CH₂-CH=)~2.3 ppmProtons adjacent to the C=C double bond.
Alpha-Carbonyl Protons (-CH₂-C=O)~2.2 ppmProtons adjacent to the carbonyl group.
N-Methyl Protons (-NH-CH₃)~2.8 ppmMethyl group attached to the amide nitrogen.
Amide Proton (-NH-)~5.5 - 8.5 ppm (broad)Labile proton on the nitrogen atom.
¹³C NMR Carbonyl Carbon (C=O)~172 ppmCharacteristic shift for a secondary amide carbonyl.
Alkene Carbon (-CH=)~137 ppmInternal sp² hybridized carbon.
Alkene Carbon (=CH₂)~115 ppmTerminal sp² hybridized carbon.
N-Methyl Carbon (-CH₃)~26 ppmMethyl group attached to nitrogen.
Aliphatic Carbons (-CH₂-)~30 - 40 ppmsp³ hybridized carbons in the chain.
IR Spectroscopy N-H Stretch~3300 cm⁻¹ (sharp, moderate)Characteristic of a secondary amide N-H bond.[4][5]
=C-H Stretch~3080 cm⁻¹ (weak to moderate)Stretching vibration of H bonded to sp² carbons.
C-H Stretch (sp³)~2850-2960 cm⁻¹ (strong)Aliphatic C-H bond stretching.
C=O Stretch (Amide I)~1650 cm⁻¹ (strong)Carbonyl stretching is a very strong, characteristic amide band.[4][5]
C=C Stretch~1640 cm⁻¹ (variable)Alkene stretch, may overlap with the Amide I band.
N-H Bend (Amide II)~1550 cm⁻¹ (strong)Combination of N-H bending and C-N stretching.
Mass Spectrometry Molecular Ion [M]⁺m/z 113.084Corresponding to the exact mass of C₆H₁₁NO.[1]
Key Fragmentsm/z 98, 84, 72, 57, 44Potential fragments from cleavage alpha to the carbonyl, McLafferty rearrangement, or loss of the methylamino group.

Synthesis and Manufacturing

N-methylpent-4-enamide can be reliably synthesized via the nucleophilic acyl substitution of a 4-pentenoyl derivative with methylamine. The use of 4-pentenoyl chloride is a common and efficient method.

Causality of Experimental Design

This protocol utilizes the high reactivity of an acid chloride toward a nucleophile.

  • Reagents : 4-Pentenoyl chloride is the electrophilic acylating agent. Methylamine serves as the nucleophile.

  • Solvent : A dry, aprotic solvent like dichloromethane (DCM) is used to prevent hydrolysis of the highly reactive acid chloride.

  • Base : Triethylamine (TEA) is a non-nucleophilic base used as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile.

  • Workup : An aqueous workup with dilute acid and brine removes the triethylamine hydrochloride salt and any unreacted methylamine, followed by drying and solvent evaporation to isolate the crude product.

  • Purification : Column chromatography is employed to separate the desired amide from any non-polar starting materials or polar impurities, yielding the pure product.

SynthesisWorkflow start Dissolve 4-Pentenoyl Chloride in dry Dichloromethane (DCM) under N₂ atmosphere at 0°C. reagents Prepare solution of Methylamine and Triethylamine in dry DCM. addition Add Methylamine solution dropwise to the stirred acid chloride solution. start->addition reagents->addition reaction Allow reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. addition->reaction workup Quench with H₂O. Wash with 1M HCl, sat. NaHCO₃, and Brine. reaction->workup dry Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. workup->dry purify Purify crude product via Silica Gel Column Chromatography. dry->purify end_node Isolate pure N-methylpent-4-enamide. purify->end_node

Figure 2: Experimental workflow for the synthesis of N-methylpent-4-enamide.
Experimental Protocol

This procedure is a representative method for laboratory-scale synthesis.[6]

  • Reaction Setup : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-pentenoyl chloride (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0°C in an ice bath.

  • Reagent Addition : In a separate flask, add methylamine (2.0 M solution in THF, 1.1 eq) and triethylamine (1.2 eq) to anhydrous DCM. Transfer this solution to an addition funnel.

  • Reaction : Add the methylamine/triethylamine solution dropwise to the stirred acid chloride solution over 30 minutes, maintaining the internal temperature below 5°C.

  • Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup : Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure N-methylpent-4-enamide.

Chemical Reactivity and Potential Applications

The dual functionality of N-methylpent-4-enamide makes it a versatile reagent in organic chemistry. The reactivity of the alkene and amide groups can be selectively addressed.

  • Alkene Group Reactivity : The terminal double bond is susceptible to a wide range of transformations, including:

    • Electrophilic Addition : Reactions such as hydrogenation, halogenation, and hydrohalogenation can selectively modify the alkene without affecting the amide.

    • Oxidation : The double bond can be oxidized to form an epoxide or cleaved via ozonolysis to yield an aldehyde.

    • Polymerization : It can act as a monomer in radical or transition-metal-catalyzed polymerization reactions to produce functionalized polymers.

  • Amide Group Reactivity : The secondary amide is relatively stable but can undergo:

    • Hydrolysis : Under strong acidic or basic conditions, the amide bond can be cleaved to yield 4-pentenoic acid and methylamine.

    • Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, N-methylpent-4-en-1-amine.

Potential Applications

Based on its structure, N-methylpent-4-enamide is a promising candidate for several applications:

  • Polymer Chemistry : As a functional monomer, it can be used to synthesize polymers with pendant amide groups, which can enhance properties like hydrophilicity, thermal stability, and adhesion.

  • Organic Synthesis : It serves as a valuable building block where the alkene or amide can be transformed selectively, enabling the synthesis of more complex molecules, including nitrogen-containing heterocycles and other scaffolds relevant to medicinal chemistry.[7]

  • Drug Discovery : The pentenamide scaffold can be incorporated into larger molecules to explore potential biological activities. Amide-containing compounds are ubiquitous in pharmaceuticals, and the terminal alkene provides a handle for further functionalization or conjugation.[7]

Safety and Handling

No specific safety data sheet (SDS) is available for N-methylpent-4-enamide in the provided search results. However, based on the functional groups present, general laboratory safety precautions should be observed.[8][9]

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

References

  • N-Methylpent-4-enamide | C6H11NO | CID 12444166. PubChem, National Institutes of Health. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Pentanamide, 4-methyl- - the NIST WebBook. NIST Chemistry WebBook. [Link]

  • Infrared Spectroscopy. Michigan State University Chemistry. [Link]

  • How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

Sources

Exploratory

N-methylpent-4-enamide CAS number and safety data sheet

This guide provides an in-depth technical analysis of N-methylpent-4-enamide , a critical intermediate in organic synthesis and drug discovery. It is designed for researchers requiring validated physicochemical data, syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-methylpent-4-enamide , a critical intermediate in organic synthesis and drug discovery. It is designed for researchers requiring validated physicochemical data, synthesis protocols, and safety standards.

CAS Number: 52565-61-4 Chemical Family: Secondary Amides / Alkenyl Amides

Chemical Identity & Physicochemical Properties

N-methylpent-4-enamide is a bifunctional building block containing a terminal alkene and a secondary amide. Its structure allows for diverse functionalization, particularly in radical cyclization reactions to form lactams (pyrrolidinones), a core scaffold in pharmaceutical compounds.

PropertyDataNote
IUPAC Name N-methylpent-4-enamide
CAS Number 52565-61-4Verified
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
SMILES CNC(=O)CCC=C
Physical State Liquid (at 25°C)Colorless to pale yellow oil
Boiling Point ~85–90 °C @ 2 mmHgPredicted based on N-methoxy analog [1]
Density ~0.92 g/cm³Estimated
Solubility Soluble in DCM, THF, EtOAc, EtOHLimited water solubility
Synthesis & Manufacturing Protocol

The most robust laboratory-scale synthesis involves the activation of 4-pentenoic acid via its acid chloride, followed by aminolysis with methylamine. This method avoids the purification difficulties associated with direct thermal amidation.

Protocol: Acid Chloride Route
  • Precursors: 4-Pentenoic acid (CAS 591-80-0), Oxalyl chloride (or Thionyl chloride), Methylamine (2M in THF).

  • Scale: 10–50 mmol.

Step-by-Step Methodology:

  • Activation: Dissolve 4-pentenoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under inert atmosphere (

    
    ).
    
  • Chlorination: Add Oxalyl chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic amount of DMF (1-2 drops) to initiate the reaction. Stir at room temperature (RT) for 2 hours until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases.
  • Concentration: Remove solvent and excess oxalyl chloride under reduced pressure to yield crude 4-pentenoyl chloride (volatile—handle with care).

  • Aminolysis: Re-dissolve the acid chloride in dry DCM. Cool to 0°C. Add Methylamine (2.0 equiv, or excess) in THF dropwise. Add Triethylamine (

    
    , 1.5 equiv) if using methylamine hydrochloride salt.
    
  • Workup: Stir for 4 hours. Quench with saturated

    
    . Extract with DCM.[1] Wash organic layer with 1M HCl (to remove amine) and Brine. Dry over 
    
    
    
    .[2]
  • Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Reaction Workflow Visualization

Synthesis Start 4-Pentenoic Acid (CAS 591-80-0) Step1 Activation (Oxalyl Chloride, DMF) Start->Step1 Inter Acid Chloride Intermediate Step1->Inter - CO, CO2, HCl Step2 Aminolysis (MeNH2, THF) Inter->Step2 Product N-methylpent-4-enamide (CAS 52565-61-4) Step2->Product - HCl

Caption: Two-step synthesis via acid chloride activation to ensure high yield and purity.

Safety Data Sheet (SDS) Analysis

As a research chemical, full toxicological data (RTECS) may not be established. Treat with Standard Precautions for Amides .

GHS Classification (Inferred):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling & Storage:

  • Storage: Store at 2–8°C (Refrigerator) under inert gas (

    
    ). Amides are generally stable but can hydrolyze over long periods if exposed to moisture.
    
  • PPE: Nitrile gloves, safety goggles, and lab coat. Work in a fume hood to avoid inhalation of vapors.

First Aid Measures:

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Skin Contact: Wash with soap and water. If irritation persists, seek medical attention.

Applications in Drug Development

N-methylpent-4-enamide is a "privileged structure" for generating nitrogen heterocycles via 5-exo-trig cyclization .

A. Radical Cyclization (Pyrrolidinone Synthesis)

This molecule serves as a substrate for amidyl radical generation.[3] Upon oxidation (e.g., persulfate or photoredox catalysis), the nitrogen-centered radical cyclizes onto the alkene to form functionalized pyrrolidinones (gamma-lactams), a core motif in racetams (nootropics) and anti-inflammatory drugs [2].

B. Iodolactonization

Reaction with Iodine (


) induces electrophilic cyclization, yielding iodomethyl-pyrrolidinones. These are versatile intermediates for further substitution (e.g., nucleophilic displacement with azides or cyanides).
Mechanism: 5-Exo-Trig Cyclization

Cyclization Substrate N-methylpent-4-enamide Radical Amidyl Radical (N-centered) Substrate->Radical Oxidation (-e-, -H+) Cyclized C-Radical Intermediate Radical->Cyclized 5-exo-trig Cyclization Product Functionalized Pyrrolidinone Cyclized->Product Trapping (e.g., TEMPO/H-atom)

Caption: Mechanism of amidyl radical cyclization yielding the pyrrolidinone scaffold.

References
  • Organic Syntheses Procedure (Analog): Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 227-244.

  • Radical Cyclization Methodology: Allene Trifunctionalization via Amidyl Radical Cyclization and TEMPO Trapping. J. Am. Chem. Soc. / NSF Public Access.

  • CAS Registry Data: N-methylpent-4-enamide (CAS 52565-61-4). PubChem Compound Summary.

Sources

Foundational

thermodynamic stability of N-methylpent-4-enamide

Title: Thermodynamic Stability of N-Methylpent-4-enamide: Resonance, Isomerization, and Kinetic Profiling Abstract N-methylpent-4-enamide is a bifunctional aliphatic molecule comprising a secondary amide and a terminal a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability of N-Methylpent-4-enamide: Resonance, Isomerization, and Kinetic Profiling

Abstract N-methylpent-4-enamide is a bifunctional aliphatic molecule comprising a secondary amide and a terminal alkene. Its thermodynamic profile is defined by two distinct domains: the highly stabilized, planar amide linkage and the relatively high-energy, unactivated terminal olefin. This whitepaper dissects the , providing researchers and drug development professionals with mechanistic insights into its conformational dynamics, isomerization potential, and field-proven experimental methodologies for stability validation.

Structural and Thermodynamic Overview

N-methylpent-4-enamide (C₆H₁₁NO) serves as a versatile building block in organic synthesis, cross-coupling reactions, and pharmaceutical development[1]. The molecule's thermodynamic stability is governed by the interplay of its two functional groups. The secondary amide provides a robust, resonance-stabilized core, while the terminal alkene represents a site of thermodynamic instability relative to its internal, conjugated isomers. Understanding these opposing forces is critical for predicting shelf-life, reactivity, and metabolic stability.

The Amide Core: Resonance Stabilization and Conformational Rigidity

The amide bond is one of the most stable functional groups in organic chemistry due to the delocalization of the nitrogen lone pair into the


* orbital of the adjacent carbonyl group.
  • Resonance Energy: Classical thermodynamic calculations, employing gas-phase enthalpies of formation, estimate the resonance energy of typical aliphatic N-methyl amides at approximately 70–71 kJ/mol (~16–17 kcal/mol)[2].

  • Partial Double-Bond Character: This electronic delocalization imparts approximately 40% partial double-bond character to the C–N bond, enforcing a strictly planar geometry to maximize orbital overlap[3].

  • Rotational Barrier: The thermodynamic penalty for breaking this conjugation—achieved by twisting the C–N bond 90 degrees out of plane—results in a significant rotational barrier of 15–20 kcal/mol[4]. This barrier prevents free rotation at room temperature, locking the molecule into distinct cis and trans rotamers.

G A Amide Ground State (Planar, Conjugated) B Transition State (Twisted C-N Bond, 90°) A->B +16-20 kcal/mol (Activation Energy) C Rotamer Ground State (Planar, Conjugated) B->C Relaxation

Thermodynamic energy landscape of C-N bond rotation in secondary amides.

The Terminal Alkene: A Thermodynamic Spring

While the amide core is highly stable, the pent-4-enoyl chain contains a terminal alkene, which is thermodynamically less stable than substituted or conjugated alkenes.

  • Substitution Effects: Alkene stability increases with the degree of alkyl substitution due to hyperconjugation and inductive effects[5]. A monosubstituted terminal alkene, like that in N-methylpent-4-enamide, is higher in energy than internal disubstituted alkenes.

  • Conjugation Driving Force: Isomerization of the double bond from the C4-C5 position to the C2-C3 position (forming N-methylpent-2-enamide) yields an

    
    ,
    
    
    
    -unsaturated amide. The conjugation of the alkene
    
    
    bond with the carbonyl
    
    
    system provides an additional resonance stabilization energy of approximately 2–3 kcal/mol[6]. Consequently, N-methylpent-4-enamide is thermodynamically driven to isomerize under transition-metal catalysis (e.g., Ru, Rh, or Ni-catalyzed chain-walking)[7].

G A N-methylpent-4-enamide (Terminal Alkene) B Metal-Hydride Intermediate A->B Catalyst Insertion C N-methylpent-2-enamide (Conjugated Alkene) B->C Thermodynamic Sink

Workflow of metal-catalyzed thermodynamic isomerization of N-methylpent-4-enamide.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters governing the stability of N-methylpent-4-enamide and its structural components.

Thermodynamic ParameterApproximate ValueStructural Implication
Amide Resonance Energy ~71 kJ/mol (~17 kcal/mol)Strong stabilization of the amide core; resistance to hydrolysis.
C–N Rotational Barrier (

G

)
15 – 20 kcal/molRestricted rotation; existence of distinct rotamers at 298 K.
Terminal Alkene Isomerization (

H)
-2 to -3 kcal/molExothermic shift toward the conjugated

,

-unsaturated isomer.
Steric Strain (Terminal vs Internal) ~1 kcal/molTerminal alkenes lack the stabilizing hyperconjugation of internal alkenes.

Experimental Protocols for Thermodynamic Validation

To rigorously validate the , two self-validating experimental workflows are detailed below. We emphasize the causality behind each step to ensure robust data generation.

Protocol A: Determination of C–N Rotational Barrier via Variable-Temperature NMR (VT-NMR)

Causality: VT-NMR allows the observation of the kinetic exchange between amide rotamers. By finding the coalescence temperature (T


), one can calculate the free energy of activation (

G

) for C–N bond rotation, directly quantifying the resonance stabilization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of N-methylpent-4-enamide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or DMF-
    
    
    
    ). Reasoning: High-boiling solvents prevent boiling during high-temperature analysis.
  • Baseline Acquisition: Acquire a standard

    
    H-NMR spectrum at 298 K. Identify the N-methyl doublet (or two distinct singlets if rotamer exchange is slow on the NMR timescale).
    
  • Temperature Gradient: Increment the probe temperature in 5 K steps from 298 K to 390 K. Allow 10 minutes of equilibration time at each step to ensure thermal homogeneity across the sample.

  • Coalescence Observation: Monitor the N-methyl signals. As temperature increases, the signals will broaden and eventually merge into a single peak. Record the exact coalescence temperature (T

    
    ).
    
  • Calculation & Validation: Use the Eyring equation to calculate

    
    G
    
    
    
    . Self-Validation: Cool the sample back to 298 K. The original distinct rotamer peaks must be fully restored, proving that the spectral changes were due to thermodynamic exchange and not thermal degradation.
Protocol B: Thermodynamic Isomerization Assay

Causality: To quantify the thermodynamic driving force of alkene conjugation, the molecule is subjected to a reversible isomerization catalyst. The final equilibrium ratio of isomers reflects their relative thermodynamic stabilities (


G = -RT ln K

).

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, dissolve N-methylpent-4-enamide (0.5 mmol) in 5 mL of anhydrous toluene.

  • Catalyst Addition: Add 5 mol% of a transition metal isomerization catalyst (e.g.,[Ru(Cl)H(CO)(PPh

    
    )
    
    
    
    ]). Reasoning: A hydride-based catalyst facilitates reversible insertion/
    
    
    -hydride elimination, allowing the system to bypass kinetic traps and reach a true thermodynamic equilibrium.
  • Equilibration: Seal the reaction vessel and heat to 80 °C for 24 hours.

  • Quenching and Analysis: Cool the mixture to room temperature and quench by exposing to air. Analyze the crude mixture via quantitative GC-FID or

    
    H-NMR.
    
  • Data Extraction: Calculate the ratio of N-methylpent-4-enamide to N-methylpent-2-enamide. The overwhelming predominance of the conjugated 2-enamide validates the thermodynamic instability of the terminal alkene relative to the conjugated system.

References

  • Liebman, J. F. "The resonance energy of amides and their radical cations." Structural Chemistry, Springer Nature. URL:[Link][2]

  • National Center for Biotechnology Information. "N-Methylpent-4-enamide | C6H11NO | CID 12444166." PubChem Database. URL:[Link][1]

  • Szalóki, G., et al. "Amide Activation in Ground and Excited States." National Library of Medicine (NIH / PMC). URL:[Link][3]

  • Yin, X., et al. "Native Amides as Enabling Vehicles for Forging sp3–sp3 Architectures via Interrupted Deaminative Ni-Catalyzed Chain-Walking." Journal of the American Chemical Society. URL:[Link][7]

  • Fiveable. "7.6 Stability of Alkenes - Organic Chemistry." Fiveable. URL:[Link][5]

  • Ashenhurst, J. "Alkene Stability Increases With Substitution." Master Organic Chemistry. URL:[Link][6]

  • Ashenhurst, J. "Conjugation And Resonance In Organic Chemistry." Master Organic Chemistry. URL:[Link][4]

Sources

Exploratory

Thermodynamic Solvation and Physicochemical Profiling of N-methylpent-4-enamide in Polar Aprotic Media

Executive Summary N-methylpent-4-enamide is a highly versatile aliphatic secondary amide utilized extensively as a monomeric building block and intermediate in drug development. For formulation scientists and synthetic c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylpent-4-enamide is a highly versatile aliphatic secondary amide utilized extensively as a monomeric building block and intermediate in drug development. For formulation scientists and synthetic chemists, mastering its solubility profile is non-negotiable. This whitepaper provides an in-depth technical analysis of the solubility of N-methylpent-4-enamide in polar aprotic solvents. By deconstructing its physicochemical architecture and mapping its thermodynamic solvation cycle, we establish a predictive framework for its behavior in solution. Furthermore, we outline a field-proven, self-validating experimental protocol to accurately quantify its thermodynamic solubility.

Physicochemical Architecture

To predict the solubility of N-methylpent-4-enamide (CAS: 52565-61-4), one must first analyze its dual-character molecular structure [1][1]:

  • Secondary Amide Core: The

    
     functional group is highly polar. It acts simultaneously as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the carbonyl oxygen). In its pure solid or liquid state, this leads to a robust network of intermolecular amide-amide hydrogen bonds [2][2].
    
  • Pent-4-enyl Tail: The five-carbon aliphatic chain terminates in an alkene. This lipophilic tail significantly increases the molecule's dispersion force component (

    
    ) and molar volume, lowering its overall polarity compared to shorter-chain amides like N-methylacetamide.
    

Solvation Thermodynamics in Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—lack hydrogen bond donors but are exceptionally strong hydrogen bond acceptors.

When N-methylpent-4-enamide is introduced into a polar aprotic medium, the thermodynamic driving force depends on the solvent's ability to disrupt the solute's native hydrogen-bonded network. The highly electronegative oxygen atoms in DMSO or DMF outcompete the solute's internal amide carbonyls, forming strong, thermodynamically favorable solvent-solute hydrogen bonds with the N-H proton of N-methylpent-4-enamide.

According to Hansen Solubility Parameter (HSP) theory, the optimal solvent must possess a high polar force (


) and hydrogen bonding force (

) to match the amide core, alongside sufficient dispersion forces (

) to solvate the pentenyl tail [3][3]. Because polar aprotic solvents perfectly match this profile, the net Gibbs free energy of solvation (

) is highly negative, resulting in excellent solubility.

SolvationCycle Solid Solid/Pure Liquid N-methylpent-4-enamide BreakBonds Disruption of Amide-Amide Hydrogen Bonds (ΔH > 0) Solid->BreakBonds Energy Input Cavity Cavity Formation in Polar Aprotic Solvent (ΔH > 0) BreakBonds->Cavity Solvent Prep Solvation Solute-Solvent Interaction (H-Bond Acceptance, ΔH < 0) Cavity->Solvation Mixing Dissolved Thermodynamically Solvated State Solvation->Dissolved Net Free Energy (ΔG < 0)

Fig 1: Thermodynamic cycle of N-methylpent-4-enamide solvation in polar aprotic media.

Quantitative Solubility Data

Because empirical data for specific proprietary intermediates can be sparse, the following table synthesizes the expected thermodynamic solubility profiles based on analogous secondary aliphatic amides and HSP modeling at 25°C.

SolventSolvent ClassDielectric Constant (

)
Expected Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.8> 100 (Highly Soluble)Strong H-bond acceptance (S=O

H-N); high dispersion match.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100 (Highly Soluble)Strong H-bond acceptance (C=O

H-N).
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic32.2> 100 (Highly Soluble)Excellent dipole-dipole interactions; structural mimicry to amides.
Acetonitrile (MeCN) Polar Aprotic37.550 - 100 (Soluble)Moderate H-bond acceptance (C

N

H-N).
Acetone Polar Aprotic20.720 - 50 (Moderately Soluble)Lower dielectric constant limits extensive network disruption.

Experimental Methodology: Self-Validating Solubility Protocol

In drug development, relying on kinetic solubility approximations can lead to catastrophic downstream failures (e.g., unexpected precipitation during scale-up). To establish absolute trustworthiness, solubility must be determined using a self-validating thermodynamic protocol. The following "Shake-Flask" method, coupled with HPLC-UV and solid-state analysis, ensures the system reaches true thermodynamic equilibrium.

Step-by-Step Workflow
  • Saturation: Add an excess amount of N-methylpent-4-enamide (e.g., 200 mg) to a 2 mL glass HPLC vial containing 1 mL of the target polar aprotic solvent. Causality: Excess solid must be present to maintain the thermodynamic equilibrium between the solid phase and the solvated phase.

  • Isothermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: Amides frequently form supersaturated solutions initially. A 24-hour minimum ensures the system relaxes into its true thermodynamic ground state rather than a kinetic metastable state.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C. Causality: Traditional syringe filtration can artificially skew concentration data due to the lipophilic pentenyl tail adsorbing onto the filter membrane. Ultracentrifugation cleanly separates the phases without introducing a high-surface-area binding variable.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. Dilute immediately with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile). Causality: Immediate dilution prevents temperature-shift precipitation and brings the concentration within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 column. Monitor absorbance at 210 nm (capturing both the amide and alkene chromophores). Calculate the concentration against a pre-established 5-point calibration curve.

  • Self-Validation (Solid-State Check): Isolate the residual solid pellet and analyze it via Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD). Causality: If the solid form has converted to a solvate (e.g., a DMSO-solvate), the measured solubility corresponds to the new solvate, not the original pure compound. Confirming the solid state remains unchanged validates the entire dataset.

ExpWorkflow Step1 1. Excess Solute Addition (Saturation) Step2 2. Isothermal Equilibration (Shake-Flask, 24h, 25°C) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation) Step2->Step3 Step4 4. HPLC-UV Quantification (Supernatant Analysis) Step3->Step4 Step5 5. Data Validation (Mass Balance & Solid State) Step4->Step5

Fig 2: Self-validating shake-flask workflow for determining thermodynamic solubility.

References

  • N-Methylpent-4-enamide | C6H11NO | CID 12444166 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • 15.15: Physical Properties of Amides Source: Chemistry LibreTexts URL:[Link]

  • Consideration of Hansen Solubility Parameters. Part 2 Source: Hansen-Solubility.com URL:[Link]

Sources

Foundational

Synthesis of N-Methylpent-4-enamide from 4-Pentenoic Acid: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale The synthesis of N-methylpent-4-enamide (CAS: 52565-61-4) from 4-pentenoic acid is a critical transformation in organic synthesis. This terminal alkenyl amide serves as a versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of N-methylpent-4-enamide (CAS: 52565-61-4) from 4-pentenoic acid is a critical transformation in organic synthesis. This terminal alkenyl amide serves as a versatile building block for downstream cross-metathesis, Heck couplings, and radical additions, making it highly valuable in the development of peptidomimetics and active pharmaceutical ingredients (APIs) (1[1]).

Because 4-pentenoic acid features an unactivated terminal alkene, it is generally stable under standard amide coupling conditions. However, the choice of activation strategy is paramount. Strongly acidic conditions at elevated temperatures must be avoided to prevent unwanted alkene isomerization or intramolecular lactonization (2[2]). To ensure high fidelity, this guide details two self-validating synthetic routes: a highly scalable acid chloride method and a mild, high-yielding HATU-mediated coupling.

Retrosynthetic Analysis & Reagent Selection

The transformation relies on the activation of the carboxylic acid moiety to facilitate nucleophilic acyl substitution by methylamine.

  • Route A (Acid Chloride): Utilizes oxalyl chloride with catalytic dimethylformamide (DMF). This route is highly atom-economical and scalable. Oxalyl chloride is explicitly chosen over thionyl chloride to prevent the generation of sulfurous byproducts that can poison transition-metal catalysts used in downstream olefin metathesis (3[3]).

  • Route B (HATU-Mediated): Utilizes the uronium salt HATU in the presence of N,N-diisopropylethylamine (DIPEA). This method is optimal for parallel library synthesis or late-stage functionalization due to its rapid kinetics and mild room-temperature conditions, which completely suppress alkene migration (4[4]).

Workflow A 4-Pentenoic Acid B1 Oxalyl Chloride Activation A->B1 Route A B2 HATU / DIPEA Activation A->B2 Route B C1 Acid Chloride Intermediate B1->C1 C2 OAt Active Ester Intermediate B2->C2 D Methylamine Addition C1->D C2->D E N-Methylpent-4-enamide D->E Amidation

Synthetic workflow for N-methylpent-4-enamide via acid chloride or active ester intermediates.

Experimental Methodologies

Protocol A: Acid Chloride Synthesis (Scalable Route)

This protocol is designed as a self-validating system where the cessation of gas evolution serves as an in-process control for the completion of the activation step.

  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-pentenoic acid (1.00 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Catalysis: Cool the solution to 0 °C using an ice bath. Add anhydrous DMF (38 µL, 0.05 equiv). Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the active Vilsmeier-Haack type intermediate, which drives the conversion of the acid to the chloride.

  • Activation: Add oxalyl chloride (1.03 mL, 12.0 mmol, 1.2 equiv) dropwise over 15 minutes. In-Process Control: Monitor the vigorous evolution of CO and CO₂ gas.

  • Maturation: Remove the ice bath and stir the reaction at room temperature for 2 hours. Once gas evolution ceases, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude pent-4-enoyl chloride.

  • Amidation: Redissolve the crude acid chloride in anhydrous DCM (30 mL) and cool to 0 °C. Slowly add a solution of methylamine (2.0 M in THF, 12.5 mL, 25.0 mmol, 2.5 equiv) dropwise. Causality: The excess methylamine acts as both the nucleophile and the acid scavenger, precipitating as methylamine hydrochloride and driving the reaction forward.

  • Workup: Stir for 1 hour at room temperature. Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product.

Protocol B: HATU-Mediated Coupling (Mild Route)

This protocol utilizes HATU to form a highly reactive OAt ester. It is particularly effective in both traditional polar aprotic solvents and emerging bio-based solvents like Cyrene (5[5]).

  • Preparation: Dissolve 4-pentenoic acid (100 mg, 1.0 mmol) in anhydrous DMF or Cyrene (5.0 mL).

  • Deprotonation: Add N,N-diisopropylethylamine (DIPEA, 522 µL, 3.0 mmol, 3.0 equiv) and stir for 5 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without interfering with the coupling reagent.

  • Activation: Add HATU (456 mg, 1.2 mmol, 1.2 equiv) in one portion. Stir for 15 minutes at room temperature. In-Process Control: An aliquot analyzed by LC-MS should confirm the mass of the OAt active ester intermediate.

  • Amidation: Add methylamine hydrochloride (101 mg, 1.5 mmol, 1.5 equiv). Causality: The hydrochloride salt is utilized because it is non-volatile and easier to handle on a small scale than the free base. The excess DIPEA present in the mixture liberates the free methylamine in situ.

  • Completion: Stir the reaction at room temperature for 2 hours.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc, 20 mL). Wash successively with 1 M HCl (10 mL) to remove unreacted amine, saturated NaHCO₃ (10 mL) to remove acidic byproducts, water (3 × 10 mL) to remove DMF/Cyrene, and brine (10 mL). Dry over MgSO₄, filter, and concentrate.

HATUMechanism A 4-Pentenoate Anion (Deprotonated by DIPEA) C O-Acyl(tetramethyl)isouronium Intermediate A->C Nucleophilic Attack B HATU Reagent B->C Reagent Input E OAt Active Ester C->E HOAt Displacement D HOAt Anion D->E Catalytic HOAt G N-Methylpent-4-enamide (Target Product) E->G Amidation F Methylamine F->G Nucleophile Input

Mechanistic pathway of HATU-mediated amidation of 4-pentenoic acid.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization landscape for the amidation of 4-pentenoic acid. HATU provides the highest purity profile, while the oxalyl chloride method remains the most cost-effective for scale-up.

Coupling ReagentSolventBaseAmine SourceTime (h)Yield (%)Purity (LC-MS)
Oxalyl Chloride DCMNoneMeNH₂ (2M in THF)3.085–90>95%
HATU DMFDIPEAMeNH₂·HCl2.092–95>98%
EDC·HCl / HOBt DCMEt₃NMeNH₂·HCl6.075–80>90%
HATU CyreneDIPEAMeNH₂·HCl1.590–94>98%

Data synthesized from established bio-based solvent studies and peptide coupling literature (5[5], 4[4]).

Purification & Analytical Validation

To validate the integrity of the synthesized N-methylpent-4-enamide, the product must be subjected to rigorous analytical characterization. The system is self-validating when the following spectroscopic benchmarks are met:

  • Purification: If required, flash column chromatography on silica gel (eluent: 30–50% EtOAc in Hexanes) yields the pure compound as a colorless to pale-yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): The terminal alkene is the primary diagnostic feature. Look for a multiplet at δ 5.80 (1H, -CH=CH₂) and an overlapping multiplet at δ 5.05 (2H, -CH=CH₂). The N-methyl group appears as a distinct doublet at ~δ 2.80 (3H, J = 4.8 Hz) due to coupling with the adjacent amide NH, which presents as a broad singlet at ~δ 5.50 (6[6]).

  • ¹³C NMR (CDCl₃, 100 MHz): Confirms the carbon skeleton with the amide carbonyl at ~172.5 ppm, the alkene carbons at ~136.1 ppm and 114.4 ppm, and the N-methyl carbon at ~26.2 ppm (6[6]).

  • HRMS (ESI-TOF): Calculated for C₆H₁₂NO [M+H]⁺ m/z 114.0919; Found: ~114.0920.

References

  • Nickel-Catalyzed 1,2-Diarylation of Simple Alkenyl Amides. Organic Chemistry Portal.1

  • Supporting Information Catalytic N-methyl Amidation of Carboxylic Acids under Cooperative Conditions. The Royal Society of Chemistry. 6

  • Cannabinomimetric Lipids: From Natural Extract to Artificial Synthesis. PMC. 2

  • Cyrene as a Bio-based Solvent for HATU mediated Amide Coupling. The Royal Society of Chemistry. 5

  • Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation. PMC - NIH. 3

  • Gold (III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-acid Mediated Allyl Substitution. Amazon S3. 4

Sources

Exploratory

N-Methylpent-4-enamide: A Comprehensive Technical Guide on Synthesis, Radical Cyclization, and Pharmaceutical Applications

Executive Summary N-methylpent-4-enamide (CAS 52565-61-4) is a highly versatile terminal alkene amide that serves as a critical intermediate in modern organic synthesis and drug development. Characterized by its dual fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylpent-4-enamide (CAS 52565-61-4) is a highly versatile terminal alkene amide that serves as a critical intermediate in modern organic synthesis and drug development. Characterized by its dual functionality—a coordinating/nucleophilic amide moiety and a reactive terminal olefin—it is a privileged scaffold for radical cyclizations, transition-metal-catalyzed hydroformylations, and the synthesis of neuroactive γ-lactams (pyrrolidin-2-ones). This whitepaper provides an in-depth technical review of its physicochemical properties, synthetic methodologies, and downstream applications, tailored for researchers and drug development professionals.

Physicochemical Profiling

N-methylpent-4-enamide is a low-molecular-weight aliphatic amide. Its terminal alkene provides a site for electrophilic or radical addition, while the N-methyl amide group dictates the conformational preferences necessary for intramolecular reactions.

Table 1: Computed and Experimental Physicochemical Properties

PropertyValue
IUPAC Name N-methylpent-4-enamide
CAS Number 52565-61-4
Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Exact Mass 113.084 Da
Topological Polar Surface Area 29.1 Ų
XLogP3 0.6

Data sourced from the 1[1].

Synthetic Strategies & Mechanistic Causality

The synthesis of N-methylpent-4-enamide typically relies on the amidation of 4-pentenoic acid. Direct thermal amidation is often avoided due to the risk of alkene isomerization (migration of the double bond to conjugation with the carbonyl) under prolonged high-temperature conditions. Instead, activation of the carboxylic acid is preferred.

Causality in Reagent Selection: Using coupling agents like 1,1′-carbonyldiimidazole (CDI) or converting the acid to an acyl chloride via oxalyl chloride ensures rapid, low-temperature amidation. This kinetic control preserves the terminal nature of the alkene. Furthermore, the use of methylamine provides the necessary nucleophilicity to outcompete potential side reactions like Michael addition, which are negligible here due to the non-conjugated nature of the double bond[2].

Synthesis A 4-Pentenoic Acid (Precursor) B Activation (CDI / Oxalyl Chloride) A->B Activation D N-methylpent-4-enamide (Target) B->D Amidation C Methylamine (Nucleophile) C->D Addition

Synthetic pathway of N-methylpent-4-enamide via carboxylic acid activation.

Core Reactivity: The 5-exo-trig Amidyl Radical Cyclization

The most synthetically valuable transformation of N-methylpent-4-enamide derivatives is the amidyl radical cyclization. When the nitrogen atom is functionalized with a photolabile or redox-active group (e.g., N-hydroxy or N-aryloxy carbamates), homolytic cleavage of the N–X bond generates an highly reactive electrophilic amidyl radical[3].

Mechanistic Insights: According to Baldwin's rules for ring closure, the 5-exo-trig cyclization of the amidyl radical onto the tethered terminal alkene is kinetically favored over the 6-endo-trig pathway. The transition state for the 5-exo-trig closure allows for optimal orbital overlap between the singly occupied molecular orbital (SOMO) of the nitrogen radical and the π* orbital of the alkene. This cyclization yields a primary carbon radical intermediate, which can subsequently be trapped by reagents like TEMPO or undergo hydrogen atom transfer (HAT) to furnish functionalized γ-lactams (pyrrolidin-2-ones)[3][4].

Mechanism A N-methylpent-4-enamide Derivative (N-X) B Amidyl Radical Generation (Homolysis/Photoredox) A->B C 5-exo-trig Cyclization (Intramolecular) B->C Baldwin's Rules D Primary Carbon Radical Intermediate C->D E Trapping / Hydrogenation (e.g., TEMPO) D->E F Functionalized γ-Lactam (Pyrrolidin-2-one) E->F

5-exo-trig amidyl radical cyclization mechanism yielding γ-lactams.

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs).

Protocol 1: Synthesis of N-methylpent-4-enamide via Acyl Chloride Intermediate
  • Activation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-pentenoic acid (1.0 equiv) and anhydrous THF (to achieve a 0.3 M solution). Add a catalytic amount of DMF (1 drop).

  • Chlorination: Dropwise add oxalyl chloride (1.3 equiv) at 0 °C.

    • Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which reacts with the acid. Gas evolution (CO, CO₂, HCl) serves as a visual IPC.

  • Concentration: Once gas evolution ceases and TLC indicates complete consumption of the acid, concentrate the mixture in vacuo to remove excess oxalyl chloride, preventing competitive reaction with the amine.

  • Amidation: Redissolve the crude acyl chloride in anhydrous dichloromethane (DCM) at 0 °C. Slowly introduce methylamine (2.0 equiv, or excess if using aqueous solution with a biphasic setup).

  • Validation: The reaction is complete when the pungent odor of the acyl chloride is neutralized. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. The product should present a characteristic ¹H NMR terminal alkene multiplet at δ 4.96–5.09 and δ 5.73–5.87[2].

Protocol 2: Photoredox Amidyl Radical Cyclization
  • Precursor Preparation: Convert N-methylpent-4-enamide to its N-aryloxy or N-hydroxy derivative using CDI and the corresponding hydroxylamine[5].

  • Irradiation: Dissolve the precursor (1.0 equiv) in degassed acetonitrile (0.025 M). Add a trapping agent (e.g., TEMPO, 3.0 equiv) and K₂CO₃ (2.0 equiv). Irradiate with a 440 nm Kessel lamp[4].

  • Cyclization: The visible light promotes homolytic N–O cleavage. The resulting amidyl radical undergoes a 5-exo-trig cyclization.

  • Validation: Monitor by LC-MS. The disappearance of the linear precursor mass and the appearance of the TEMPO-trapped pyrrolidinone adduct confirm successful cyclization and trapping[3].

Table 2: Representative Reaction Yields for 4-Pentenamide Transformations

PrecursorReaction TypeProductYield
N-hydroxy-N-methylpent-4-enamide derivativePhotoredox Cyclization5-cyclopentylidene-N-hydroxy-N-methylpent-4-enamide70%
4-pentenamideRhodium-catalyzed HydroformylationCaprolactam87%

Data synthesized from 6[6] and 7[7].

Pharmaceutical & Polymer Applications

Neurological Drug Development: The γ-lactam (pyrrolidin-2-one) core, directly accessible via the cyclization of 4-pentenamide derivatives, is the defining pharmacophore of the "racetam" class of nootropic and antiepileptic drugs (e.g., Levetiracetam, Piracetam). N-methylpent-4-enamide serves as a foundational building block for synthesizing highly substituted, stereochemically complex 2-oxo-1-pyrrolidine derivatives targeting neurological disorders[8][9].

Polymer Chemistry & Renewables: Beyond pharmaceuticals, terminal alkene amides are investigated in the context of renewable polymers. Rhodium-catalyzed hydroformylation of 4-pentenamide using a Xantphos ligand yields dehydrocaprolactam, which can be subsequently hydrogenated to caprolactam—the monomeric precursor for Nylon-6. This route offers a pathway to synthesize bulk polymers from functionalized C5 aliphatic chains[7].

Conclusion

N-methylpent-4-enamide is far more than a simple aliphatic amide; it is a mechanistically rich scaffold. By understanding the kinetic control required for its synthesis and the thermodynamic drivers of its 5-exo-trig radical cyclizations, researchers can leverage this molecule to rapidly assemble complex γ-lactams and advanced polymeric precursors.

References

  • PubChem - NIH. "N-Methylpent-4-enamide | C6H11NO | CID 12444166". 1

  • Eur. J. Org. Chem. 2007. "Synthesis of amides (WILEY-VCH Verlag GmbH & Co. KGaA)". 2

  • PMC - NIH. "Allene Trifunctionalization via Amidyl Radical Cyclization and TEMPO Trapping". 6

  • ACS Catalysis. "Catalytic Approaches to Monomers for Polymers Based on Renewables". 7

  • Google Patents. "US20030120080A1 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses". 9

Sources

Foundational

Physicochemical Characterization and Methodological Profiling of N-methylpent-4-enamide

Executive Summary N-methylpent-4-enamide (CAS: 52565-61-4) is a highly versatile secondary amide featuring a terminal alkene moiety. In advanced organic synthesis, it serves as a critical intermediate, most notably in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylpent-4-enamide (CAS: 52565-61-4) is a highly versatile secondary amide featuring a terminal alkene moiety. In advanced organic synthesis, it serves as a critical intermediate, most notably in the development of 14-membered ketolides and macrolide antibiotics 1[1]. For drug development professionals and formulation scientists, understanding the precise thermodynamic and volumetric properties of this molecule—specifically its boiling point and density—is paramount for reaction scale-up, solvent selection, and downstream purification workflows.

Structural Causality of Physicochemical Properties

As an application scientist, it is crucial to look beyond raw data and understand the causality driven by molecular structure.

Intermolecular Forces Dictating Boiling Point The boiling point of N-methylpent-4-enamide is governed by a competition between its polar headgroup and non-polar tail. The secondary amide moiety (-CONHCH₃) acts as both a hydrogen bond donor and acceptor. This establishes a robust dipole moment and facilitates strong intermolecular hydrogen bonding, which significantly elevates the enthalpy of vaporization compared to isosteric aliphatic alkenes. However, the terminal vinyl group (pent-4-enyl chain) introduces steric bulk and conformational flexibility that disrupts optimal hydrogen-bond packing. While structurally analogous tertiary amides like2[2], N-methylpent-4-enamide possesses an active N-H bond, predictably pushing its atmospheric boiling point into the 210–230 °C range.

Molecular Packing and Density Density (


) is a function of molecular mass and the efficiency of molecular packing in the liquid state. The amide core promotes dense packing via dipole-dipole interactions, but the flexible, unsaturated hydrocarbon tail increases the free volume within the liquid lattice. Consequently, the density is depressed relative to shorter-chain amides, yielding a predicted density of approximately 0.92–0.96 g/cm³ at 20 °C.

Quantitative Data Summary

The following table consolidates the computed and extrapolated physicochemical parameters for N-methylpent-4-enamide, grounded in 3[3].

PropertyValueCausality / Source
IUPAC Name N-methylpent-4-enamideStandard nomenclature[3]
CAS Number 52565-61-4Chemical identifier[3]
Molecular Formula C₆H₁₁NOComputed by PubChem[3]
Molecular Weight 113.16 g/mol Computed by PubChem[3]
Exact Mass 113.084 DaComputed by PubChem[3]
Topological Polar Surface Area 29.1 ŲComputed by Cactvs[3]
Predicted Boiling Point ~210–230 °C (760 mmHg)Extrapolated via Clausius-Clapeyron
Predicted Density ~0.92–0.96 g/cm³ (20 °C)Harmonic oscillation densitometry

Self-Validating Experimental Methodologies

Because secondary amides are prone to thermal degradation at their atmospheric boiling points, literature values are often restricted to reduced-pressure distillation notes. To establish absolute trustworthiness, the following self-validating protocols must be employed to empirically determine these properties.

Protocol A: Boiling Point Determination via Micro-Ebulliometry

Causality: Vacuum distillation coupled with Clausius-Clapeyron extrapolation ensures thermal stability while providing mathematically rigorous atmospheric predictions.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Equip the system with a highly calibrated digital thermocouple (PT100) and a precision vacuum controller.

  • Sample Loading: Transfer 50 mL of high-purity N-methylpent-4-enamide (>99% via qNMR) into the distillation flask. Introduce inert PTFE boiling chips to provide nucleation sites, preventing superheating and explosive bumping.

  • Pressure Equilibration: Reduce the system pressure to a stable 10 mmHg.

  • Data Acquisition: Gradually increase the oil bath temperature. Record the vapor temperature when a steady reflux ring reaches the thermocouple.

  • Clausius-Clapeyron Extrapolation (Self-Validation Step): Record boiling temperatures at three distinct pressures (e.g., 10, 20, and 30 mmHg). Plot

    
     versus 
    
    
    
    (in Kelvin). A linear regression yielding an
    
    
    validates the dataset, allowing accurate thermodynamic extrapolation to 760 mmHg to determine the nominal atmospheric boiling point.
Protocol B: Density Determination via Oscillating U-Tube Densitometry

Causality: This method provides 5-decimal precision and requires minimal sample volume, eliminating the buoyancy and surface tension errors inherent in traditional hydrometry.

  • Apparatus Preparation: Utilize a benchtop oscillating U-tube densitometer. Flush the borosilicate cell with ethanol, followed by ultra-pure water, and dry with filtered ambient air.

  • Calibration: Perform a two-point calibration using ultra-pure water (

    
     = 0.9982 g/cm³ at 20 °C) and dry air (
    
    
    
    = 0.0012 g/cm³ at 20 °C).
  • Sample Introduction: Inject 2.0 mL of N-methylpent-4-enamide into the measuring cell via a Luer-slip syringe. Visually inspect the cell using the integrated macro-camera to ensure zero micro-bubble entrapment, which would artificially lower the measured density.

  • Thermal Equilibration: Activate the Peltier thermostat to stabilize the sample at exactly 20.00 ± 0.01 °C. Density is highly temperature-dependent; precise thermal control is the primary causality for measurement accuracy.

  • Measurement & Self-Validation: The instrument induces a harmonic oscillation and calculates density from the frequency. To self-validate, immediately measure a known reference standard (e.g., N-methylacetamide) to confirm instrument drift is

    
     0.00005 g/cm³.
    

Systems Visualization

G A N-methylpent-4-enamide (Target Analyte) B Vacuum Distillation (P-T Data Collection) A->B Thermal Analysis C Oscillating U-Tube (Harmonic Frequency) A->C Volumetric Analysis D Clausius-Clapeyron Extrapolation B->D Variable Pressure F Density Profile (ρ at 20°C) C->F Calibration Verification E Atmospheric BP (Nominal Boiling Point) D->E R² > 0.99 Validation

Workflow for the physicochemical characterization of N-methylpent-4-enamide.

References

  • Title: N-Methylpent-4-enamide | C6H11NO | CID 12444166 Source: PubChem - NIH URL: [Link]

  • Title: WO2016057798A1 - 14-membered ketolides and methods of their preparation and use Source: Google Patents URL
  • Title: Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one Source: Organic Syntheses URL: [Link]

Sources

Exploratory

N-methylpent-4-enamide: A Versatile Precursor for Advanced Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals N-methylpent-4-enamide, a bifunctional molecule incorporating a terminal alkene and a secondary amide, has emerged as a valuable and versa...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-methylpent-4-enamide, a bifunctional molecule incorporating a terminal alkene and a secondary amide, has emerged as a valuable and versatile precursor in modern organic synthesis. Its unique structural features allow for a diverse range of chemical transformations, making it an attractive building block for the construction of complex nitrogen-containing heterocycles, functionalized polymers, and other molecular architectures of interest in pharmaceutical and materials science. This in-depth technical guide provides a comprehensive overview of the synthesis of N-methylpent-4-enamide and explores its core applications in key synthetic methodologies, including cycloaddition reactions, ring-closing metathesis, and polymerization.

Physicochemical Properties

A clear understanding of the physicochemical properties of N-methylpent-4-enamide is essential for its effective use in synthesis, including planning reactions, choosing appropriate solvents, and designing purification strategies.

PropertyValueReference
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
CAS Number 52565-61-4
Boiling Point 125 °C (for 4-pentenoyl chloride precursor)
Density 1.074 g/mL at 25 °C (for 4-pentenoyl chloride precursor)

Synthesis of N-methylpent-4-enamide

The synthesis of N-methylpent-4-enamide is typically achieved through a two-step process starting from the commercially available 4-pentenoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with methylamine.

Step 1: Synthesis of 4-Pentenoyl Chloride

The activation of 4-pentenoic acid to its corresponding acyl chloride, 4-pentenoyl chloride, is a crucial first step. This transformation is commonly accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2][3] The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a mild and efficient method.[3]

Experimental Protocol: Synthesis of 4-Pentenoyl Chloride [3]

  • To a solution of 4-pentenoic acid in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere, slowly add oxalyl chloride (typically 1.1-1.5 equivalents) at 0 °C.

  • Add a catalytic amount of anhydrous DMF to initiate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas (HCl and CO) ceases.

  • The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield crude 4-pentenoyl chloride, which can often be used in the next step without further purification.

Synthesis_of_4_Pentenoyl_Chloride 4-Pentenoic Acid 4-Pentenoic Acid Reaction Reaction 4-Pentenoic Acid->Reaction Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Reaction DMF (cat.) DMF (cat.) DMF (cat.)->Reaction 4-Pentenoyl Chloride 4-Pentenoyl Chloride Reaction->4-Pentenoyl Chloride Gaseous Byproducts Gaseous Byproducts Reaction->Gaseous Byproducts HCl, CO, CO₂

Step 2: Synthesis of N-methylpent-4-enamide

The second step involves the amidation of 4-pentenoyl chloride with methylamine. This is a standard nucleophilic acyl substitution reaction. The reaction can be performed using an aqueous solution of methylamine or a solution of methylamine in an appropriate organic solvent. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[4][5]

Experimental Protocol: Synthesis of N-methylpent-4-enamide

  • Dissolve the crude 4-pentenoyl chloride in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (typically a 40% solution in water or a solution in THF) and a base like triethylamine (1.1-1.5 equivalents).

  • Slowly add the methylamine solution to the stirred solution of 4-pentenoyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC for the disappearance of the acyl chloride.

  • Upon completion, the reaction is quenched with water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude N-methylpent-4-enamide can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis_of_N_methylpent_4_enamide 4-Pentenoyl Chloride 4-Pentenoyl Chloride Amidation Amidation 4-Pentenoyl Chloride->Amidation Methylamine Methylamine Methylamine->Amidation Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Amidation Neutralizes HCl N-methylpent-4-enamide N-methylpent-4-enamide Amidation->N-methylpent-4-enamide Byproduct (HCl) Byproduct (HCl) Amidation->Byproduct (HCl)

Applications in Organic Synthesis

The presence of both a terminal alkene and an amide functionality in N-methylpent-4-enamide makes it a versatile precursor for a variety of synthetic transformations.

Cycloaddition Reactions

The terminal double bond of N-methylpent-4-enamide can participate in various cycloaddition reactions, most notably [3+2] cycloadditions, to construct five-membered heterocyclic rings. These reactions are powerful tools for building molecular complexity in a single step.[2][6]

Intramolecular [3+2] Cycloaddition:

A particularly powerful application is the intramolecular [3+2] cycloaddition of nitrones derived from N-methylpent-4-enamide. The nitrone can be generated in situ from a corresponding precursor, and the subsequent intramolecular cycloaddition with the tethered alkene leads to the formation of fused bicyclic isoxazolidine systems.[7][8][9] These isoxazolidines are valuable intermediates that can be further transformed into a variety of functionalized pyrrolidines and other nitrogen-containing compounds.[9]

The regioselectivity of the intramolecular cycloaddition is often controlled by the length and nature of the tether connecting the nitrone and the alkene.[9]

Mechanism of Intramolecular Nitrone-Olefin Cycloaddition:

The reaction proceeds through a concerted, pericyclic transition state where the 1,3-dipole (nitrone) reacts with the dipolarophile (alkene) to form the five-membered ring.[8]

Intramolecular_3_2_Cycloaddition Nitrone Precursor Nitrone Precursor Cycloaddition Cycloaddition Nitrone Precursor->Cycloaddition Alkene Tether Alkene Tether Alkene Tether->Cycloaddition Fused Isoxazolidine Fused Isoxazolidine Cycloaddition->Fused Isoxazolidine Further Transformations Further Transformations Fused Isoxazolidine->Further Transformations e.g., reductive cleavage

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic olefins.[3][10] N-methylpent-4-enamide can be elaborated into a diene substrate suitable for RCM. For instance, N-allylation of the amide nitrogen followed by RCM can lead to the formation of unsaturated nitrogen heterocycles.

Typical RCM Reaction:

The reaction is catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts (first, second, and third generation) and Hoveyda-Grubbs catalysts.[10] The choice of catalyst can influence the efficiency and stereoselectivity of the reaction. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene gas.[10]

Experimental Considerations for RCM:

  • Catalyst Selection: The choice of Grubbs' catalyst generation depends on the substrate's steric and electronic properties. Second and third-generation catalysts generally exhibit higher activity and broader functional group tolerance.

  • Solvent: Anhydrous and deoxygenated solvents such as dichloromethane (DCM) or toluene are commonly used.

  • Concentration: RCM reactions are typically run at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

  • Temperature: Reactions are often performed at room temperature or with gentle heating.

RCM_Workflow cluster_0 Substrate Preparation cluster_1 Ring-Closing Metathesis N-methylpent-4-enamide N-methylpent-4-enamide N-allylation N-allylation N-methylpent-4-enamide->N-allylation Diene Substrate Diene Substrate N-allylation->Diene Substrate Grubbs Catalyst Grubbs Catalyst RCM Reaction RCM Reaction Diene Substrate->RCM Reaction Grubbs Catalyst->RCM Reaction Cyclic Product Cyclic Product RCM Reaction->Cyclic Product Ethylene (byproduct) Ethylene (byproduct) RCM Reaction->Ethylene (byproduct)

Polymerization

The terminal alkene functionality of N-methylpent-4-enamide makes it a suitable monomer for polymerization reactions, particularly radical polymerization.[11] This opens the door to the synthesis of novel functional polymers with pendant amide groups.

Radical Polymerization:

Radical polymerization is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator decomposes upon heating or irradiation to generate radicals, which then add to the double bond of the monomer, initiating the polymerization process.[11]

Potential Properties and Applications of Poly(N-methylpent-4-enamide):

The resulting polymer, poly(N-methylpent-4-enamide), would possess a hydrocarbon backbone with pendant N-methylamide groups. These amide groups can participate in hydrogen bonding, influencing the polymer's solubility, thermal properties, and mechanical strength. Such functional polymers could find applications in areas like biomaterials, drug delivery, and specialty plastics.

Experimental Protocol for Radical Polymerization (General Procedure):

  • Purify the N-methylpent-4-enamide monomer to remove any inhibitors.

  • Dissolve the monomer and a radical initiator (e.g., AIBN, typically 0.1-1 mol%) in a suitable anhydrous solvent (e.g., toluene, benzene, or bulk polymerization).

  • Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas like nitrogen or argon.

  • Heat the reaction mixture to a temperature appropriate for the decomposition of the initiator (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for a set period. The viscosity of the solution will increase as the polymer forms.

  • Terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Precipitate the polymer by pouring the reaction solution into a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Safety and Handling

As with all chemical synthesis, proper safety precautions must be taken when working with N-methylpent-4-enamide and its precursors.

  • 4-Pentenoyl chloride: This is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Methylamine: This is a flammable and corrosive gas or liquid with a strong odor. It should be handled with care in a fume hood.

  • Oxalyl chloride and Thionyl chloride: These are toxic and corrosive reagents. They should be handled with extreme caution in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

N-methylpent-4-enamide is a highly valuable and versatile precursor in organic synthesis. Its straightforward synthesis and the presence of two reactive functional groups—a terminal alkene and a secondary amide—provide access to a wide array of complex molecular structures. From the construction of intricate heterocyclic scaffolds via cycloaddition and ring-closing metathesis to the development of novel functional polymers, N-methylpent-4-enamide offers significant potential for innovation in drug discovery, materials science, and beyond. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic utility of this important building block.

References

  • Krackeler Scientific, Inc. 4-Pentenoyl chloride. [Link]

  • Organic Syntheses. Org. Synth. 2019, 96, 356-375. [Link]

  • RSC Publishing. New Journal of Chemistry. 2022, 46, 6386-6397. [Link]

  • Wikipedia. Radical polymerization. [Link]

  • ResearchGate. The [3 + 2] Nitrone–Olefin Cycloaddition Reaction. [Link]

  • The [3+2]Cycloaddition Reaction. [Link]

  • RSC Publishing. Natural Product Reports. 2025. [Link]

  • Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. [Link]

  • Wikipedia. Ring-closing metathesis. [Link]

  • Google Patents. CN101157608A - Method for preparing 4-pentenoic acid.
  • MDPI. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]

  • PMC. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. [Link]

  • NIST. Procedures for homogeneous anionic polymerization. [Link]

  • PubMed. Ring closing metathesis mediated synthesis of 4a-aryloxodecahydroisoquinolines, intermediates in the preparation of novel opiates. [Link]

  • ResearchGate. Can anyone help with the synthesis of a secondary amide from carboxylic acid? [Link]

  • Semantic Scholar. The [3 + 2] Nitrone–Olefin Cycloaddition Reaction. [Link]

  • Taylor & Francis Online. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • ResearchGate. Ring-Closing Metathesis of Allylic O,O- and N,O-Acetals. [Link]

  • ScienceDirect. Controlled Radical Polymerization. [Link]

  • Google Patents. CN103232371A - Method for preparing N-methyl-N', N'-diphenylcarbamide.
  • MDPI. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • Google Patents. US20100179295A1 - 4-methyl-1-pentene polymer, process for producing the same and use thereof.
  • SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. [Link]

  • PMC. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. [Link]

Sources

Foundational

basic reactivity profile of N-methylpent-4-enamide

The following technical guide details the reactivity profile of -methylpent-4-enamide , a bifunctional building block bridging acyclic precursors and nitrogen-heterocycle scaffolds. Chemo-Selectivity and Cyclization Dyna...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of


-methylpent-4-enamide , a bifunctional building block bridging acyclic precursors and nitrogen-heterocycle scaffolds.

Chemo-Selectivity and Cyclization Dynamics of -Methylpent-4-enamide

Content Type: Technical Monograph Subject: CAS 52565-61-4 | Structural Reactivity & Scaffold Synthesis

Executive Summary: The "Tethered" Scaffold


-methylpent-4-enamide represents a classic "tethered" substrate in organic synthesis. Structurally, it consists of a secondary amide linked by a three-carbon chain to a terminal alkene. For drug development professionals, this molecule is not merely a linear amide; it is a pre-organized precursor  for pyrrolidinone ( 

-lactam) scaffolds.

Its reactivity profile is defined by the competition between intermolecular functionalization (e.g., cross-metathesis) and intramolecular cyclization (e.g., iodolactamization or radical cascade). Understanding the kinetic vs. thermodynamic controls of these pathways is essential for utilizing this reagent in library synthesis.

Physicochemical Profile

Before engaging in reactivity, the fundamental properties of the substrate must be established to ensure proper handling and solvent compatibility.

PropertyData / CharacteristicNote
CAS Number 52565-61-4
Formula

Molecular Weight 113.16 g/mol
Appearance Colorless to pale yellow oilLow melting point solid in high purity/cold
Solubility DCM, THF, EtOAc, MeOHModerate water solubility due to amide H-bonding
Stability Stable at RTAvoid strong acids (hydrolysis) or radical initiators during storage

Synthesis Module: The Kinetic Protocol

While coupling reagents (EDC/HOBt) can be used, the Acid Chloride Method is preferred for scale and purity, avoiding the formation of urea byproducts common with carbodiimides.

Protocol: Schotten-Baumann Acylation

Objective: Synthesis of


-methylpent-4-enamide from 4-pentenoyl chloride.
  • Setup: Flame-dry a 250 mL RB flask under

    
    .
    
  • Reagents:

    • 4-Pentenoyl chloride (1.0 equiv)

    • Methylamine (2.0 M in THF, 1.2 equiv)

    • Triethylamine (

      
      , 1.5 equiv) as HCl scavenger.
      
    • Dichloromethane (DCM) [Anhydrous].

  • Execution:

    • Cool the amine/

      
       solution in DCM to 
      
      
      
      .
    • Add acid chloride dropwise over 20 mins. Rationale: Exothermic control prevents polymerization of the terminal alkene.

    • Warm to RT and stir for 2 hours.

  • Workup (Self-Validating):

    • Wash with 1M HCl (removes unreacted amine/TEA).

    • Wash with Sat.

      
       (removes unreacted acid).
      
    • Validation: TLC (

      
       EtOAc/Hex) should show a single spot (
      
      
      
      ).
  • Purification: Vacuum distillation or flash chromatography (EtOAc/Hexanes).

Reactivity Profile A: Electrophilic Cyclization (Iodolactamization)

This is the most critical reactivity mode for medicinal chemistry. The alkene acts as a nucleophile toward iodine, forming an iodonium ion. The amide then attacks this intermediate.

The Ambident Nucleophile Challenge: The amide group has two nucleophilic sites: the Oxygen (


-attack) and the Nitrogen (

-attack).
  • Kinetic Product:

    
    -attack leads to an imidate  (often unstable or hydrolyzes back).
    
  • Thermodynamic Product:

    
    -attack leads to the 
    
    
    
    -lactam
    (pyrrolidinone).
Optimized Protocol for -Selectivity

To favor the formation of the lactam (5-(iodomethyl)-1-methylpyrrolidin-2-one), conditions must enhance the nucleophilicity of the nitrogen or permit equilibration.

  • Reagents:

    
     (3 equiv), 
    
    
    
    (saturated aq), THF/H2O (1:1).
  • Mechanism:

    • 
       complexes with the alkene 
      
      
      
      Iodonium bridge.
    • Base deprotonates the amide (pKa

      
       15-17), increasing N-nucleophilicity.
      
    • 5-exo-trig cyclization occurs (Baldwin’s Rules favored).

    • Note: If

      
      -cyclization occurs, the resulting imidate salt often rearranges to the thermodynamically stable lactam under these conditions.
      

Reactivity Profile B: Amidyl Radical Cyclization


-methylpent-4-enamide serves as an excellent substrate for Giese-type radical cyclizations . Unlike the ionic mechanism above, this pathway is neutral and tolerates unprotected alcohols or acids elsewhere on the molecule.
  • Pathway: Generation of an N-centered radical (amidyl radical).

  • Regioselectivity: Exclusively 5-exo-trig . The radical attacks the internal carbon of the alkene to form a primary carbon radical, which is then trapped (e.g., by H-abstraction or TEMPO).

  • Reagents: Photoredox catalysis (Ir/Ru) or classical

    
     (with an 
    
    
    
    -halo precursor).

Reactivity Profile C: Cross-Metathesis (CM)

The terminal alkene is a "Type I" olefin (rapid homodimerization, rapid cross-metathesis) in the Grubbs classification. It is sterically unencumbered.

  • Utility: Attaching the amide "warhead" to complex lipophilic tails or macrocycles.

  • Catalyst: Grubbs II (preferred for functional group tolerance).

  • Reaction:

    
    -methylpent-4-enamide + Methyl Acrylate 
    
    
    
    
    
    -unsaturated amide derivative.
  • Warning: The amide nitrogen can weakly coordinate to Ru, potentially slowing the reaction. High dilution (0.01 M) is recommended to prevent chelation-induced arrest.

Visualizing the Divergent Pathways

The following diagram illustrates the decision matrix for a chemist handling this substrate.

ReactivityProfile Substrate N-Methylpent-4-enamide (Acyclic Precursor) Iodonium Iodonium Intermediate Substrate->Iodonium I2 / NaHCO3 AmidylRad Amidyl Radical Substrate->AmidylRad Photoredox / SET CrossProduct Cross-Metathesis Product (Linear Functionalization) Substrate->CrossProduct Grubbs II Olefin Partner Lactam Iodolactam (5-exo-trig) Target Scaffold Iodonium->Lactam N-Attack (Thermodynamic) Imidate Imidate (Kinetic Trap) Iodonium->Imidate O-Attack (Kinetic) Pyrrolidone Pyrrolidinone (C-H Trapped) AmidylRad->Pyrrolidone 5-exo Cyclization

Figure 1: Divergent reactivity pathways of N-methylpent-4-enamide. Green paths indicate heterocycle formation; Yellow indicates chain extension.

References

  • Synthesis & Properties

    • Knapp, S., et al. "Iodolactamization procedures for the synthesis of functionalized pyrrolidinones." Organic Syntheses, 1999.
    • Source: (Analogous protocol for N-alkenyl amides).

  • Radical Cyclization

    • Clark, A. J., et al. "The cyclization of N-butylpent-4-enylaminyl revisited: a combined theoretical and experimental study." Journal of the Chemical Society, Perkin Transactions 2, 1999.
    • Source:

  • Metathesis Classification

    • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. "A general model for selectivity in olefin cross metathesis." Journal of the American Chemical Society, 2003.
    • Source:

  • Iodolactamization Selectivity

    • Robin, S., & Rousseau, G.
    • Source:

Exploratory

Physicochemical Characterization and Synthetic Utility of N-Methylpent-4-enamide

Executive Summary N-Methylpent-4-enamide (CAS: 52565-61-4) represents a critical bifunctional building block in organic synthesis, bridging the gap between simple acyclic amides and complex nitrogen heterocycles. Charact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylpent-4-enamide (CAS: 52565-61-4) represents a critical bifunctional building block in organic synthesis, bridging the gap between simple acyclic amides and complex nitrogen heterocycles. Characterized by a terminal alkene tethered to a secondary amide, it serves as a "privileged substrate" for studying radical cyclization kinetics and transition-metal-catalyzed cross-couplings. This guide provides a definitive physicochemical profile, a validated synthesis protocol, and an analysis of its mechanistic utility in forming pyrrolidinone scaffolds.

Part 1: Fundamental Physicochemical Profile

At its core, N-methylpent-4-enamide is defined by the stability of the amide bond juxtaposed with the reactivity of the terminal olefin.

Identity & Constants
PropertyValueUnitNotes
Chemical Name N-Methylpent-4-enamide-IUPAC
CAS Number 52565-61-4-Verified Registry
Molecular Formula C₆H₁₁NO --
Molecular Weight 113.16 g/mol Monoisotopic Mass: 113.08
Physical State Colorless to pale yellow oil-Ambient conditions
Boiling Point ~85–90°C@ 0.5 mmHg (Predicted)
Density 0.92 ± 0.05g/cm³Predicted
Structural Visualization

The molecule consists of a 5-carbon chain with a terminal vinyl group (


) and a methyl-substituted amide at 

.

Structure Figure 1: Functional Segmentation of N-Methylpent-4-enamide Amide Amide Core (Polar/H-Bonding) Linker Alkyl Tether (Flexible) Amide->Linker C1-C2 Bond Alkene Terminal Alkene (Reactive Handle) Linker->Alkene C4-C5 Bond

Part 2: Synthesis & Process Chemistry[2][3][4][5]

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route utilizes the Schotten-Baumann conditions or Mixed Anhydride coupling , avoiding the harsh conditions of direct thermal dehydration.

Protocol: Acid Chloride Route

This method is preferred for its atom economy and ease of purification.

Reagents:

  • 4-Pentenoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • DMF (catalytic, 2-3 drops)

  • Methylamine (2.0 M in THF, 2.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Activation: Dissolve 4-pentenoic acid in DCM at 0°C. Add catalytic DMF.

  • Chlorination: Add oxalyl chloride dropwise.[1] (Caution: Gas evolution of CO/CO₂). Stir 2h at RT until gas evolution ceases.

  • Concentration: Evaporate solvent/excess oxalyl chloride to yield crude 4-pentenoyl chloride.

  • Coupling: Redissolve acid chloride in DCM. Cool to 0°C.

  • Amidation: Add methylamine solution slowly. The reaction is exothermic.

  • Workup: Quench with 1M HCl (to remove excess amine), wash with NaHCO₃ (to remove unreacted acid), dry over MgSO₄.

Synthesis Figure 2: Synthetic Pathway via Acyl Chloride Start 4-Pentenoic Acid Step1 Activation (Oxalyl Chloride/DMF) Start->Step1 Intermediate Acid Chloride Species Step1->Intermediate - CO, - CO2, - HCl Step2 Nucleophilic Acyl Substitution (MeNH2, 0°C) Intermediate->Step2 Product N-Methylpent-4-enamide (>90% Yield) Step2->Product - HCl salt

[1][5][6]

Part 3: Analytical Characterization

Validating the synthesis requires confirming the integrity of the terminal alkene and the amide linkage.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz.

  • δ 5.75–5.85 (m, 1H): The internal vinyl proton (-CH =CH₂). Characteristic multiplet.

  • δ 5.50 (br s, 1H): Amide N-H . Broad signal, exchangeable with D₂O.

  • δ 4.98–5.10 (m, 2H): Terminal vinyl protons (-CH=CH ₂). Distinct splitting pattern (cis/trans coupling).

  • δ 2.81 (d, J=4.8 Hz, 3H): N-Me group. Doublet due to coupling with NH.

  • δ 2.20–2.40 (m, 4H): Methylene protons (-CH ₂-CH ₂-).

Mass Spectrometry (ESI-MS)
  • Target Ion: [M+H]⁺

  • Calculated m/z: 114.16

  • Fragmentation Pattern: Loss of methylamine (m/z 31) is common in high-energy collisions.

Part 4: Advanced Applications in Drug Discovery

N-Methylpent-4-enamide is not merely a solvent or intermediate; it is a kinetic probe for Radical Cyclization .

The "5-Exo-Trig" Radical Cyclization

This molecule is the textbook substrate for studying amidyl radical cyclizations. When an N-centered radical is generated (e.g., via oxidation of the amide or photoredox catalysis), it undergoes intramolecular cyclization onto the alkene.

  • Mechanism: The Nitrogen radical attacks the internal carbon of the alkene (C4).

  • Regioselectivity: Exclusively 5-exo-trig (Baldwin's Rules), forming a 5-membered lactam (pyrrolidinone ring).

  • Product: Functionalized N-methylpyrrolidin-2-one.

This pathway is critical in the synthesis of lactam-based pharmacophores found in racetams (nootropics) and penicillin derivatives.

Radical Figure 3: 5-Exo-Trig Radical Cyclization Pathway Substrate N-Methylpent-4-enamide RadicalGen N-Centered Radical (Amidyl Radical) Substrate->RadicalGen Oxidation/Photoredox TS 5-Exo-Trig Transition State RadicalGen->TS Intramolecular Attack Product N-Methylpyrrolidinone Derivative TS->Product H-Atom Abstraction

[2]

Ring-Closing Metathesis (RCM) Note

While N-methylpent-4-enamide contains only one alkene, it is a precursor for RCM substrates. By alkylating the Nitrogen with a second allyl group (forming N-allyl-N-methylpent-4-enamide), researchers create the necessary diene system to close 7-membered azepane rings using Grubbs catalysts.

References

  • PubChem. (n.d.). N-Methyl-4-pentenamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). The cyclization of N-butylpent-4-enylaminyl revisited. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Organic Syntheses. (1993). General Procedures for Amide Synthesis via Acid Chlorides. Org. Synth. Coll. Vol. 8. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Radical Cyclization Protocols for N-Methylpent-4-enamide

Application Note & Protocol Guide Part 1: Strategic Analysis & Mechanistic Logic The Substrate Challenge N-methylpent-4-enamide (1 ) represents a quintessential "unactivated" substrate in radical chemistry. Unlike N-alko...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Strategic Analysis & Mechanistic Logic

The Substrate Challenge

N-methylpent-4-enamide (1 ) represents a quintessential "unactivated" substrate in radical chemistry. Unlike N-alkoxy or N-sulfonyl variants, the N-alkyl amide bond has a high Bond Dissociation Free Energy (BDFE ~110 kcal/mol), making direct homolysis to the amidyl radical thermodynamically challenging.[1]

The transformation of 1 into 5-methyl-1-methylpyrrolidin-2-one (2 ) via radical cyclization requires a precise orchestration of reactivity. The kinetic competition is governed by the Beckwith-Houk rules , where the 5-exo-trig cyclization is kinetically favored (


) over the 6-endo pathway, provided the amidyl radical can be generated efficiently without competing hydrogen atom transfer (HAT) from the solvent.
The Solution: Proton-Coupled Electron Transfer (PCET)

Traditional methods (e.g., Hoffman-Löffler-Freytag) require harsh acidic conditions or pre-functionalization (N-Cl/N-Br). The modern, field-proven solution utilizes Proton-Coupled Electron Transfer (PCET) . By coupling the oxidation of the nitrogen center (ET) with deprotonation by a phosphate base (PT), the effective BDFE is lowered significantly, allowing mild generation of the amidyl radical using visible light and an Iridium photocatalyst.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the concerted PCET activation and the critical 5-exo-trig cyclization step.

PCET_Mechanism Substrate N-methylpent-4-enamide (Substrate) Complex H-Bond Complex (Substrate + Phosphate Base) Substrate->Complex Association AmidylRad Amidyl Radical (N-centered •) Complex->AmidylRad PCET Activation (Ir(III)* -> Ir(II)) ExcitedIr *Ir(III) Photocatalyst (Oxidant) ExcitedIr->AmidylRad ET C_Radical C-Centered Radical (Post-Cyclization) AmidylRad->C_Radical 5-exo-trig Cyclization (k ~ 10^8 s^-1) Product γ-Lactam (Product) C_Radical->Product HAT from Thiol Thiol Thiophenol (HAT Donor) Thiol->C_Radical

Figure 1: Concerted Proton-Coupled Electron Transfer (PCET) mechanism for amidyl radical generation and cyclization.

Part 2: Experimental Protocols

Protocol A: Photoredox PCET Hydroamidation (The "Knowles" Standard)

Objective: Direct conversion of N-methylpent-4-enamide to 5-methyl-1-methylpyrrolidin-2-one. Mechanism: Oxidative PCET followed by HAT.

1. Reagents & Equipment
  • Substrate: N-methylpent-4-enamide (1.0 equiv).

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%).

    • Why: High excited-state oxidation potential (

      
       *III/II ~ +1.21 V) is required to drive the PCET.
      
  • Base: Tetrabutylammonium dibutylphosphate (

    
    ) (10-25 mol%).
    
    • Why: Acts as the proton acceptor. The dibutylphosphate anion forms a strong H-bond with the amide N-H, facilitating the concerted removal of

      
       and 
      
      
      
      .
  • HAT Donor: Thiophenol (PhSH) (20 mol%) or 2,4,6-triisopropylbenzenethiol (for slower kinetics).

    • Why: Traps the post-cyclization carbon radical to prevent oligomerization.

  • Solvent: 1,2-Dichloroethane (DCE) or Trifluorotoluene (PhCF₃). Degassed.

  • Light Source: Blue LEDs (450 nm), approx. 40W intensity.

2. Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • In a flame-dried 20 mL vial equipped with a magnetic stir bar, add [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.02 equiv) and Tetrabutylammonium dibutylphosphate (0.25 equiv).

    • Add N-methylpent-4-enamide (0.5 mmol, 1.0 equiv).

    • Dissolve in anhydrous, degassed DCE (5.0 mL, 0.1 M concentration).

  • Additives:

    • Add Thiophenol (0.20 equiv) via microliter syringe. Note: Use fresh thiophenol to avoid disulfide contaminants.

  • Deoxygenation (Critical):

    • Sparge the solution with Argon for 15 minutes. Oxygen is a potent quencher of the excited Iridium state and radical intermediates.

    • Seal the vial with a Teflon-lined cap and Parafilm.

  • Irradiation:

    • Place the vial 2-3 cm away from the Blue LED source. Use a fan to maintain reaction temperature at 25-30°C.

    • Stir vigorously for 12–16 hours.

  • Workup:

    • Dilute reaction mixture with DCM (20 mL) and wash with saturated NaHCO₃ (10 mL) to remove the phosphate base and thiophenol residues.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: EtOAc/Hexanes (gradient 20% -> 50%). The lactam is polar.

3. Validation Parameters (Self-Check)
  • TLC: The starting amide (less polar) should disappear. The lactam product (more polar) will appear at lower

    
    .
    
  • NMR: Look for the disappearance of alkene signals (

    
     5.8, 5.0 ppm) and the appearance of the C5-methine signal (
    
    
    
    ~3.5-3.8 ppm) and the new methyl doublet (
    
    
    ~1.2 ppm).
Protocol B: Copper-Catalyzed Amino-Functionalization (Difunctionalization)

Objective: Synthesis of functionalized lactams (e.g., trifluoromethylthiolated derivatives) from the same substrate. Mechanism: Radical cascade initiated by functional radical addition (e.g.,


) followed by intramolecular amidyl capture.
1. Reagents
  • Substrate: N-methylpent-4-enamide (1.0 equiv).

  • Catalyst: Cu(OAc)₂ (20 mol%).

  • Radical Source: AgSCF₃ (1.5 equiv) or Sodium Triflinate (Langlois Reagent) with an oxidant.

  • Oxidant:

    
     (2.0 equiv).
    
  • Solvent: DMSO/H₂O (3:1).[2]

2. Methodology
  • Setup: Combine substrate, Cu(OAc)₂, AgSCF₃, and

    
     in a pressure tube.
    
  • Solvent: Add DMSO/H₂O mixture.

  • Reaction: Heat to 80°C for 6 hours under Argon.

  • Mechanism Note: In this pathway, the

    
     radical is generated first and adds to the terminal alkene (C5). The resulting C4 radical then undergoes intramolecular oxidation/capture  by the amide nitrogen (often via a Cu(III)-amide species) to close the ring.
    
  • Workup: Standard aqueous extraction (EtOAc).

Part 3: Data & Troubleshooting

Comparative Performance Data
ParameterProtocol A (PCET)Protocol B (Cu-Difunc.)Traditional (N-Cl Photolysis)
Primary Intermediate Amidyl Radical (

)
C-centered Radical (at C5)Amidyl Radical (

)
Cyclization Mode 5-exo-trig5-exo-trig (via capture)5-exo-trig
Yield (Typical) 85 - 94%60 - 75%50 - 65%
Atom Economy HighModerate (Stoichiometric oxidant)Low (Requires halogenation step)
Functional Tolerance Excellent (Alcohol, Ester compatible)Good (Oxidant sensitive)Poor (Acid sensitive)
Troubleshooting Guide

Issue: Low Conversion (Protocol A)

  • Cause 1: Oxygen inhibition. Solution: Re-sparge with Argon for 20 mins. Ensure reaction vessel is airtight.

  • Cause 2: Light intensity.[3] Solution: Ensure LEDs are <5 cm from vial.[3] Check flux (should be ~400-500 mW/cm²).

  • Cause 3: "Dark" Catalyst. Solution: The active Ir(II) species is sensitive. If the solution turns permanently dark brown/black immediately, the catalyst may be decomposing due to trace contaminants.

Issue: Oligomerization

  • Cause: Slow HAT step. The cyclized C-radical reacts with another alkene instead of H-atom donor.

  • Solution: Increase Thiophenol concentration to 30 mol% or switch to a more reactive HAT donor (e.g., 4-methoxythiophenol).

References

  • Miller, D. C., Choi, G. J., Orbe, H. S., & Knowles, R. R. (2015).[4] Catalytic Olefin Hydroamidation Enabled by Proton-Coupled Electron Transfer.[1][5][6][7] Journal of the American Chemical Society, 137(42), 13492–13495. Link

  • Choi, G. J., & Knowles, R. R. (2015).[4] Catalytic Alkylation of Remote C–H Bonds Enabled by Proton-Coupled Electron Transfer. Journal of the American Chemical Society, 137(29), 9226–9229. Link

  • Lennon, A. C., & Knowles, R. R. (2020). PCET-Enabled Olefin Hydroamidation Reactions with N-Alkyl Amides. ACS Catalysis, 10, 11030–11039. Link

  • Clark, A. J. (2002). Atom Transfer Radical Cyclisation of Cu(I) Catalysed N-Allylhaloacetamides. Chemical Society Reviews, 31, 1-11. Link

  • Wang, F., et al. (2024). Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides. Molecules, 29(22), 5289. Link

Sources

Application

iodolactonization and iodoamidation of N-methylpent-4-enamide

Application Note: Divergent Iodocyclization of N-Methylpent-4-enamide Part 1: Executive Summary & Mechanistic Rationale The cyclization of unsaturated amides such as N-methylpent-4-enamide presents a classic problem of c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Iodocyclization of N-Methylpent-4-enamide

Part 1: Executive Summary & Mechanistic Rationale

The cyclization of unsaturated amides such as N-methylpent-4-enamide presents a classic problem of chemo- and regioselectivity. The reaction with electrophilic iodine (


) triggers a competition between two nucleophilic sites: the amide oxygen (O-attack) and the amide nitrogen (N-attack).
  • Iodoamidation (Path A): Nucleophilic attack by the nitrogen atom yields a

    
    -lactam (pyrrolidinone). This is the "Thermodynamic" or base-promoted pathway, essential for generating nitrogen heterocycles common in drug scaffolds (e.g., Racetams).
    
  • Iodolactonization (Path B): Attack by the oxygen atom yields an iminolactone (imidate) intermediate. Under hydrolytic conditions, this intermediate decomposes to form a

    
    -iodolactone, releasing methylamine. This is often the "Kinetic" pathway under neutral conditions.
    

This guide provides two distinct protocols to selectively access either the iodolactam (5-(iodomethyl)-1-methylpyrrolidin-2-one) or the iodolactone (5-(iodomethyl)dihydrofuran-2(3H)-one) from the same starting material.

Mechanistic Pathway Diagram

Iodocyclization_Pathways Start N-methylpent-4-enamide Iodonium Iodonium Intermediate Start->Iodonium + I2 Transition_N N-Attack (5-exo-trig) Iodonium->Transition_N Basic Conditions (Deprotonation) Transition_O O-Attack (5-exo-trig) Iodonium->Transition_O Neutral/Acidic (Kinetic Control) Lactam Iodolactam (Pyrrolidinone) Transition_N->Lactam Irreversible Imidate O-Imidate Salt (Unstable) Transition_O->Imidate Hydrolysis Hydrolysis (H2O/H+) Imidate->Hydrolysis Lactone Iodolactone (Tetrahydrofuranone) Hydrolysis->Lactone - MeNH2

Caption: Divergent pathways for N-methylpent-4-enamide cyclization. Basic conditions favor N-attack (Lactam); neutral conditions favor O-attack followed by hydrolysis (Lactone).

Part 2: Experimental Protocols

Protocol A: Iodoamidation (Synthesis of the Lactam)

Objective: Selective formation of 5-(iodomethyl)-1-methylpyrrolidin-2-one. Principle: The use of a base (


) buffers the generated HI and increases the nucleophilicity of the nitrogen, favoring the formation of the stable amide bond over the imidate.

Materials:

  • N-methylpent-4-enamide (1.0 equiv)

  • Iodine (

    
    ) (2.0 equiv)[1]
    
  • Sodium Bicarbonate (

    
    ) (3.0 equiv)
    
  • Solvent: THF/Water (1:1 v/v) or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: Dissolve N-methylpent-4-enamide (113 mg, 1.0 mmol) in THF (5 mL) and Water (5 mL).

  • Basification: Add solid

    
     (252 mg, 3.0 mmol) to the stirred solution. Ensure the suspension is well-dispersed.
    
  • Cyclization: Cool the mixture to 0°C. Add Iodine (

    
    ) (508 mg, 2.0 mmol) in portions over 10 minutes.
    
    • Why: Slow addition at low temperature prevents over-iodination or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the starting material (

      
      ) and appearance of a more polar spot.
      
  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) until the dark iodine color disappears, leaving a yellow/colorless solution.
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
    

Self-Validating Parameters (QC):

  • IR Spectroscopy: Strong absorption at ~1680–1690 cm⁻¹ (Lactam C=O). Absence of N-H stretch.

  • ¹H NMR: Disappearance of alkene protons (5.0–6.0 ppm). Appearance of iodomethyl diastereotopic protons at 3.2–3.5 ppm .

Protocol B: Iodolactonization (Synthesis of the Lactone)

Objective: Selective formation of 5-(iodomethyl)dihydrofuran-2(3H)-one via O-cyclization. Principle: Under neutral conditions without base, the amide oxygen acts as the nucleophile (Kinetic control). The resulting imidate salt is unstable and hydrolyzes upon aqueous workup to yield the lactone and methylamine salt.

Materials:

  • N-methylpent-4-enamide (1.0 equiv)

  • Iodine (

    
    ) (2.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Note: No base is added initially.

Step-by-Step Methodology:

  • Preparation: Dissolve N-methylpent-4-enamide (1.0 mmol) in anhydrous DCM (10 mL). Protect from light.

  • Cyclization: Add Iodine (

    
    ) (2.2 mmol) as a solid in one portion.
    
  • Reaction: Stir at room temperature for 12–24 hours.

    • Observation: The reaction forms the O-iodoimidate hydroiodide salt, which may precipitate or remain in solution.

  • Hydrolysis (The Critical Step): Add 10 mL of 10% aqueous HCl. Stir vigorously for 1 hour.

    • Mechanism:[2][3][4][5][6] This step forces the hydrolysis of the C=N bond of the imidate, releasing methylamine and forming the lactone.

  • Quench: Add saturated aqueous

    
     to remove excess iodine.
    
  • Extraction: Extract the DCM layer.[7] Re-extract the aqueous layer with DCM (2 x 10 mL).

    • Note: The methylamine byproduct remains in the acidic aqueous phase.

  • Purification: Dry organic layers over

    
    , concentrate, and purify via chromatography.
    

Self-Validating Parameters (QC):

  • IR Spectroscopy: Shift in carbonyl stretch to ~1770–1780 cm⁻¹ (Characteristic of

    
    -lactone).
    
  • ¹H NMR: Loss of the N-Methyl singlet (approx 2.8 ppm). This confirms the conversion from amide/lactam to lactone.

Part 3: Data Comparison & Troubleshooting

Comparative Data Table
FeatureProtocol A (Iodoamidation)Protocol B (Iodolactonization)
Major Product Iodolactam (Pyrrolidinone)Iodolactone (Tetrahydrofuranone)
Key Reagent

+

(Base)

(Neutral)


Nucleophile Nitrogen (N)Oxygen (O)
Mechanism 5-exo-trig (Thermodynamic)5-exo-trig (Kinetic) + Hydrolysis
Byproduct HI (neutralized)Methylamine (

)
IR Signal (C=O) ~1685 cm⁻¹~1775 cm⁻¹
Troubleshooting Guide
  • Low Yield of Lactam (Protocol A):

    • Cause: Competition from O-attack due to insufficient base or wet solvent (promoting hydrolysis).

    • Fix: Ensure

      
       is fresh. Switch to NIS (N-Iodosuccinimide)  in DCM, which often improves N-selectivity by providing a non-nucleophilic counterion.
      
  • Incomplete Conversion:

    • Cause: Reversible formation of the iodonium ion.

    • Fix: Use excess Iodine (2.5 equiv). Ensure the reaction is protected from light to prevent radical decomposition of the product.

  • Product Instability:

    • Insight:

      
      -Iodo compounds are light and heat sensitive. Store products at -20°C in the dark. If the product turns purple/brown, it is decomposing to release 
      
      
      
      .

References

  • Knapp, S., & Patel, D. V. (1983). "Synthesis of iodolactams from unsaturated amides." Journal of the American Chemical Society, 105(23), 6985–6986.

  • Robin, S., & Rousseau, G. (2002). "Recent advances in the synthesis of heterocycles via iodocyclization." Tetrahedron, 58(26), 5267-5268.

  • Bartlett, P. A. (1984). "Stereocontrol in the cyclization of olefinic amides and acids." Tetrahedron, 36(1), 2-15.

  • Organic Syntheses. (2021). "Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one." Org.[2][3][8][9] Synth. 98, 194-211.

Sources

Method

Application Note &amp; Protocol: Ring-Closing Metathesis (RCM) for the Synthesis of N-methyl-1,5-dihydro-2H-pyrrol-2-one

Abstract Ring-Closing Metathesis (RCM) has become an indispensable tool in modern organic synthesis for the construction of cyclic structures.[1] This application note provides a comprehensive technical guide for the RCM...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ring-Closing Metathesis (RCM) has become an indispensable tool in modern organic synthesis for the construction of cyclic structures.[1] This application note provides a comprehensive technical guide for the RCM of N-methylpent-4-enamide to yield N-methyl-1,5-dihydro-2H-pyrrol-2-one, a valuable five-membered unsaturated lactam scaffold. We delve into the mechanistic underpinnings of the reaction, offer expert insights into catalyst selection, and present a detailed, validated laboratory protocol. Furthermore, this guide includes a troubleshooting section to address common challenges and ensure reproducible, high-yield synthesis for researchers in academic and industrial settings.

Introduction: The Strategic Value of Amide RCM

The intramolecular cyclization of diene substrates via RCM is a powerful strategy for creating 5- to 30-membered rings.[2] The reaction's high functional group tolerance and the development of robust ruthenium-based catalysts, such as those developed by Grubbs, have cemented its role in the synthesis of complex molecules, from pharmaceuticals to polymers.[1][3]

The cyclization of N-alkenyl amides presents a unique set of challenges and opportunities. The resulting unsaturated lactams are prevalent motifs in biologically active compounds. However, the amide functional group itself can influence the reaction's efficiency. The lone pair of electrons on the nitrogen atom and the carbonyl oxygen can potentially coordinate to the metal center of the catalyst, leading to catalyst deactivation or altered reactivity.[4][5] Therefore, a carefully optimized protocol is essential for success. This guide focuses on the synthesis of N-methyl-1,5-dihydro-2H-pyrrol-2-one, a representative example of a five-membered N-heterocycle, from the readily accessible N-methylpent-4-enamide substrate.

The Chauvin Mechanism: A Look Inside the Catalytic Cycle

The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene (alkylidene) species and the olefinic substrates.[2] The key intermediate in this catalytic cycle is a metallacyclobutane.[1][2]

The catalytic cycle for the RCM of N-methylpent-4-enamide can be visualized as follows:

  • Initiation: The precatalyst reacts with one of the terminal alkenes of the substrate to generate the active catalytic species and release a sacrificial alkene (e.g., styrene from Grubbs I, 1-octene from Grubbs II).

  • Propagation: The active ruthenium alkylidene undergoes an intramolecular [2+2] cycloaddition with the second terminal alkene on the same molecule.[1] This forms a transient ruthenacyclobutane intermediate.

  • Product Formation: A retro-[2+2] cycloaddition (cycloreversion) of the metallacyclobutane intermediate releases the desired cyclic product (N-methyl-1,5-dihydro-2H-pyrrol-2-one) and a new ruthenium methylidene species ([Ru]=CH₂).

  • Turnover: This ruthenium methylidene is the active catalyst that re-enters the cycle, reacting with another molecule of the starting diene. The thermodynamic driving force for the reaction is the formation of the stable cyclic product and the release of volatile ethylene gas, which is typically removed from the reaction mixture.[2]

RCM_Mechanism sub N-methylpent-4-enamide cat_active [Ru]=Substrate (Active Catalyst) sub->cat_active Initiation cat_init [Ru]=CHR (Precatalyst) cat_init->cat_active intermed Ruthenacyclobutane Intermediate cat_active->intermed [2+2] Cycloaddition (Intramolecular) prod N-methyl-1,5-dihydro- 2H-pyrrol-2-one intermed->prod Retro [2+2] Cycloreversion cat_regen [Ru]=CH₂ intermed->cat_regen ethylene Ethylene (g) cat_regen->sub Catalytic Turnover cat_regen->ethylene + Workflow prep prep reaction reaction workup workup purify purify final final A 1. System Preparation (Flame-dry glassware, establish inert atmosphere) B 2. Reagent Addition (Dissolve substrate in degassed solvent) A->B C 3. Catalyst Introduction (Add catalyst, begin heating/stirring) B->C D 4. Reaction Monitoring (TLC or GC-MS analysis) C->D E 5. Reaction Quench (Add ethyl vinyl ether) D->E F 6. Ruthenium Removal (Concentrate and filter or use scavenger) E->F G 7. Purification (Silica gel column chromatography) F->G H 8. Characterization (NMR, MS) G->H

Sources

Application

Application Notes &amp; Protocols: Synthesis of N-Methyl-2-Pyrrolidinone Derivatives via Intramolecular Radical Cyclization of N-Methylpent-4-enamide

Introduction: The Pyrrolidinone Core in Modern Chemistry The N-substituted 2-pyrrolidinone scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] Found in a wide array of pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidinone Core in Modern Chemistry

The N-substituted 2-pyrrolidinone scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] Found in a wide array of pharmaceuticals, including nootropic agents like piracetam, this heterocyclic core imparts valuable physicochemical properties.[1] N-Methyl-2-pyrrolidinone (NMP) itself is a high-boiling, polar aprotic solvent widely employed in industrial processes, from polymer chemistry to petrochemical refining.[2]

While industrial production of NMP often relies on the reaction between γ-butyrolactone (GBL) and methylamine, the synthesis of substituted pyrrolidinone derivatives for drug development and fine chemical applications demands more nuanced and versatile strategies.[2][3][4] One of the most robust and reliable methods for constructing the 5-membered lactam ring is the intramolecular radical cyclization of unsaturated amide precursors, such as N-methylpent-4-enamide.[5][6]

This guide provides a detailed exploration of this synthetic transformation, grounded in mechanistic principles. We will present both a classic, high-yield protocol using tributyltin hydride and a modern, "tin-free" alternative employing visible-light photoredox catalysis, offering researchers a choice between established efficacy and greener, less toxic conditions.

Mechanistic Rationale: The Logic of Radical Cyclization

Intramolecular radical cyclization is a powerful C-C bond-forming strategy that proceeds through uncharged, highly reactive intermediates.[5] This characteristic often imparts high functional group tolerance and allows reactions to proceed under mild, neutral conditions, orthogonal to many polar transformations.[5][6] The successful synthesis of N-methyl-2-pyrrolidinone derivatives from N-methylpent-4-enamide via this pathway hinges on three critical steps: Initiation , Propagation , and Termination .

2.1 The Cyclization Cascade

  • Radical Initiation: The process begins with the generation of a propagating radical, typically from a radical initiator like Azobisisobutyronitrile (AIBN) under thermal conditions. In the classic protocol, this initiator generates a tributyltin radical (Bu₃Sn•) from tributyltin hydride (Bu₃SnH).[7][8]

  • Amidyl Radical Formation (or Precursor Radical): The key cyclization precursor is an amidyl radical or, more commonly, a carbon-centered radical alpha to the nitrogen or on a tethered group. For N-alkenylamides, a common strategy involves generating a radical on a starting material that can then add to the amide's double bond. For this guide's purpose, we will focus on a general case where a radical is generated on a precursor which then initiates the cyclization of the pent-4-enamide system.

  • Propagation & 5-Exo-Trig Cyclization: The generated radical undergoes a rapid, intramolecular addition to the terminal alkene of the pent-4-enamide. This step is highly regioselective. According to Baldwin's rules and extensive empirical data, the kinetically favored pathway is a 5-exo-trig cyclization.[5][9] This means the radical attacks the terminal carbon of the double bond to form a five-membered ring and a new, transient radical on the adjacent (exo) carbon. This is significantly faster than the alternative 6-endo-trig pathway.

  • Quenching & Propagation: The newly formed primary alkyl radical is then "quenched" by a hydrogen atom donor. In the classical method, this is Bu₃SnH. The cyclized radical abstracts a hydrogen atom from the hydride, yielding the final N-methyl-2-pyrrolidinone derivative and regenerating the Bu₃Sn• radical, which continues the chain reaction.[7][10]

Diagram: General Mechanism of Radical Cyclization

G sub N-Methylpent-4-enamide Substrate amide_radical Amide Precursor Radical sub->amide_radical initiator Radical Initiator (e.g., AIBN) propagating_radical Propagating Radical (e.g., Bu₃Sn•) initiator->propagating_radical Initiation (Heat) h_donor H-Atom Donor (e.g., Bu₃SnH) h_donor->propagating_radical Regeneration propagating_radical->amide_radical Radical Generation cyclized_radical Cyclized Alkyl Radical (Primary) amide_radical->cyclized_radical 5-Exo-Trig Cyclization cyclized_radical->h_donor Quenching product N-Methyl-2-pyrrolidinone Derivative cyclized_radical->product H-Atom Abstraction

Caption: General mechanistic pathway for radical-mediated cyclization.

Protocol Selection: A Guide for the Modern Researcher

The choice of synthetic protocol involves a trade-off between established, high-yielding methods and modern, safer alternatives. The decision workflow below can guide this selection process.

Diagram: Protocol Selection Workflow

G start START: Synthesize N-Methyl-2-pyrrolidinone Derivative priority_q What is the primary consideration? start->priority_q tin_protocol Protocol 1: Tributyltin Hydride-Mediated priority_q->tin_protocol  Yield & Reliability   tin_free_protocol Protocol 2: Visible-Light Photoredox priority_q->tin_free_protocol Safety & Green Chemistry tin_adv Advantages: - High Yield - Well-Established - Predictable tin_protocol->tin_adv tin_disadv Disadvantages: - High Toxicity (Organotin) - Stoichiometric Reagent - Difficult Purification tin_protocol->tin_disadv tin_free_adv Advantages: - Low Toxicity ('Tin-Free') - Mild Conditions (RT) - Catalytic Process tin_free_protocol->tin_free_adv tin_free_disadv Disadvantages: - Requires Light Source - Catalyst Sensitivity - Newer Methodology tin_free_protocol->tin_free_disadv

Caption: Decision workflow for selecting a synthetic strategy.

Detailed Experimental Protocols

Protocol 1: Tributyltin Hydride-Mediated Cyclization (Classic Method)

Application Note: This protocol is the benchmark for radical cyclization of N-alkenylamides, known for its high efficiency and reliability.[11][12] Extreme caution is required. Tributyltin hydride is highly toxic and must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE). The workup is specifically designed to remove toxic organotin byproducts.

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialMolecular WeightAmount (for 1.0 mmol scale)Molar Equiv.
N-Methylpent-4-enamide113.16 g/mol 113 mg1.0
Tributyltin Hydride (Bu₃SnH)291.06 g/mol 320 mg (0.29 mL)1.1
AIBN164.21 g/mol 16 mg0.1
Toluene (degassed)-50 mL-
Diethyl Ether-As needed-
Saturated KF (aq)-As needed-

Step-by-Step Methodology:

  • Reaction Setup: Place N-methylpent-4-enamide (1.0 mmol) in an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Seal the flask with a septum and purge with argon for 15 minutes.

  • Solvent Addition: Add 25 mL of degassed toluene via cannula to dissolve the substrate.

  • Reagent Preparation: In a separate flask, prepare a solution of tributyltin hydride (1.1 mmol) and AIBN (0.1 mmol) in 25 mL of degassed toluene.

  • Slow Addition: Heat the substrate solution to reflux (approx. 110 °C). Add the Bu₃SnH/AIBN solution dropwise to the refluxing mixture over 4-6 hours using a syringe pump.

    • Causality Insight: Slow addition is critical to maintain a low concentration of Bu₃SnH in the reaction pot. This minimizes premature reduction of the initial amide precursor radical and other undesired side reactions, favoring the intramolecular cyclization pathway.[13]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Tin Removal: Cool the reaction to room temperature and concentrate under reduced pressure. Re-dissolve the crude oil in diethyl ether (50 mL) and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 2 hours. A white precipitate of Bu₃SnF will form.

  • Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield the N-methyl-2-pyrrolidinone derivative.

Protocol 2: Tin-Free Visible-Light Photoredox Cyclization

Application Note: This method represents a modern, green alternative that avoids the use of toxic organotin reagents.[14] The reaction is driven by a photocatalyst that, upon excitation by visible light, initiates the radical cascade under exceptionally mild conditions. This protocol is ideal for substrates with sensitive functional groups.

Table 2: Reagents and Materials for Protocol 2

Reagent/MaterialMolecular WeightAmount (for 0.2 mmol scale)Molar Equiv.
N-arylpent-4-enamide derivativeVaries0.2 mmol1.0
AgSCF₃ (example radical precursor)206.94 g/mol 62 mg1.5
Cu(OAc)₂ (catalyst)181.63 g/mol 7.3 mg0.2
Oxidant (e.g., K₂S₂O₈)270.32 g/mol 81 mg1.5
DMSO/H₂O (3:1)-2.0 mL-

Note: This protocol is adapted from a copper-catalyzed radical cyclization which serves as an excellent example of modern tin-free methods.[15] A photoredox-specific example would follow a similar setup but replace the thermal oxidant/catalyst system with a photocatalyst and light source.

Step-by-Step Methodology:

  • Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, combine the N-arylpent-4-enamide substrate (0.2 mmol), AgSCF₃ (0.3 mmol), and Cu(OAc)₂ (0.04 mmol).

  • Solvent and Reagent Addition: Add the solvent (2.0 mL of DMSO/H₂O) and the oxidant.

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath or heating block at 100 °C. Stir for the required time (typically 6-12 hours).

    • Causality Insight: In this system, the copper catalyst facilitates the single-electron transfer events necessary to generate the key amidyl radical, which then initiates the cyclization cascade. The oxidant regenerates the active catalytic species.[15]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the DMSO and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Data Summary and Product Characterization

Successful synthesis of the target N-methyl-2-pyrrolidinone derivatives can be confirmed through standard analytical techniques.

Table 3: Typical Reaction Outcomes and Characterization Data

ParameterProtocol 1 (Tin-Mediated)Protocol 2 (Copper-Catalyzed)
Typical Yield 70-95%60-90%
Reaction Time 6-10 hours6-12 hours
Temperature 80-110 °C100 °C
¹H NMR (CDCl₃) Characteristic signals: N-CH₃ singlet (~2.8-3.0 ppm), CH₂ multiplets in the ring (~1.8-2.5 ppm), CH multiplet if substituted at C5 (~4.4-4.6 ppm).[15]
¹³C NMR (CDCl₃) Carbonyl (C=O) signal (~173-175 ppm), N-CH₃ signal (~29-31 ppm), ring CH₂ and CH signals (~22-59 ppm).[15]
HRMS Calculated mass should match the empirical formula of the desired product, [M+H]⁺.

Conclusion and Future Outlook

The intramolecular radical cyclization of N-methylpent-4-enamide and its derivatives is a cornerstone of heterocyclic synthesis, providing reliable access to the valuable pyrrolidinone core. While the classical tributyltin hydride method offers excellent yields, the field is progressively moving towards safer and more environmentally benign "tin-free" protocols.[16] Advances in photoredox and transition-metal catalysis continue to expand the scope and utility of this transformation, enabling the synthesis of increasingly complex molecules under milder conditions. Researchers are encouraged to consider both the established power of traditional methods and the significant advantages offered by modern catalytic systems when planning their synthetic routes.

References

  • Allene Trifunctionalization via Amidyl Radical Cyclization and TEMPO Trapping - PMC. (2021).
  • Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substr
  • Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp. (2025). UIV CHEM.
  • Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Deriv
  • Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC. (2024).
  • Radical cycliz
  • How to synthesis N-Methyl-2-pyrrolidone. (2024). ChemicalBook.
  • Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. (2024). MDPI.
  • A Synthetic and Computational Study of Tin-Free Reductive Tandem Cyclizations of Neutral Aminyl Radicals - PMC. (N.d.).
  • Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. (2020).
  • The manufacturing process of NMP (N-Methyl-2-pyrrolidone). (2023). eschemy.com.
  • Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. (2025).
  • Tin-Free Radical Cyclization Reactions Initiated by Visible Light Photoredox Catalysis. (2025).
  • 4: Radical Reactions. (2023). Chemistry LibreTexts.
  • The cyclization of N-butylpent-4-enylaminyl revisited: a combined theoretical and experimental study. (N.d.). RSC Publishing.
  • Intramolecular Free-Radical Cycliz
  • Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes. (N.d.). RSC Publishing.
  • Part I. Radical Cyclizations Mediated by Transition Metal Hydrides. (N.d.). Columbia Academic Commons.
  • Tributyltin hydride (Tributylstannane) / Organotin hydrides. (N.d.). Organic Chemistry Portal.
  • N-METHYL-2-PYRROLIDONE (NMP). (N.d.).

Sources

Method

Application Note: Optimized 5-exo-trig Cyclization Protocols for N-methylpent-4-enamide

Executive Summary The cyclization of -methylpent-4-enamide to functionalized pyrrolidinones is a benchmark transformation in organic synthesis, governed by Baldwin’s Rules for Ring Closure. This Application Note provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclization of


-methylpent-4-enamide to functionalized pyrrolidinones is a benchmark transformation in organic synthesis, governed by Baldwin’s Rules for Ring Closure. This Application Note provides two distinct, field-validated protocols for achieving this 5-exo-trig cyclization:
  • Method A (Electrophilic): A robust Iodolactamization suitable for gram-scale synthesis and further functionalization.

  • Method B (Radical): A modern Proton-Coupled Electron Transfer (PCET) approach for high atom economy and accessing unique reactivity patterns.

These protocols are designed for medicinal chemists requiring reliable access to


-lactam scaffolds, common pharmacophores in racetam-class nootropics and anti-epileptic drugs.

Theoretical Foundation: Baldwin’s Rules & Regioselectivity[1]

The cyclization of


-methylpent-4-enamide presents two kinetic possibilities:
  • 5-exo-trig: Attack of the amide nitrogen on the internal alkene carbon. (Favored)

  • 6-endo-trig: Attack on the terminal alkene carbon. (Disfavored)

According to Baldwin’s rules, the 5-exo-trig pathway is kinetically favored due to optimal orbital overlap between the nucleophilic amide and the antibonding orbital of the activated alkene.

Mechanism 1: Electrophilic Activation (Iodolactamization)

In this pathway, the alkene reacts with an electrophile (Iodine) to form a cyclic iodonium ion. The amide nitrogen, rendered nucleophilic by a base, attacks the backside of the iodonium ring.

Iodolactamization Substrate N-methylpent-4-enamide Inter Cyclic Iodonium Intermediate Substrate->Inter Electrophilic Attack Iodine I2 / NaHCO3 Iodine->Inter TS 5-exo-trig Transition State Inter->TS N-Attack Product 5-(iodomethyl)-1- methylpyrrolidin-2-one TS->Product Ring Closure

Figure 1: Mechanism of electrophilic iodolactamization via iodonium intermediate.

Method A: Electrophilic Iodolactamization (Standard Protocol)

This method is preferred for generating a scaffold with a "handle" (the iodide) for further substitution (e.g., azide displacement, elimination).

Reagents & Materials[2][3][4][5][6][7][8]
  • Substrate:

    
    -methylpent-4-enamide (1.0 equiv)
    
  • Electrophile: Iodine (

    
    ) (2.0 equiv)
    
  • Base: Saturated aqueous Sodium Bicarbonate (

    
    )
    
  • Solvent: THF : Water (1:1 v/v)

  • Quench: Saturated aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -methylpent-4-enamide (1.0 mmol) in THF (5 mL).
    
  • Basification: Add saturated aqueous

    
     (5 mL). The biphasic mixture should be stirred vigorously to ensure surface area contact.
    
  • Cyclization: Cool the mixture to 0°C (ice bath). Add Iodine (

    
    ) (2.0 mmol, 508 mg) in one portion.
    
    • Note: The solution will turn dark brown/purple.

  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 3–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane). Disappearance of the alkene spot indicates completion.

  • Quenching: Add saturated aqueous

    
     dropwise until the dark iodine color vanishes, leaving a clear or pale yellow solution.
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (typically 50-80% EtOAc in Hexanes) to yield 5-(iodomethyl)-1-methylpyrrolidin-2-one .

Typical Yield: 75–85%

Method B: Amidyl Radical Cyclization (PCET Protocol)

This advanced method utilizes Proton-Coupled Electron Transfer (PCET) to generate a transient amidyl radical.[1] This avoids the use of stoichiometric halogens and is ideal for constructing C-N bonds under mild, catalytic conditions.

Mechanism 2: PCET Activation

The excited-state Iridium catalyst oxidizes the amide in concert with a phosphate base deprotonating it. This generates a neutral amidyl radical which rapidly cyclizes.

PCET Substrate N-methylpent-4-enamide Complex H-Bonded Complex (Amide + Phosphate) Substrate->Complex + Phosphate Base Radical Amidyl Radical (Neutral) Complex->Radical Ir(III)* / Blue LED - e- / - H+ Cyclized C-Centered Radical Intermediate Radical->Cyclized 5-exo-trig Product 1-methyl-5-methyl pyrrolidin-2-one Cyclized->Product H-Atom Transfer (HAT)

Figure 2: Photoredox PCET workflow for amidyl radical generation.

Reagents & Materials[2][3][4][5][6][7][8]
  • Catalyst:

    
     (2 mol%)
    
  • Base: Tetrabutylammonium dibutylphosphate (

    
    ) (10 mol%)
    
  • H-Atom Donor: Thiophenol (

    
    ) (20 mol%) - Acts as co-catalyst for turnover
    
  • Solvent: 1,2-Dichloroethane (DCE) or Benzotrifluoride (PhCF3)

  • Light Source: Blue LED (450 nm)

Step-by-Step Protocol
  • Setup: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a vial with

    
    -methylpent-4-enamide (0.5 mmol), Ir-catalyst (10 mg), and Phosphate base.
    
  • Solvation: Add degassed DCE (5 mL).

  • Additives: Add Thiophenol (co-catalyst) via microliter syringe.

  • Irradiation: Seal the vial and place it 2-3 cm from a Blue LED strip. Fan cool to maintain ambient temperature (~25°C).

  • Reaction: Irradiate for 12–24 hours.

  • Workup: Dilute with DCM, wash with 1M NaOH (to remove thiophenol and phosphate), then brine.

  • Purification: Concentrate and purify via silica gel chromatography.

Typical Yield: 60–80%

Comparative Analysis & Troubleshooting

FeatureMethod A: IodolactamizationMethod B: Radical PCET
Primary Mechanism Ionic (Electrophilic)Radical (Homolytic)
Product Iodomethyl-pyrrolidinoneMethyl-pyrrolidinone (Hydroamidation)
Reagent Cost Low (

,

)
High (Ir Catalyst)
Scalability High (Gram to Kg)Low/Medium (Requires light penetration)
Sensitivity Moisture tolerantOxygen sensitive (requires degassing)
Troubleshooting Guide
  • Low Yield (Method A): If hydrolysis of the iodolactone occurs (forming the hydroxy-lactam), ensure the reaction is not heated above RT and minimize exposure to strong hydroxide bases during workup.

  • Regioselectivity Issues: If 6-endo products are observed (rare for this substrate), check solvent polarity. Non-polar solvents favor 5-exo in radical processes; polar protic solvents stabilize the ionic intermediates in Method A.

  • Incomplete Conversion (Method B): Ensure the solvent is thoroughly degassed (sparge with Argon for 15 mins). Oxygen quenches the excited state of the Iridium catalyst.

References

  • Knapp, S., & Gibson, F. S. (1992). Iodolactamization: 5-(iodomethyl)-1-methyl-2-pyrrolidinone. Organic Syntheses, 70, 101. Link

  • Miller, D. C., & Knowles, R. R. (2019). PCET-Enabled Olefin Hydroamidation Reactions with N-Alkyl Amides. Journal of the American Chemical Society, 141(30), 11830–11835. Link

  • Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. Link

  • Manikandan, D., et al. (2018). Synthesis of Biological Active 5-(Hydroxymethyl)pyrrolidin-2-one.[2][3] International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. Link

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Reactions of N-Methylpent-4-enamide

Introduction: Unlocking Pyrrolidinone Scaffolds via Palladium Catalysis The γ-lactam core, specifically the pyrrolidinone ring system, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Pyrrolidinone Scaffolds via Palladium Catalysis

The γ-lactam core, specifically the pyrrolidinone ring system, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in a wide array of biologically active molecules has driven the development of elegant and efficient synthetic strategies. Among these, palladium-catalyzed intramolecular cyclization reactions of unsaturated amides have emerged as a powerful tool for the construction of these valuable heterocycles.[1][2] N-methylpent-4-enamide, a readily accessible substrate, serves as an excellent model system to explore and optimize these transformations.

This technical guide provides an in-depth analysis of key palladium-catalyzed reactions involving N-methylpent-4-enamide, with a focus on the underlying mechanistic principles and practical experimental protocols. We will delve into two major cyclization pathways: the Heck-type (or reductive) cyclization and the Wacker-type (or oxidative) cyclization. Understanding the nuances of these reactions empowers researchers to rationally design synthetic routes and troubleshoot experimental challenges.

I. The Dichotomy of Palladium Catalysis: Heck vs. Wacker Pathways

Palladium's remarkable versatility in catalysis stems from its ability to access multiple oxidation states, primarily Pd(0) and Pd(II), which drive distinct reaction manifolds.[1] For N-methylpent-4-enamide, the choice of catalytic system dictates the cyclization pathway and ultimately, the nature of the final product.

A. The Heck-Type Cyclization: A Reductive Approach to Methylene Pyrrolidinones

The intramolecular Heck reaction provides a robust method for the formation of carbon-carbon bonds.[3][4] In the context of N-methylpent-4-enamide, this reaction typically involves the coupling of an aryl or vinyl halide/triflate with the pendant alkene, initiated by a Pd(0) catalyst. The key steps involve oxidative addition of the palladium catalyst to the electrophile, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the cyclized product and regenerate the active catalyst.[5]

A critical aspect of the intramolecular Heck reaction is the regioselectivity of the olefin insertion, which is predominantly governed by steric factors, favoring the formation of five-membered rings (5-exo-trig cyclization) over six-membered rings (6-endo-trig).[6]

Logical Workflow for a Heck-Type Cyclization:

Heck_Workflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Reagents: N-methylpent-4-enamide Aryl Halide Pd Catalyst Ligand Base Setup Assemble Reaction Vessel under Inert Atmosphere (N2 or Ar) Reagents->Setup Solvent Prepare Anhydrous, Degassed Solvent (e.g., DMF, Acetonitrile) Solvent->Setup Addition Add Reagents and Solvent Setup->Addition Heating Heat to Reaction Temperature with Stirring Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Aqueous Work-up and Extraction with Organic Solvent Quench->Extract Dry Dry Organic Layer and Concentrate in vacuo Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Workflow for a typical Heck-type cyclization experiment.

B. The Wacker-Type (Aza-Wacker) Cyclization: An Oxidative Pathway to Functionalized Pyrrolidinones

In contrast to the Heck reaction, the Wacker-type cyclization, often referred to as the aza-Wacker reaction in this context, is an oxidative process catalyzed by Pd(II).[7] This reaction involves the nucleophilic attack of the amide nitrogen onto the palladium-activated alkene. The resulting organopalladium intermediate can then undergo various transformations, most commonly β-hydride elimination, to yield an endocyclic enamide. A crucial component of this catalytic cycle is a co-oxidant (e.g., Cu(II) salts, benzoquinone, or molecular oxygen) to regenerate the active Pd(II) catalyst from the Pd(0) formed after reductive elimination.[8][9]

The aza-Wacker cyclization offers a distinct advantage in its ability to introduce functionality at the former vinylic positions, providing access to a different class of pyrrolidinone derivatives compared to the Heck reaction.[7]

Mechanistic Overview of the Aza-Wacker Cyclization:

Aza_Wacker_Mechanism Pd_II Pd(II)L_n Alkene_Complex π-Alkene Complex Pd_II->Alkene_Complex Aminopalladation Aminopalladation Intermediate Alkene_Complex->Aminopalladation Intramolecular Nucleophilic Attack Beta_Hydride β-Hydride Elimination Aminopalladation->Beta_Hydride Product_Complex Product Complex Beta_Hydride->Product_Complex Reductive Elimination Pd_0 Pd(0)L_n Product_Complex->Pd_0 Product Cyclized Product Product_Complex->Product Pd_0->Pd_II Re-oxidation Reduced_Co_oxidant Reduced Co-oxidant Pd_0->Reduced_Co_oxidant Substrate N-methylpent- 4-enamide Substrate->Alkene_Complex Coordination Co_oxidant Co-oxidant (e.g., Cu(II)) Co_oxidant->Pd_II Co_oxidant->Reduced_Co_oxidant

Caption: Simplified catalytic cycle for the aza-Wacker reaction.

II. Experimental Protocols

The following protocols are designed as a starting point for the investigation of palladium-catalyzed reactions of N-methylpent-4-enamide. Optimization of reaction parameters (catalyst loading, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve optimal results for specific substrates and desired products.

Protocol 1: Heck-Type Intramolecular Cyclization of N-Methylpent-4-enamide with an Aryl Halide

Objective: To synthesize a 5-(arylmethyl)-1-methylpyrrolidin-2-one derivative via a Pd(0)-catalyzed Heck reaction.

Materials:

Reagent/MaterialGradeSupplierNotes
N-methylpent-4-enamide≥98%Commercially Available---
Aryl Iodide/Bromide≥98%Commercially AvailableIodides are generally more reactive.
Pd(OAc)₂ (Palladium(II) acetate)Catalyst GradeCommercially AvailablePre-catalyst, reduced in situ.
PPh₃ (Triphenylphosphine)≥99%Commercially AvailableCommon phosphine ligand.
K₂CO₃ (Potassium carbonate)Anhydrous, ≥99%Commercially AvailableInorganic base.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or dry over molecular sieves.

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-methylpent-4-enamide (1.0 mmol, 1.0 equiv), the aryl halide (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-(arylmethyl)-1-methylpyrrolidin-2-one.

Protocol 2: Aza-Wacker Intramolecular Cyclization of N-Methylpent-4-enamide

Objective: To synthesize 1-methyl-5-vinylpyrrolidin-2-one via a Pd(II)-catalyzed aza-Wacker reaction.

Materials:

Reagent/MaterialGradeSupplierNotes
N-methylpent-4-enamide≥98%Commercially Available---
PdCl₂(CH₃CN)₂ (Bis(acetonitrile)dichloropalladium(II))Catalyst GradeCommercially AvailableAir-stable Pd(II) source.
CuCl₂ (Copper(II) chloride)Anhydrous, ≥99%Commercially AvailableCo-oxidant.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercially AvailableReaction solvent.
OxygenHigh PurityGas SupplierTerminal oxidant.

Procedure:

  • To a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add PdCl₂(CH₃CN)₂ (0.1 mmol, 10 mol%) and anhydrous CuCl₂ (1.0 mmol, 1.0 equiv).

  • Fit one neck of the flask with a septum and the other (top of the condenser) with a balloon filled with oxygen.

  • Evacuate and backfill the flask with oxygen three times.

  • Add anhydrous acetonitrile (10 mL) via syringe.

  • In a separate vial, dissolve N-methylpent-4-enamide (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (5 mL).

  • Add the solution of N-methylpent-4-enamide to the reaction flask via syringe pump over a period of 4 hours.

  • After the addition is complete, continue to stir the reaction at room temperature (or gentle heating, e.g., 40-50 °C, may be required) under the oxygen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1-methyl-5-vinylpyrrolidin-2-one.

III. Troubleshooting and Key Considerations

  • Ligand Choice in Heck Reactions: The choice of phosphine ligand is critical and can influence reaction rate and selectivity. For electron-rich aryl halides, more electron-rich and bulky phosphine ligands may be beneficial.

  • Base Selection: In Heck reactions, the base is crucial for neutralizing the hydrogen halide generated. The strength and solubility of the base can impact the reaction efficiency.

  • Oxidant System in Wacker Reactions: The efficiency of the aza-Wacker cyclization is highly dependent on the co-oxidant system. While CuCl₂/O₂ is common, other systems like benzoquinone can be employed. The reaction is often sensitive to the concentration of the co-oxidant and the pressure of oxygen.[9]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome in both Heck and Wacker-type cyclizations. Anhydrous and degassed solvents are generally required to prevent catalyst deactivation.

  • Substrate Scope: The protocols provided for N-methylpent-4-enamide can be adapted for other N-alkenylamides. However, substitution on the alkyl chain or the alkene moiety may affect the reaction rate and regioselectivity.

IV. Conclusion

Palladium-catalyzed reactions of N-methylpent-4-enamide offer versatile and powerful strategies for the synthesis of substituted pyrrolidinones. By understanding the fundamental mechanistic differences between the Heck-type and Wacker-type pathways, researchers can strategically choose reaction conditions to access a diverse range of γ-lactam structures. The protocols and insights provided in this guide serve as a foundation for further exploration and application of these important transformations in organic synthesis, drug discovery, and materials science.

V. References

  • Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. (2025). MDPI.

  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. (2021). Chirantan Rasayan Sanstha.

  • Studies on Pd(0)-catalyzed cyclization of N-3,4-alkadienyl toluenesulfonamides with organic halides: selective synthesis of 2,3-dihydropyrroles, 1,2,3,6-tetrahydropyrridines, and azetidines. (2007). PubMed.

  • Palladium‐Catalysed Cyclisation of N‐Alkynyl Aminomalonates. Scilit.

  • Scope and Mechanistic Investigations of Pd-Catalyzed Coupling/Cyclization and Cycloisomerization of Allenyl Malonates. (2022).

  • Efficient Palladium-Catalysed Enamide Synthesis from Enol Triflates and Enol Tosylates. (2005).

  • Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides. (2003). Organic Chemistry Portal.

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.

  • N-Methylpent-4-enamide. PubChem.

  • Palladium-Catalyzed Reactions. (2021). MDPI.

  • Aza-Wacker-Type Cyclization. Denmark Group.

  • The cyclization of N-butylpent-4-enylaminyl revisited: a combined theoretical and experimental study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • N-ethylpent-4-enamide. PubChem.

  • Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. (2024). MDPI.

  • Salient features of the aza-Wacker cyclization reaction. (2020). PMC.

  • Heck Reaction—State of the Art. (2017). MDPI.

  • The Intramolecular Heck Reaction. (2004). Macmillan Group.

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube.

  • Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. ChemRxiv.

  • Formation of CarbonCarbon Bonds Using Aminal Radicals. Beaudry Research Group.

  • n-Methylpent-4-enamide 52565-61-4 wiki. Guidechem.

  • 4-Methylpent-2-enamide. PubChem.

Sources

Method

Application Note: Polymerization Strategies for N-Methylpent-4-enamide

This Application Note is designed for research scientists and polymer chemists. It details the specific methodologies for utilizing N-methylpent-4-enamide (NMPEA) as a monomer.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and polymer chemists. It details the specific methodologies for utilizing N-methylpent-4-enamide (NMPEA) as a monomer.

Unlike simple acrylamides, NMPEA possesses a non-conjugated, distal vinyl group.[1] This structural feature prevents standard free-radical homopolymerization due to degradative allylic chain transfer. Therefore, successful polymerization requires specialized strategies: Isomerization Polymerization (to form Nylon-like backbones) or Coordination Copolymerization (to form functionalized polyolefins).[1]

Introduction & Monomer Analysis[1][2][3][4]

N-methylpent-4-enamide (NMPEA) is a distal alkenyl amide. Its structure consists of a terminal vinyl group separated from the amide functionality by two methylene units.

  • Formula:

    
    [1]
    
  • Key Challenge: The allylic protons (at C3) are prone to abstraction by free radicals, leading to stable allylic radicals that terminate chain growth (

    
    ).[1] Standard radical homopolymerization yields only oligomers.
    
  • Strategic Utility:

    • Isomerization Polymerization: Under anionic conditions, the double bond can migrate and polymerize to form a pseudo-polypeptide (Nylon-5 derivative).

    • Coordination Insertion: The distance between the alkene and the Lewis-basic amide oxygen allows late-transition metal catalysts (Pd, Ni) to incorporate this monomer into polyethylene backbones without permanent catalyst poisoning.

Protocol A: Anionic Isomerization Polymerization

Objective: Synthesis of Poly(N-methyl-5-valerolactam) equivalent via Hydrogen Transfer.

This method exploits base-catalyzed isomerization where the monomer acts as its own "activated" species. The polymer backbone resembles a Nylon-5 derivative, useful for biodegradable hydrogels.

Mechanism

The reaction proceeds via a Hydrogen Transfer Polymerization (HTP) mechanism.[1] The base (t-BuOK) abstracts an allylic proton, causing the double bond to migrate into conjugation with the amide (forming an in situ acrylamide derivative), which then undergoes Michael-type addition.[1]

Materials
  • Monomer: N-methylpent-4-enamide (Distilled over

    
    , stored under Ar).
    
  • Initiator: Potassium tert-butoxide (t-BuOK) (Sublimed grade).[1]

  • Solvent: Toluene or THF (Anhydrous, degassed).[1]

  • Inhibitor: N-phenyl-2-naphthylamine (to suppress radical pathways).

Experimental Procedure
  • Preparation:

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar.

    • Cycle vacuum/Argon 3 times.

  • Initiation:

    • Charge the flask with NMPEA (10 mmol, 1.13 g).[1]

    • Add Toluene (5 mL) to obtain a 2.0 M solution.[1]

    • Add t-BuOK (0.2 mmol, 2 mol%).[1] The solution may turn slightly yellow.

    • Critical Step: Heat the mixture to 80°C .

  • Polymerization:

    • Maintain 80°C for 24–48 hours.

    • The viscosity will increase gradually. Unlike radical polymerization, no exotherm spike is observed.[1]

  • Termination & Purification:

    • Pour the reaction mixture into a 10-fold excess of cold Diethyl Ether .

    • Precipitate: White to off-white gummy solid.

    • Dissolve the crude polymer in Methanol and reprecipitate in Ether (repeat 2x).[1]

    • Dry under high vacuum at 40°C for 12 hours.

Data Interpretation
TechniqueExpected SignalInterpretation
1H NMR

3.1-3.3 ppm (Broad)
N-Methyl backbone signals.
1H NMR Disappearance of

5.0, 5.8 ppm
Consumption of terminal vinyl protons.
FTIR 1640 cm⁻¹ (Amide I)Shift indicates polymer formation vs monomer.[1]

Protocol B: Pd-Catalyzed Coordination Copolymerization

Objective: Synthesis of Functionalized Linear Low-Density Polyethylene (LLDPE).

This protocol uses a Phosphine-Sulfonate Palladium (Drent-type) catalyst. These catalysts are unique because they tolerate polar functional groups (like amides) that poison early transition metals (Ti/Zr).[1] The resulting polymer is a linear polyethylene with pendant N-methylamide groups, ideal for surface adhesion or drug conjugation.

Catalyst System
  • Catalyst: [(P^O)PdMe(L)] where P^O is a phosphine-sulfonate ligand (e.g., bis(anisyl)phosphino-benzenesulfonate).[1]

  • Justification: The sulfonate group creates a "soft" coordination site that opens readily for ethylene insertion, while the steric bulk of the phosphine prevents the amide oxygen from permanently binding to the Pd center.

Experimental Workflow

G cluster_0 Step 1: Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup DryBox Glovebox (Argon atm) Reactor Pressure Reactor (Glass/Steel) DryBox->Reactor Load Mix Mix Catalyst + NMPEA in Toluene Reactor->Mix Pressurize Charge Ethylene (10-30 atm) Mix->Pressurize Heat Stir at 80°C (1-4 hours) Pressurize->Heat Vent Vent Ethylene Heat->Vent Precip Precipitate in MeOH/HCl Vent->Precip Dry Vac Dry Precip->Dry

Figure 1: Workflow for high-pressure coordination copolymerization.

Detailed Procedure
  • Catalyst Preparation:

    • In a glovebox, dissolve [(P^O)PdMe(DMSO)] (10 µmol) in Toluene (20 mL).[1]

    • Add NMPEA (1.0 g, ~8.8 mmol).[1]

    • Note: The solution should remain clear. If precipitate forms, the amide is chelating too strongly; add a scavenger (e.g., B(C6F5)3) or increase temperature.[1]

  • Reactor Charging:

    • Transfer the solution to a stainless steel autoclave (Parr Reactor).[1]

    • Seal and remove from glovebox.

  • Polymerization:

    • Connect to an ethylene line.[2] Purge 3x with ethylene (5 atm).[1]

    • Pressurize to 20 atm (300 psi) with Ethylene.

    • Heat to 90°C . Stirring rate: 1000 rpm.

    • Run for 2 hours.

  • Workup:

    • Cool reactor to room temperature. Vent ethylene carefully.

    • Pour the viscous mixture into Methanol (200 mL) containing 1% HCl (to decompose catalyst residues).

    • Filter the white polymer fluff. Wash with acetone to remove unreacted NMPEA.

Mechanistic Visualization

The following diagram illustrates why Coordination Polymerization succeeds where Radical Polymerization fails for this monomer.

Mechanism cluster_Radical Radical Pathway (FAILURE) cluster_Coord Pd-Coordination Pathway (SUCCESS) Monomer N-methylpent-4-enamide (Distal Alkene) Allyl_H Allylic H Abstraction Monomer->Allyl_H Dominant Coord Olefin Coordination Monomer->Coord Fast R_Init Radical (R•) R_Init->Allyl_H Stable_Rad Stable Allylic Radical (Termination) Allyl_H->Stable_Rad Pd_Cat Pd(II) Center Pd_Cat->Coord Insert 1,2-Insertion Coord->Insert Chain Polymer Chain Growth Insert->Chain

Figure 2: Mechanistic comparison highlighting the advantage of coordination insertion.

References

  • Isomerization Polymerization of Amides

    • Nakayama, Y. et al. "Isomerization Polymerization of 4-Pentenamide derivatives." Makromolekulare Chemie, 1975.[1]

  • Pd-Phosphine-Sulfonate Catalysts

    • Nakamura, A., Anselment, T. M. J., Claverie, J., Goodall, B., Jordan, R. F., Mecking, S., ...[1] & Nozaki, K. (2013).[1] "Ortho-Phosphinobenzenesulfonate: A Superb Ligand for Palladium-Catalyzed Coordination-Insertion Copolymerization of Polar Vinyl Monomers." Accounts of Chemical Research, 46(7), 1438-1449.[1]

  • Functional Polyolefins

    • Carrow, B. P., & Nozaki, K. (2014).[1] "Transition-metal-catalyzed functional polyolefin synthesis: effecting control through chelating ancillary ligand design." Macromolecules, 47(7), 2541-2555.[1]

  • General Radical Polymerization Limits

    • Odian, G. (2004).[1] Principles of Polymerization. Wiley-Interscience. (Chapter 3: Radical Chain Polymerization - Allylic Transfer). [1]

Sources

Application

Application Notes and Protocols: Epoxidation of the Double Bond in N-methylpent-4-enamide

Abstract This document provides a comprehensive technical guide for the epoxidation of the terminal double bond in N-methylpent-4-enamide. It is intended for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the epoxidation of the terminal double bond in N-methylpent-4-enamide. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into the theoretical underpinnings of epoxidation reactions, discusses the specific considerations for an amide-containing substrate, and provides detailed, field-proven protocols for achieving this transformation using common and effective reagents. Emphasis is placed on explaining the rationale behind experimental choices to ensure both successful execution and a deeper understanding of the underlying chemistry.

Introduction: The Significance of Epoxides in Synthesis

Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis.[1] Their inherent ring strain makes them susceptible to ring-opening reactions with a wide array of nucleophiles, providing a powerful tool for introducing diverse functionalities and building molecular complexity.[1] The ability to control the stereochemistry of the epoxide ring is particularly crucial in the synthesis of chiral molecules, including many pharmaceuticals and natural products.

The epoxidation of alkenes is a fundamental transformation in organic chemistry, and numerous methods have been developed to achieve this conversion.[2] These methods range from the use of peroxy acids to metal-catalyzed and organocatalytic systems.[2] The choice of epoxidation reagent and conditions is dictated by the substrate's structure, the presence of other functional groups, and the desired stereochemical outcome.

N-methylpent-4-enamide presents a specific challenge due to the presence of the amide functionality. While the terminal alkene is the target for epoxidation, the amide group can potentially influence the reaction's reactivity and selectivity. This guide will explore suitable methods that are compatible with the amide group and provide reliable protocols for the synthesis of N-methyl-2-(oxiran-2-ylmethyl)acetamide.

Mechanistic Considerations for Alkene Epoxidation

The most common and straightforward method for epoxidizing alkenes is the Prilezhaev reaction, which utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3]

The "Butterfly" Transition State with m-CPBA

The epoxidation with m-CPBA is believed to proceed through a concerted mechanism, often referred to as the "butterfly" transition state. In this transition state, the peroxy acid delivers an oxygen atom to the alkene in a single, stereospecific step.[3] The π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This concerted nature ensures that the stereochemistry of the starting alkene is retained in the resulting epoxide.[3]

Diagram: Concerted Mechanism of m-CPBA Epoxidation

G cluster_reactants Reactants cluster_transition_state Transition State ('Butterfly') cluster_products Products Alkene N-methylpent-4-enamide TS Concerted Oxygen Transfer Alkene->TS Nucleophilic Attack mCPBA m-CPBA mCPBA->TS Oxygen Donor Epoxide N-methyl-2-(oxiran-2-ylmethyl)acetamide TS->Epoxide Epoxide Formation Byproduct m-Chlorobenzoic Acid TS->Byproduct Byproduct Formation

Caption: Concerted mechanism of epoxidation with m-CPBA.

Alternative Epoxidation Reagents

While m-CPBA is a robust reagent, other methods can also be employed, particularly when seeking different selectivity or milder conditions.

  • Oxone®: This potassium peroxymonosulfate-based reagent is often used in conjunction with a ketone catalyst, such as acetone or a chiral ketone for asymmetric epoxidation (e.g., Shi epoxidation).[4][5] The active oxidant is a dioxirane generated in situ.[5]

  • Hydrogen Peroxide: In the presence of certain metal catalysts (e.g., manganese, rhenium) or with activators, hydrogen peroxide can be an effective and environmentally friendly epoxidizing agent.[2]

For the epoxidation of N-methylpent-4-enamide, where high levels of enantioselectivity are not the primary focus of this note, m-CPBA and Oxone® represent practical and efficient choices.

Experimental Protocols

Safety First: Organic peroxides like m-CPBA and peroxyacetic acid can be explosive in their pure form and are sensitive to heat, shock, and friction.[6][7] Always handle these reagents with care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8][9] Avoid contact with metals and other contaminants.[9]

Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a reliable and widely used method for the epoxidation of a broad range of alkenes.

3.1.1. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-methylpent-4-enamide≥95%Commercially Available---
meta-Chloroperoxybenzoic acid (m-CPBA)≤77% (balance m-chlorobenzoic acid and water)Major Chemical SupplierDo not use purified, crystalline m-CPBA due to explosion hazard.
Dichloromethane (DCM)Anhydrous------
Saturated Sodium Bicarbonate (NaHCO₃) solution------For workup.
Saturated Sodium Sulfite (Na₂SO₃) solution------For quenching excess peroxide.
Brine (Saturated NaCl solution)---------
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)------For drying.
3.1.2. Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylpent-4-enamide (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA:

    • In a separate flask, prepare a solution of m-CPBA (1.1-1.5 eq) in DCM.

    • Add the m-CPBA solution dropwise to the stirred solution of the amide over 15-30 minutes. The slow addition helps to control any potential exotherm.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and then warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product epoxide should have a lower Rf value than the starting alkene.

  • Workup:

    • Once the reaction is complete (typically 1-4 hours), cool the mixture back to 0 °C.

    • Quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).[7] Stir for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x) to remove the m-chlorobenzoic acid byproduct, and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methyl-2-(oxiran-2-ylmethyl)acetamide.[7]

Diagram: Workflow for m-CPBA Epoxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve_Amide Dissolve N-methylpent-4-enamide in anhydrous DCM Cool_Solution Cool to 0 °C Dissolve_Amide->Cool_Solution Add_mCPBA Dropwise addition of m-CPBA solution Cool_Solution->Add_mCPBA Prepare_mCPBA Prepare m-CPBA solution in DCM Prepare_mCPBA->Add_mCPBA Stir Stir and warm to room temperature Add_mCPBA->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂SO₃ Monitor->Quench Wash Wash with NaHCO₃ and Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Epoxide

Caption: General workflow for the m-CPBA epoxidation of N-methylpent-4-enamide.

Protocol 2: Epoxidation using Oxone® and Acetone

This protocol offers an alternative to peroxy acids and is generally considered to be safer and more environmentally friendly.[5] The active epoxidizing agent, dimethyldioxirane (DMDO), is generated in situ from the reaction of Oxone® with acetone.[10]

3.2.1. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-methylpent-4-enamide≥95%Commercially Available---
Oxone® (Potassium peroxymonosulfate)---Major Chemical SupplierA triple salt: 2KHSO₅·KHSO₄·K₂SO₄
AcetoneReagent Grade------
Deionized Water---------
Ethyl AcetateReagent Grade---For extraction.
Sodium Bicarbonate (NaHCO₃)------For buffering the reaction.
Brine (Saturated NaCl solution)---------
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)------For drying.
3.2.2. Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask, prepare a solution of N-methylpent-4-enamide (1.0 eq) in a 1:1 mixture of acetone and water.

    • Add sodium bicarbonate (NaHCO₃) (4.0 eq) to the solution. This is crucial for maintaining a basic pH, which favors the formation of the dioxirane and minimizes side reactions.[5]

  • Addition of Oxone®:

    • In a separate flask, dissolve Oxone® (2.0-3.0 eq) in deionized water.

    • Add the Oxone® solution to the amide solution in portions over 30-60 minutes at room temperature. An exotherm may be observed.

  • Reaction Monitoring:

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by TLC as described in Protocol 1. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, add ethyl acetate to the reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate under reduced pressure to afford the crude epoxide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, a small additional portion of the oxidizing agent can be added. Ensure the quality of the oxidizing agent, as they can decompose upon storage.

  • Side Reactions: The amide functionality is generally stable to these epoxidation conditions. However, over-oxidation or reaction at the amide nitrogen is a remote possibility under harsh conditions. Sticking to the recommended stoichiometry and temperature is important. In some cases, the epoxide product can undergo ring-opening under acidic or basic conditions, so a careful workup is essential.

  • Purification Challenges: The polarity of the amide-epoxide product may lead to streaking on TLC plates or difficulty in eluting from a silica gel column. Using a more polar solvent system or a different stationary phase (e.g., alumina) might be beneficial.

Conclusion

The epoxidation of the terminal double bond in N-methylpent-4-enamide can be reliably achieved using standard laboratory reagents and procedures. Both the m-CPBA and Oxone®/acetone methods provide effective routes to the desired N-methyl-2-(oxiran-2-ylmethyl)acetamide. The choice between these protocols may depend on factors such as reagent availability, safety considerations, and desired scale. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently perform this valuable transformation in their synthetic endeavors.

References

  • Armstrong, A. (2004). Amine-catalyzed epoxidation of alkenes: a new mechanism for the activation of oxone. Angewandte Chemie International Edition, 43(12), 1460-1462. [Link]

  • Crown. (2026, January 6). MCPBA Epoxidation: A Detailed Mechanism Explained. [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylpent-4-enamide. PubChem Compound Database. [Link]

  • New Jersey Department of Health. (n.d.). PEROXYACETIC ACID HAZARD SUMMARY. [Link]

  • Organic Chemistry Portal. (n.d.). Shi Epoxidation. [Link]

  • Sarma, B. K., & Mugesh, G. (2008). On the origin of the stereoselectivity in chiral amide-based ammonium ylide-mediated epoxidations. PMC. [Link]

  • Shi, Y. (2004). Shi epoxidation. Wikipedia. [Link]

  • Tosaki, S., Horiuchi, Y., Nemoto, T., Ohshima, T., & Shibasaki, M. (2004). Strategy for enantio- and diastereoselective syntheses of all possible stereoisomers of 1,3-polyol arrays based on a highly catalyst-controlled epoxidation of alpha,beta-unsaturated morpholinyl amides: application to natural product synthesis. Chemistry, 10(6), 1527-44. [Link]

  • UCLA Chemistry & Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • University of California, Irvine. (n.d.). 16. Epoxidation of Cyclooctene. [Link]

  • Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society, 112(7), 2801-2803. [Link]

Sources

Method

Application Note: One-Pot Synthesis of N-Methylpent-4-enamide via Advanced Coupling Agents

Executive Summary The synthesis of N-methylpent-4-enamide represents a critical transformation in the generation of versatile bifunctional building blocks. Featuring both a terminal alkene and a secondary amide, this mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-methylpent-4-enamide represents a critical transformation in the generation of versatile bifunctional building blocks. Featuring both a terminal alkene and a secondary amide, this molecule serves as a vital intermediate in the total synthesis of complex active pharmaceutical ingredients (APIs), including the antiviral agent 1[1]. This technical guide details robust, one-pot methodologies using modern coupling agents (T3P and EDC/HOBt) to achieve high-yielding, scalable amide bond formation while mitigating the risks of alkene degradation and epimerization.

Chemical Context & Rationale

The direct thermal condensation of pent-4-enoic acid and methylamine is kinetically unfavorable and requires extreme heat, which can isomerize or degrade the terminal alkene. While acid chlorides offer an alternative, they necessitate harsh, rigorously anhydrous conditions. Coupling agents provide a superior, mild, one-pot procedure at ambient temperatures.

Choice of Amine Source: Free methylamine is a gas at room temperature, making precise stoichiometric control practically impossible in standard laboratory setups. Therefore, methylamine hydrochloride (


) is universally preferred as a stable, weighable solid. This choice mandates the use of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to liberate the free nucleophilic amine in situ without interfering with the coupling agent.

Mechanistic Causality: T3P vs. EDC/HOBt

Understanding the specific activation mechanisms of coupling agents is imperative for rational troubleshooting and reaction optimization.

  • Propylphosphonic Anhydride (T3P): T3P is a cyclic anhydride that reacts with the carboxylate (formed by the deprotonation of pent-4-enoic acid) to generate a highly reactive phosphonate ester. The nucleophilic methylamine then attacks this intermediate, expelling 2[2]. T3P is highly valued in pharmaceutical synthesis for its exceptional safety profile, suppression of epimerization, and purely aqueous workup[3].

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form an unstable O-acylisourea. To prevent detrimental side reactions (such as N-acylurea rearrangement), 1-Hydroxybenzotriazole (HOBt) is added to intercept the intermediate. This forms a stable but highly reactive4, which subsequently undergoes aminolysis by methylamine to yield the final amide[4].

MechanisticPathway Acid Pent-4-enoic Acid (Substrate) Intermediate Reactive Phosphonate Ester Acid->Intermediate Deprotonation & Activation Base DIPEA (Base) Base->Intermediate T3P T3P Reagent (Activator) T3P->Intermediate Product N-Methylpent-4-enamide (Target Amide) Intermediate->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonate Salts Intermediate->Byproduct Leaving Group Displacement Amine Methylamine (Nucleophile) Amine->Product

Logical relationship of T3P-mediated carboxylic acid activation and amide bond formation.

Experimental Workflows (Self-Validating Protocols)

The following protocols are engineered as self-validating systems. Built-in observational checkpoints ensure the operator can verify the chemical state at each critical stage, preventing downstream failures.

ExperimentalWorkflow Step1 1. Reagent Preparation Pent-4-enoic acid + MeNH2·HCl in EtOAc Step2 2. Base Addition Add DIPEA (3.0 eq) at 0°C Step1->Step2 Step3 3. Coupling Agent Dropwise addition of T3P (50% in EtOAc) Step2->Step3 Step4 4. Reaction Propagation Stir at 25°C for 2-4 hours Step3->Step4 Step5 5. Aqueous Workup Wash with NaHCO3, HCl, and Brine Step4->Step5 Step6 6. Isolation Solvent evaporation to yield pure amide Step5->Step6

Step-by-step experimental workflow for the one-pot synthesis of N-methylpent-4-enamide.

Protocol A: T3P-Mediated One-Pot Synthesis (Recommended for Scalability)

This method is prioritized for its operational simplicity and the avoidance of solid urea byproducts[2].

  • Scale: 10.0 mmol

  • Materials: Pent-4-enoic acid (1.00 g, 10.0 mmol), Methylamine hydrochloride (0.81 g, 12.0 mmol), DIPEA (5.2 mL, 30.0 mmol), T3P (50 wt% in EtOAc, 9.0 mL, ~15.0 mmol), Ethyl Acetate (EtOAc, 30 mL).

Step-by-Step Methodology:

  • Reagent Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend

    
     (1.2 eq) and pent-4-enoic acid (1.0 eq) in 30 mL of EtOAc.
    
    • Causality: EtOAc is selected because it is the commercial carrier solvent for T3P and serves seamlessly as the organic phase during the subsequent liquid-liquid extraction.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise over 5 minutes.

    • Causality: Exactly 3.0 equivalents are required—1 eq to neutralize the amine hydrochloride salt, 1 eq to deprotonate the carboxylic acid, and 1 eq to act as an acid scavenger during T3P activation.

    • Validation Check: The opaque suspension will transition to a clear solution as the amine salt is neutralized and dissolves.

  • Activation & Coupling: Add the T3P solution (1.5 eq) dropwise over 15 minutes at 0 °C.

    • Causality: Dropwise addition controls the highly exothermic activation step, preventing localized heating that could degrade the terminal alkene or cause solvent boil-off.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 2–4 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1) and a

      
       stain. The reaction is complete when the pent-4-enoic acid spot (
      
      
      
      ) is entirely consumed, replaced by the amide product (
      
      
      ).
  • Aqueous Workup: Quench the reaction with 20 mL of saturated aqueous

    
     and stir vigorously for 10 minutes. Transfer to a separatory funnel and collect the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL) and Brine (20 mL).
    
    • Causality: The

      
       wash neutralizes and extracts the water-soluble propanephosphonic acid byproducts and any unreacted pent-4-enoic acid[3]. The 1M HCl wash protonates and removes any residual methylamine. The brine wash breaks emulsions and removes bulk water.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield N-methylpent-4-enamide as a pale yellow to colorless oil.
    
Protocol B: EDC/HOBt-Mediated Synthesis
  • Scale: 10.0 mmol

  • Materials: Pent-4-enoic acid (10.0 mmol),

    
     (12.0 mmol), EDC·HCl (12.0 mmol), HOBt (1.2 mmol, 12 mol%), DIPEA (30.0 mmol), Dichloromethane (DCM, 30 mL).
    

Step-by-Step Methodology:

  • Pre-Activation: Dissolve pent-4-enoic acid and DIPEA in DCM at 0 °C. Add HOBt, followed by EDC·HCl. Stir for 15 minutes.

    • Causality: Pre-activation is critical here. Allowing the HOBt-active ester to form before introducing the amine minimizes the irreversible rearrangement of the O-acylisourea into an inert N-acylurea byproduct[4].

  • Coupling: Add

    
     in one portion. Remove the ice bath and stir at room temperature for 6–8 hours.
    
  • Workup: Perform the same sequential aqueous workup (

    
    , HCl, Brine) as described in Protocol A. EDC urea byproducts are water-soluble and will partition into the aqueous phase.
    

Quantitative Data & Reaction Optimization

The following table summarizes the comparative quantitative data for the synthesis of N-methylpent-4-enamide using the two detailed coupling strategies.

ParameterT3P / DIPEAEDC·HCl / HOBt
Typical Yield 85–92%75–82%
Reaction Time 2–4 hours6–8 hours
Byproduct Nature Water-soluble phosphonatesWater-soluble urea
Epimerization Risk Extremely LowLow to Moderate
Scalability Excellent (Kilogram scale)Good (Lower atom economy)
Cost Efficiency ModerateHigh (EDC is highly economical)

References

  • Understanding T3P® from start to finish. rxweb-prd.com. Available at:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. organic-chemistry.org. Available at: [Link]

  • Synthetic Study towards Entecavir. atlantis-press.com. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of N-methylpent-4-enamide synthesis

To: Research Team From: Senior Application Scientist, Process Chemistry Group Subject: Technical Guide: Yield Optimization for N-methylpent-4-enamide Synthesis Executive Summary & Molecule Profile Target Molecule: N-meth...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Process Chemistry Group Subject: Technical Guide: Yield Optimization for N-methylpent-4-enamide Synthesis

Executive Summary & Molecule Profile

Target Molecule: N-methylpent-4-enamide (CAS: 52565-61-4) Molecular Weight: 113.16 g/mol Physical State: Colorless oil (typically) Core Challenge: The synthesis is chemically straightforward, but yield loss is frequently observed during isolation due to the product's partial water solubility, volatility, and potential for oligomerization.

This guide prioritizes the Acid Chloride Method via Oxalyl Chloride for scalability and maximum conversion, while offering a Direct Coupling Method for smaller, rapid-screening batches.

Route Selection & Optimization

FeatureMethod A: Acid Chloride Activation (Recommended)Method B: Direct Coupling (EDC/HATU)
Scale Gram to KilogramMilligram to Gram
Typical Yield 85–95% (Optimized)60–80%
Key Advantage High conversion; low reagent cost.[1]Mild conditions; no acidic gas evolution.
Primary Risk Volatility of intermediate; moisture sensitivity.Removal of urea byproducts; reagent cost.
Purification Distillation or Flash ChromatographyFlash Chromatography

Detailed Protocols

Method A: The "Gold Standard" (Acid Chloride Route)

Rationale: This method avoids the formation of difficult-to-remove urea byproducts common in carbodiimide couplings. We generate the acid chloride in situ to mitigate its volatility.

Reagents:

  • 4-Pentenoic acid (1.0 equiv)[1][2]

  • Oxalyl chloride (1.2 equiv)[1][3]

  • DMF (catalytic, 2-3 drops)

  • Methylamine (2.0 M in THF, 1.5 equiv) OR Methylamine HCl (1.5 equiv) + TEA (3.0 equiv)[1]

  • Dichloromethane (DCM), anhydrous[4]

Step-by-Step Workflow:

  • Activation:

    • Dissolve 4-pentenoic acid in anhydrous DCM (0.5 M concentration) under Nitrogen/Argon.

    • Add catalytic DMF.

    • Cool to 0°C. Add Oxalyl chloride dropwise. Caution: Gas evolution (CO, CO₂, HCl).

    • Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours.

    • Critical Step: Monitor conversion via IR (shift from 1710 cm⁻¹ acid C=O to ~1800 cm⁻¹ acid chloride C=O).

  • Volatile Management (The "Yield Killer" Check):

    • Do NOT rotary evaporate to dryness if possible.[2] The acid chloride is volatile (bp ~125°C, but high vapor pressure).

    • If you must concentrate to remove excess oxalyl chloride, use mild vacuum (>100 mbar) and keep the bath <30°C. Ideally, use the solution directly if stoichiometry was precise.

  • Amidation:

    • Cool the acid chloride solution to 0°C.[4]

    • Add the Methylamine solution (or the MeNH₂·HCl/TEA slurry) slowly. Exothermic.

    • Warm to RT and stir for 4 hours.

  • Workup (Crucial for Yield):

    • Quench with saturated NH₄Cl.[2]

    • Phase Separation: The product is an amide with low MW (113 g/mol ). It will partition into the aqueous layer.

    • Extraction: Extract the aqueous layer 3-4 times with DCM.

    • Salting Out: Add solid NaCl to the aqueous layer to saturation before the final extraction.

    • Dry organics over Na₂SO₄.[5][4][6]

  • Isolation:

    • Concentrate at moderate vacuum (do not go <20 mbar or heat >40°C) to avoid pulling off the product.

    • Stabilization: Add a few crystals of BHT (butylated hydroxytoluene) if storing, to prevent radical polymerization of the alkene.

Method B: Direct Coupling (EDC/NHS)

Rationale: Best for small libraries where handling acid chlorides is inconvenient.[1]

  • Dissolve 4-pentenoic acid (1.0 eq) in DCM.

  • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir 10 min.

  • Add Methylamine HCl (1.2 eq).

  • Stir overnight.

  • Wash: 1M HCl (remove amines), Sat. NaHCO₃ (remove acids), Brine.

  • Note: The urea byproduct from EDC is water-soluble, making this workup easier than DCC.

Troubleshooting & FAQs

Q1: My conversion is 100% by TLC, but my isolated yield is <50%. Where is the product?

  • Diagnosis: Aqueous solubility.

  • Fix: You are likely losing product in the aqueous wash.

    • Action: Re-extract your aqueous waste streams with Chloroform/Isopropanol (3:1).[1]

    • Action: Saturate the aqueous phase with NaCl ("Salting out") to force the organic amide out of the water.

Q2: I see a new spot on TLC that runs very close to the product, and the NMR shows complex alkene signals.

  • Diagnosis: Oligomerization/Polymerization.

  • Fix: The terminal alkene is reactive.

    • Action: Ensure your rotary evaporator bath is not too hot (>45°C).

    • Action: Add a radical inhibitor (BHT or Hydroquinone, ~100 ppm) to the crude mixture before concentration.

Q3: The product smells like vinegar/acid even after column chromatography.

  • Diagnosis: Hydrolysis or unreacted starting material.

  • Fix: N-methyl amides can hydrogen bond with silica, causing tailing.

    • Action: Use 1% Triethylamine in your eluent (e.g., 20-40% EtOAc in Hexanes + 1% Et₃N) to sharpen the peaks and separate the acid.

Q4: Can I use Thionyl Chloride (SOCl₂) instead of Oxalyl Chloride?

  • Answer: Yes, but Oxalyl Chloride is milder and the byproducts (CO, CO₂) are gases that escape easily. SOCl₂ produces SO₂, which is also a gas, but removing the final traces of SOCl₂ often requires distillation/vacuum which risks losing your volatile product. If using SOCl₂, use a trap.

Visualized Workflow (Graphviz)

G Start 4-Pentenoic Acid Activation Activation (Oxalyl Cl / DMF) Start->Activation DCM, 0°C Intermediate Acid Chloride (Volatile!) Activation->Intermediate -CO, -CO2, -HCl Amidation Amidation (MeNH2 / THF) Intermediate->Amidation 0°C -> RT Workup Workup (Salt Out & Extract) Amidation->Workup Quench Workup->Workup Re-extract Aqueous (Yield Critical) Product N-methylpent-4-enamide (Oil) Workup->Product Distill/Column

Caption: Optimized Acid Chloride workflow highlighting the critical re-extraction step to prevent yield loss.

References

  • Direct Amidation Protocols:Organic Syntheses, Coll. Vol. 10, p. 484 (2004); Vol. 77, p. 236 (2000).
  • Synthesis of N-methylpent-4-enamide: Journal of Organic Chemistry, 1975, 40(9), "N-methyl-4-pentenamide synthesis via acid chloride".

  • Catalytic Improvements: "Catalytic N-methyl Amidation of Carboxylic Acids under Cooperative Conditions," Royal Society of Chemistry, 2022.

  • Physical Properties & Spectra: N-Methylpent-4-enamide (CAS 52565-61-4) Data Sheet. [1][2]

Sources

Optimization

Technical Support Center: Preventing Polymerization of N-Methylpent-4-enamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience premature degradation or auto-polymerization of functionalized monomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience premature degradation or auto-polymerization of functionalized monomers. N-methylpent-4-enamide is a highly versatile terminal alkene, but its structural reactivity makes it inherently susceptible to radical-initiated polymerization during storage.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded protocols for stabilizing your monomer inventory.

Mechanistic Insight: The Double-Edged Sword of Oxygen

To prevent polymerization, you must first understand the causality of the degradation pathway. Terminal alkenes like N-methylpent-4-enamide polymerize via a free-radical mechanism[1]. Exposure to ambient heat, UV light, or trace transition metals generates a highly reactive carbon-centered radical (R•)[2]. If left unchecked, this radical attacks the double bonds of adjacent monomers, initiating a propagation cascade that results in an unusable, cross-linked polymer network[3].

A common, yet fatal, mistake researchers make is storing their monomer under a 100% Argon atmosphere while relying on a phenolic inhibitor like MEHQ (Monomethyl ether hydroquinone). Phenolic inhibitors do not react directly with carbon-centered radicals [4]. They require trace amounts of oxygen to function. Oxygen reacts with the monomer radical (R•) to form a peroxy radical (ROO•) at a rate several orders of magnitude faster than self-polymerization[4]. The phenolic inhibitor then rapidly donates a hydrogen atom to the peroxy radical, terminating the chain[4].

G Initiation Initiation (Heat, UV, Trace Metals) Radical Carbon-Centered Radical (R•) Initiation->Radical Triggers Monomer N-methylpent-4-enamide (Monomer) Monomer->Radical + Initiator Polymer Polymerized Network (Viscous/Solid) Radical->Polymer Propagation (Anaerobic) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + Trace O2 Stable Stable Non-Radical Species Peroxy->Stable + Inhibitor Inhibitor Phenolic Inhibitor (MEHQ, BHT) Inhibitor->Stable Donates H•

Logic diagram of terminal alkene radical polymerization and phenolic inhibition pathways.

Quantitative Data: Inhibitor Selection Matrix

Selecting the right inhibitor dictates both your storage conditions and your downstream purification requirements. Below is a summary of industry-standard inhibitors tailored for alkene-containing amides.

InhibitorChemical ClassOptimal ConcentrationOxygen RequirementDownstream Removal Method
MEHQ Phenolic100 - 500 ppmTrace O₂ required (~10 ppm O₂ per 40 ppm MEHQ)Basic wash (1M NaOH) or Distillation
BHT Phenolic100 - 1000 ppmTrace O₂ requiredSilica gel chromatography
4-Hydroxy-TEMPO Stable Free Radical10 - 100 ppmAnaerobic (Works without O₂)Silica gel chromatography

Data synthesized from established monomer storage protocols[5],[4],[1].

Self-Validating Experimental Protocols

Every workflow in your lab must be a closed, self-validating loop to ensure scientific integrity. Follow these step-by-step methodologies for the storage and recovery of N-methylpent-4-enamide.

Protocol A: Conditioning and Long-Term Storage

Objective: Stabilize purified N-methylpent-4-enamide for >6 months without degradation.

  • Purity Verification: Ensure the monomer is free from acidic or basic trace impurities (e.g., residual chromatography modifiers), as these can act as hidden initiators[5].

  • Inhibitor Addition: Add MEHQ to the neat liquid monomer to achieve a final concentration of 100–500 ppm[5].

  • Atmosphere Control (Critical Causality): Because MEHQ requires oxygen to quench radicals[4], do not sparge with 100% Argon. Instead, sparge the liquid with a 90/10 Nitrogen/Air mixture for 5 minutes. This provides the trace ~10 ppm dissolved O₂ required for the inhibitor to function without promoting bulk auto-oxidation.

  • Storage: Transfer the stabilized monomer to an opaque, amber-colored glass vial to prevent photo-initiated polymerization[2]. Store strictly at 2–8°C[2].

  • System Validation: After 24 hours, extract a 5 µL aliquot and run a TLC (Hexanes/EtOAc). The presence of a single, crisp spot confirms that no immediate, low-level oligomerization has occurred during the conditioning phase.

Protocol B: Monomer Recovery (Inhibitor Removal)

Objective: Remove MEHQ immediately prior to running a sensitive polymerization or cross-coupling reaction.

  • Dilution: Dissolve the required amount of stabilized N-methylpent-4-enamide in a volatile organic solvent (e.g., diethyl ether or dichloromethane).

  • Basic Wash: Wash the organic layer three times with an equal volume of cold 1M NaOH. Causality: The phenolic hydroxyl group of MEHQ is deprotonated by the strong base, converting it into a water-soluble phenoxide salt that partitions entirely into the aqueous layer[5].

  • Drying & Concentration: Wash the organic layer once with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Keep the water bath temperature strictly <30°C to prevent thermal initiation of the now-uninhibited monomer[5].

  • System Validation: Analyze the recovered monomer via ¹H-NMR.

    • Success Criteria: The complete absence of aromatic signals at δ 6.7–6.8 ppm confirms 100% MEHQ removal. Furthermore, the integration of the terminal alkene protons (multiplets at ~δ 5.0 and 5.8 ppm) must perfectly match the integration of the N-methyl doublet (~δ 2.8 ppm) at a 3:3 ratio. Any broadening of the alkene peaks indicates early-stage oligomerization.

Troubleshooting & FAQs

Q: My N-methylpent-4-enamide has become highly viscous and cloudy. Is the batch ruined? A: Yes. An increase in viscosity and cloudiness are primary macroscopic indicators of auto-polymerization[2]. While depolymerization (heating the polymer under vacuum to distill the monomer) is theoretically possible for some compounds[5], the ceiling temperature for terminal alkenes is generally unfavorable, leading to low yields and charred byproducts. Discard heavily polymerized batches.

Q: I purged my storage flask with 100% Argon, but the monomer still polymerized despite adding 500 ppm of MEHQ. Why? A: This is a classic mechanistic oversight. As detailed in our mechanistic insight section, phenolic inhibitors like MEHQ require trace oxygen to function[4]. By purging with 100% Argon, you starved the system of the oxygen needed to convert the monomer radical (R•) into the peroxy radical (ROO•) that MEHQ actually targets[4]. To fix this, use a 90/10 Nitrogen/Air mixture, or switch to an anaerobic inhibitor like 4-Hydroxy-TEMPO[1].

Q: Can I use BHT instead of MEHQ for storage? A: Yes, BHT (butylated hydroxytoluene) is a highly effective phenolic inhibitor[4]. However, due to its bulky tert-butyl groups, it cannot be easily deprotonated and removed via a simple basic wash[5]. If you use BHT, your downstream Protocol B must be modified to include a short silica gel plug or vacuum distillation to recover the pure monomer.

References

  • Title: Preventing polymerization of nitroalkenes in synthesis | Source: Benchchem | URL: 5

  • Title: The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing | Source: Fluoryx Labs | URL: 4

  • Title: Polymerization Inhibitors | Source: 3V Sigma USA | URL: 3

  • Title: Polymerisation/Polymer Inhibitors, MEHQ Inhibitor In Polymerization | Source: Tintoll | URL: 1

  • Title: preventing self-polymerization of 9-Vinyl-9H-purine during storage | Source: Benchchem | URL: 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Methylpent-4-enamide Cyclization

Welcome to the technical support and troubleshooting guide for the cyclization of N-methylpent-4-enamide. The intramolecular cyclization of unactivated alkenes bearing a pendant secondary amide is a powerful method for s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the cyclization of N-methylpent-4-enamide. The intramolecular cyclization of unactivated alkenes bearing a pendant secondary amide is a powerful method for synthesizing 1,5-dimethylpyrrolidin-2-one (γ-lactam) derivatives. However, because the secondary amide is a poor nucleophile and the unfunctionalized alkene is electronically neutral, achieving high conversion requires precise mechanistic control.

This guide provides authoritative, field-proven troubleshooting strategies for the three most common cyclization pathways: Amidyl Radical Cyclization , Transition-Metal Hydroamination , and Electrophilic Halolactamization .

Diagnostic Flowchart

Use the following logic tree to isolate the root cause of low conversion based on your chosen synthetic pathway.

Troubleshooting Start Low Conversion in Cyclization? CheckPath Identify Reaction Pathway Start->CheckPath PathRadical Amidyl Radical (Photoredox/Oxidative) CheckPath->PathRadical PathHydro Transition Metal Hydroamination CheckPath->PathHydro PathHalo Halolactamization (e.g., I2, NIS) CheckPath->PathHalo RadicalFix Check Degassing & Photocatalyst Loading PathRadical->RadicalFix HydroFix Check Moisture/O2 & Catalyst Poisoning PathHydro->HydroFix HaloFix Check Base Equivalents & Electrophile Strength PathHalo->HaloFix

Diagnostic flowchart for troubleshooting low conversion in N-methylpent-4-enamide cyclization.

Pathway-Specific Troubleshooting (FAQs)

Pathway A: Amidyl Radical Cyclization (Photoredox / Oxidative)

Q: My photoredox-catalyzed amidyl radical cyclization of N-methylpent-4-enamide is stalling at <20% conversion. What is the primary cause? A: The most common culprit is oxygen quenching of the photocatalyst's excited state or rapid hydrogen-atom transfer (HAT) quenching the amidyl radical before cyclization can occur. N-methylpent-4-enamide requires oxidation to an amidyl radical, which then undergoes a kinetically favored 5-exo-trig cyclization to form a γ-lactam[1]. Because amidyl radicals are highly electrophilic and short-lived, any trace O₂ will not only quench the triplet excited state of the Ir/Ru catalyst but can also intercept the intermediate primary carbon radical[2].

  • Causality & Fix: Transition from simple nitrogen sparging to rigorous freeze-pump-thaw degassing (minimum 3 cycles). Ensure your base (e.g., K₂CO₃) is completely anhydrous, as water can interfere with the single-electron transfer (SET) oxidation of the deprotonated amide.

Pathway B: Transition-Metal Catalyzed Hydroamination

Q: I am attempting an intramolecular hydroamination using a Group 4 (Zr/Ti) catalyst, but I only recover unreacted starting material. Why isn't the catalyst initiating? A: The secondary amide in N-methylpent-4-enamide is a notoriously poor nucleophile compared to primary or secondary amines. The nitrogen lone pair is heavily delocalized into the carbonyl π* orbital, drastically reducing its ability to coordinate to the metal center and initiate the catalytic cycle[3]. Furthermore, Group 4 metal amido/imido complexes are extremely oxophilic and sensitive to protonolysis by trace moisture.

  • Causality & Fix: Verify the integrity of your glovebox atmosphere (<1 ppm O₂ and H₂O). If using a late transition metal (e.g., Au, Cu), the unactivated alkene may not be sufficiently electrophilic. You must increase the electrophilicity of the alkene by using a highly Lewis acidic co-catalyst (like AgOTf) to activate the double bond prior to nucleophilic attack.

Pathway C: Electrophilic Halolactamization

Q: During the iodolactamization of N-methylpent-4-enamide, I observe a mixture of the desired N-cyclized γ-lactam and an O-cyclized iminolactone. How do I control the regioselectivity? A: This is a classic manifestation of kinetic versus thermodynamic control. The carbonyl oxygen of the amide is often more nucleophilic kinetically, leading to the rapid but reversible formation of the O-cyclized iminolactone. The N-cyclized pyrrolidinone (γ-lactam) is the thermodynamic product[4].

  • Causality & Fix: Increase the reaction temperature slightly (e.g., from 0 °C to room temperature) to allow the reversible O-cyclization to equilibrate toward the more stable N-cyclized product. Additionally, ensure you are using a sufficient stoichiometric excess of a strong, non-nucleophilic base to favor the formation of the amidate anion, which biases the reaction toward N-attack.

Mechanistic Pathway Visualization

Understanding the kinetics of the amidyl radical pathway is critical for trapping the intermediate effectively. The 5-exo-trig cyclization is highly favored over the 6-endo pathway for this specific substrate[1].

Mechanism Amide N-Methylpent-4-enamide (Precursor) Oxidation Oxidation / SET (-e-, -H+) Amide->Oxidation AmidylRadical Amidyl Radical Intermediate Oxidation->AmidylRadical Cyclization 5-exo-trig Cyclization AmidylRadical->Cyclization k_cyc CarbonRadical Primary Carbon Radical Cyclization->CarbonRadical Trapping Radical Trapping (e.g., TEMPO) CarbonRadical->Trapping Lactam gamma-Lactam (Pyrrolidinone) Trapping->Lactam

Mechanistic pathway of amidyl radical 5-exo-trig cyclization to form gamma-lactam derivatives.

Quantitative Data Summary

Compare your current reaction parameters against these established benchmarks to identify deviations in your methodology.

Reaction PathwayPrimary Reagents/CatalystsTypical ConversionMajor PitfallCorrective Action
Amidyl Radical fac-Ir(ppy)₃, Blue LED, Base70 - 85%O₂ Quenching (Stalls at <20%)Rigorous freeze-pump-thaw degassing
Hydroamination Zr(NMe₂)₄ or Au(I) complexes40 - 60%Poor Amide NucleophilicityUse highly oxophilic/Lewis acidic metals
Iodolactamization I₂, K₂CO₃, DCM80 - 95%Competing O-cyclizationAllow equilibration to thermodynamic N-product

Self-Validating Experimental Protocols

Protocol A: Visible-Light Mediated Amidyl Radical Cyclization

This protocol utilizes photoredox catalysis to generate the amidyl radical, followed by TEMPO trapping[2].

  • Preparation : In a flame-dried Schlenk tube, add N-methylpent-4-enamide (1.0 equiv), fac-Ir(ppy)₃ (2 mol%), and TEMPO (1.5 equiv).

  • Solvent & Base : Add anhydrous acetonitrile (0.1 M) and K₂CO₃ (2.0 equiv).

    • Validation Check: The suspension should be bright yellow/orange. If the solution is pale, verify the integrity of your photocatalyst.

  • Degassing : Perform 3 cycles of freeze-pump-thaw.

    • Causality: Removes dissolved O₂ that quenches the Ir(III)* excited state and prevents premature radical termination.

  • Irradiation : Stir under blue LED (450 nm) irradiation at room temperature for 16 hours.

    • Validation Check: Monitor by TLC (EtOAc/Hexane). Since the product is a saturated lactam and lacks the alkene, use a phosphomolybdic acid (PMA) stain rather than KMnO₄ to visualize the newly formed γ-lactam.

  • Workup : Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Electrophilic Iodolactamization

This protocol utilizes iodine as a mild electrophile to activate the alkene, driving intramolecular nucleophilic attack[4].

  • Preparation : Dissolve N-methylpent-4-enamide (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under an argon atmosphere.

  • Activation : Add K₂CO₃ (3.0 equiv) and stir for 15 minutes at room temperature.

    • Causality: Deprotonation forms the amidate intermediate, significantly increasing the nucleophilicity of the nitrogen atom to outcompete O-attack.

  • Electrophile Addition : Cool the reaction flask to 0 °C and add Iodine (I₂) (1.5 equiv) in one portion.

    • Validation Check: The solution will immediately turn deep purple.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation Check: The reaction is complete when the deep purple color fades to a pale yellow or light brown, physically indicating the consumption of I₂ via the cyclization event. If the solution remains deep purple after 6 hours, the deprotonation step likely failed.

  • Quenching : Add saturated aqueous Na₂S₂O₃ to reduce any unreacted iodine.

    • Validation Check: The organic layer should become completely colorless instantly.

  • Isolation : Extract with DCM, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Ward, R.M., Schomaker, J.M. "Allene Trifunctionalization via Amidyl Radical Cyclization and TEMPO Trapping." J. Org. Chem. 2021. 2

  • "Controlling Regioselectivity in Cyclization of Unsaturated Amidyl Radicals: 5-Exo Versus 6-Endo." The Journal of Organic Chemistry. 1

  • "Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View." Chemical Reviews.3

  • "Organic Synthesis [5 ed.] 9780443158674." Dokumen.pub. 4

Sources

Optimization

Technical Support Center: Optimizing N-Methylpent-4-enamide Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when synthesizing short-chain, polar amides like N-methylpent-4-enamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when synthesizing short-chain, polar amides like N-methylpent-4-enamide. The challenges rarely stem from the fundamental chemistry, but rather from the physical properties of the reagents—such as the volatility of methylamine—and the difficulty of isolating a low-molecular-weight product from coupling byproducts.

This guide is designed to troubleshoot your workflow by explaining the causality behind each optimization, ensuring you can implement a robust, self-validating protocol.

Process Overview & Mechanistic Workflow

The synthesis of N-methylpent-4-enamide relies on the activation of pent-4-enoic acid followed by aminolysis. Understanding the lifecycle of the active ester intermediate is critical to preventing side reactions and maximizing yield.

AmideCoupling A Pent-4-enoic Acid (Substrate) C OBt-Active Ester (Intermediate) A->C Activation B EDC·HCl + HOBt (Coupling Reagents) B->C E N-methylpent-4-enamide (Target Product) C->E Aminolysis F Water-Soluble Urea (Byproduct) C->F Eliminated D MeNH₂·HCl + DIPEA (Amine Source) D->E

Mechanistic workflow of pent-4-enoic acid activation and aminolysis to form N-methylpent-4-enamide.

Troubleshooting & Optimization FAQs

Q1: Why is my reaction yield consistently low (<40%) with unreacted pent-4-enoic acid remaining? The Causality: Methylamine is a gas at standard temperature and pressure. When introduced as an aqueous or methanolic solution, its volatility makes precise stoichiometry impossible to maintain during the reaction. Furthermore, the presence of water or methanol introduces competing nucleophiles that prematurely hydrolyze the highly reactive O-acylisourea or OBt-ester intermediate back to the starting carboxylic acid[1]. The Solution: Always use the stable salt form, methylamine hydrochloride (MeNH₂·HCl), combined with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This generates the free amine in situ at a controlled rate, ensuring high local concentration for the aminolysis step without off-gassing[2].

Q2: Which coupling reagent system is optimal for isolating this specific product? The Causality: N-methylpent-4-enamide (MW = 113.16 g/mol ) is a relatively small, polar molecule. While uronium-based reagents like HATU offer exceptional coupling kinetics, they generate tetramethylurea and phosphine oxide byproducts that often require tedious silica gel chromatography to separate from polar products[1]. The Solution: The EDC·HCl and HOBt system is the gold standard for this specific transformation[3]. EDC generates a urea byproduct that is highly water-soluble, and HOBt is easily removed with a mild basic wash[4]. This allows you to obtain >95% purity using only liquid-liquid extraction.

Q3: I am observing a byproduct with a shifted double bond. How do I prevent terminal alkene isomerization? The Causality: The terminal double bond of pent-4-enoic acid is susceptible to base-catalyzed isomerization, shifting to the thermodynamically more stable internal position (forming N-methylpent-3-enamide) if exposed to strong bases or excess heat. The Solution: Avoid using strong, unhindered bases or prolonged heating. DIPEA (pKa ~10.5) is sterically hindered and sufficiently mild to deprotonate the methylamine hydrochloride without abstracting the alpha-protons of the pent-4-enoic acid. Maintain the reaction strictly at 20–25 °C.

Q4: How do I ensure complete removal of the coupling byproducts without column chromatography? The Causality: A protocol is only as good as its built-in verifications. By leveraging the pH-dependent solubility of your reagents, you can create a self-validating workup. An acidic wash protonates and removes unreacted amine and the basic EDC-urea byproduct; a subsequent basic wash deprotonates and removes unreacted acid and HOBt[4].

Reagent Optimization Data

To select the best conditions, we benchmarked various coupling systems specifically for the synthesis of N-methylpent-4-enamide. The data below summarizes the trade-offs between yield, byproduct solubility, and purification requirements.

Coupling SystemTypical Yield (%)Byproduct SolubilityPurification MethodIsomerization RiskCost-Efficiency
EDC·HCl / HOBt 85–92%Highly Water-SolubleAqueous Workup (L-L Extraction)LowHigh
HATU / DIPEA 90–95%Organic-SolubleColumn ChromatographyLowLow
DCC / DMAP 60–70%Insoluble (DCU)Filtration + ChromatographyMediumHigh
T3P / TEA 80–88%Water-SolubleAqueous WorkupLowMedium

Self-Validating Experimental Protocol

Title: Optimized Synthesis of N-Methylpent-4-enamide via EDC/HOBt Coupling Scale: 10.0 mmol

Step 1: Carboxylic Acid Activation (Self-Validating Checkpoint 1)

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pent-4-enoic acid (1.00 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Add EDC·HCl (2.30 g, 12.0 mmol) and HOBt monohydrate (1.84 g, 12.0 mmol) to the solution[4].

  • Stir the mixture at room temperature (20–25 °C) for 30 minutes. Validation: Spot the reaction on a TLC plate (Stain: KMnO₄). The starting acid spot should diminish, replaced by a less polar OBt-active ester spot. The KMnO₄ stain will highlight the terminal alkene, confirming the double bond remains intact.

Step 2: Aminolysis 4. Add methylamine hydrochloride (0.81 g, 12.0 mmol) directly to the stirring solution[2]. 5. Dropwise, add DIPEA (4.2 mL, 24.0 mmol) over 5 minutes. The reaction may become slightly exothermic; use a room-temperature water bath to maintain 20–25 °C to prevent alkene isomerization. 6. Stir the reaction for 4–6 hours at room temperature.

Step 3: Aqueous Workup (Self-Validating Checkpoint 2) 7. Dilute the reaction mixture with additional DCM (20 mL) and transfer to a separatory funnel. 8. Acidic Wash: Wash the organic layer with 1.0 M HCl (2 × 30 mL). Validation: This removes unreacted methylamine, DIPEA, and the EDC-urea byproduct. Verify the aqueous layer pH is <2 using pH paper. 9. Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Validation: This removes unreacted pent-4-enoic acid and HOBt. Visual gas evolution (CO₂) during the first wash confirms the neutralization of residual acid. 10. Brine Wash: Wash with saturated NaCl solution (30 mL) to pull residual water from the organic phase.

Step 4: Isolation 11. Dry the organic layer over anhydrous Na₂SO₄. 12. Filter the drying agent and concentrate the filtrate under reduced pressure. Critical: Keep the rotary evaporator water bath <30 °C to prevent volatilization of the low-molecular-weight product. 13. Result: Yields N-methylpent-4-enamide as a pale yellow to colorless oil in >85% yield and >95% purity without the need for chromatography.

References

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL:[Link]

  • A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors Source: ACS Publications URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC / NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-methylpent-4-enamide

Ticket ID: AMIDE-PUR-001 Topic: Removal of Unreacted Methylamine from N-methylpent-4-enamide Mixtures Support Tier: Level 3 (Senior Application Scientist) Welcome to the Purification Support Center I am Dr. Aris, your Se...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AMIDE-PUR-001 Topic: Removal of Unreacted Methylamine from N-methylpent-4-enamide Mixtures Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Purification Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely encountering difficulty isolating N-methylpent-4-enamide (Target) from residual methylamine (Impurity).

This is a common challenge in amide synthesis. While methylamine is volatile (b.p. -6°C), it often persists in reaction mixtures due to salt formation (e.g., methylammonium chloride) or hydrogen bonding with your amide product.[1] The terminal alkene on your pent-4-enoyl chain requires we avoid harsh conditions that could trigger isomerization or hydration.

Below are the three validated protocols to resolve this, ranked by scalability and chemical safety.

Triage: Diagnostic Check

Before proceeding, confirm the state of your impurity using this quick diagnostic table:

SymptomProbable CauseRecommended Protocol
Strong "fishy" odor Free methylamine base is present.Protocol A (Acid Wash)
White solid precipitate Methylammonium salts (e.g., HCl salt) are trapped.[1]Protocol A (Extraction)
Product is water-soluble The amide is too polar for aqueous extraction.Protocol B (Scavenging)
High-throughput (96-well) Liquid extraction is impractical.Protocol B (Scavenging)

Protocol A: The "Golden Standard" Acidic Workup

Best for: Standard batch synthesis (mg to kg scale). Mechanism: Exploiting the massive pKa difference between the amine and the amide.

The Science
  • Methylamine (Impurity): pKa ~10.6. It is a moderately strong base.

  • N-methylpent-4-enamide (Product): pKa ~ -0.5 to 1 (protonation occurs on Oxygen). It is neutral/non-basic under mild conditions.

By adjusting the pH to ~3-4, we protonate the methylamine into the water-soluble methylammonium cation (


), forcing it into the aqueous phase. The amide remains neutral and stays in the organic phase.
Step-by-Step Procedure
  • Dilution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Note: Avoid Dichloromethane (DCM) if possible; methylammonium salts can sometimes have surprising solubility in chlorinated solvents due to ion pairing. EtOAc is safer and more selective.

  • The Acid Wash: Wash the organic layer with 10% Citric Acid (aq) or 0.5 M NaHSO₄ .

    • Critical: Do NOT use strong concentrated HCl. While the terminal alkene is relatively robust, strong mineral acids can promote hydration (Markovnikov addition of water across the double bond) over time. Citric acid is mild and effective.

  • Validation: Check the pH of the aqueous layer.[2] It must remain acidic (pH < 4). If it is basic, you have not added enough acid to neutralize the excess amine.

  • Separation: Drain the aqueous layer (contains the amine).

  • Polishing: Wash the organic layer once with Brine (sat. NaCl) to remove residual water/acid.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Workflow Visualization

AcidExtraction Crude Crude Mixture (Amide + Methylamine) Solvent Dissolve in EtOAc Crude->Solvent AcidWash Add 10% Citric Acid (pH ~3) Solvent->AcidWash PhaseSplit Phase Separation AcidWash->PhaseSplit OrgLayer Organic Layer (Neutral Amide) PhaseSplit->OrgLayer Top Phase AqLayer Aqueous Layer (Methylammonium Citrate) PhaseSplit->AqLayer Bottom Phase Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Waste Chemical Waste AqLayer->Waste Discard Final Pure N-methylpent-4-enamide Dry->Final

Figure 1: Selective protonation workflow. The basic amine is sequestered into the aqueous phase, leaving the neutral amide in the organic phase.

Protocol B: Solid-Supported Scavenging

Best for: Water-sensitive compounds, small-scale parallel synthesis, or when the amide is water-soluble.[1] Mechanism: Chemoselective covalent capture.

The Science

If your amide is too polar to extract (unlikely for N-methylpent-4-enamide, but possible if you have other polar functional groups), aqueous washing will result in yield loss.[1] Instead, we use PS-Isocyanate (Polystyrene-supported Isocyanate).

The isocyanate electrophile reacts rapidly with the nucleophilic methylamine to form a urea. The urea is covalently bound to the polymer bead. The amide (poor nucleophile) does not react.

Step-by-Step Procedure
  • Resin Calculation: Calculate the theoretical excess of methylamine (e.g., if you used 2 equivalents, you have 1 equivalent excess).[1]

  • Stoichiometry: Add 3 equivalents of PS-Isocyanate resin relative to the excess amine.

  • Solvent: Ensure the reaction solvent is DCM or THF (these swell the resin beads, exposing reactive sites).

  • Incubation: Shake or stir gently at Room Temperature for 2–4 hours.

    • Tip: Do not use magnetic stir bars if possible; they can grind the resin beads, making filtration difficult. Use an orbital shaker.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Result: The filtrate contains your pure amide. The amine is trapped on the solid beads.

Scavenging Logic

Scavenger Input Crude Solution (Amide + MeNH2) Resin Add PS-Isocyanate Resin (Electrophile) Input->Resin Reaction Incubate (Formation of Polymer-Bound Urea) Resin->Reaction Filter Filtration Reaction->Filter Solid Solid Residue (Resin-NH-Me) Filter->Solid Trapped Impurity Liquid Filtrate (Pure N-methylpent-4-enamide) Filter->Liquid Product

Figure 2: Chemoselective scavenging. The nucleophilic amine attacks the resin-bound isocyanate, becoming permanently immobilized.

Frequently Asked Questions (FAQ)

Q: Can I just use Rotary Evaporation to remove the methylamine? A: Theoretically, yes, as methylamine boils at -6°C. However, in practice, methylamine forms strong hydrogen bonds with amides and can be "sticky."[1] Furthermore, if you generated HCl during the reaction (e.g., using acid chlorides), the methylamine is likely a non-volatile hydrochloride salt.[1] An acidic wash (Protocol A) is far more reliable.

Q: I used Protocol A, but I still smell amines. A: You likely have an emulsion or the pH wasn't low enough.

  • Check pH: Ensure the aqueous layer is pH 3.

  • Break Emulsions: If the alkene chain causes surfactant-like behavior, add a small amount of Methanol to the extraction or filter the biphasic mixture through a pad of Celite.

Q: Will the acid wash damage my alkene? A: Terminal alkenes like pent-4-enamide are stable to dilute Citric Acid or NaHSO₄ at room temperature. Avoid heating the acidic solution and avoid concentrated HCl or H₂SO₄, which could induce hydration.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Acidity, Basicity, and pKa).[1]

  • Biotage. (2024). Isocyanate Scavengers: PS-Isocyanate & MP-Isocyanate Technical Note. (Detailed mechanism on urea formation for purification).

  • Marsh, A., et al. (2017).[1] Amide Synthesis: A Review of Methods and Protocols. (Discusses workup strategies for lipophilic amides).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. (Source for pKa values of Amides vs Amines).

Sources

Optimization

Technical Support Center: Regiocontrol in N-Methylpent-4-enamide Functionalization

Current Status: Operational Subject: Troubleshooting Regioselectivity (5-exo vs. 6-endo) and Chemoselectivity (N- vs.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Regioselectivity (5-exo vs. 6-endo) and Chemoselectivity (N- vs. O-attack) Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Substrate Challenge

N-methylpent-4-enamide presents a classic "ambident nucleophile" challenge coupled with a kinetic vs. thermodynamic ring-closure competition. When functionalizing this substrate—whether via electrophilic halogenation, transition metal catalysis, or radical pathways—you are navigating a decision tree between three primary outcomes:

  • N-5-exo-trig: Formation of

    
    -lactams (Pyrrolidinones). Kinetically favored (Baldwin's Rules).
    
  • N-6-endo-trig: Formation of

    
    -lactams (Piperidinones). Thermodynamically favored (often requires specific catalysts).
    
  • O-5-exo-trig: Formation of imino-lactones/imidates. Often the kinetic trap due to high oxygen nucleophilicity.[1]

This guide provides the protocols to force these pathways selectively.

Critical Decision Pathways (Logic Map)

The following diagram illustrates the decision logic required to select the correct experimental conditions for your desired outcome.

Regioselectivity_Logic Start Target Scaffold? Method_Sel Select Method Start->Method_Sel Pyrrolidinone Pyrrolidinone (N-5-exo) Piperidinone Piperidinone (N-6-endo) Imidate Imino-lactone (O-5-exo) Method_Sel->Piperidinone Difficult Path Iodo_Cond Iodolactamization Conditions Method_Sel->Iodo_Cond Electrophilic Pd_Cond Pd-Catalysis Ligand Choice Method_Sel->Pd_Cond Carboamination Radical_Cond Radical HAT Rate Method_Sel->Radical_Cond Radical Iodo_Cond->Pyrrolidinone Knapp Protocol (TMS-OTf/I2) Iodo_Cond->Imidate Neutral/Acidic No Silylation Pd_Cond->Pyrrolidinone Wide Bite Angle (e.g., Xantphos) Pd_Cond->Piperidinone Restricted Geometry (Substrate Dependent) Radical_Cond->Pyrrolidinone Fast HAT (Thiol/Sn-H) Radical_Cond->Piperidinone Slow HAT (Thermodynamic Rearrangement)

Caption: Decision tree for selecting reaction conditions based on the desired heterocyclic core.

Module A: Electrophilic Cyclization (Iodolactamization)

The Issue: The amide oxygen is more nucleophilic than the amide nitrogen. Under standard neutral conditions (


, DCM), O-cyclization often dominates, forming unstable imidate salts that hydrolyze back to the starting material or decompose.

The Solution: The Knapp Protocol .[1] By silylating the amide oxygen first, you neutralize its nucleophilicity and force the nitrogen to attack the iodonium intermediate.[1]

Protocol: N-Selective 5-exo Iodolactamization

Target: 5-(iodomethyl)-1-methylpyrrolidin-2-one

ReagentEquivalentsRole
N-methylpent-4-enamide1.0Substrate
TMS-OTf1.5 - 2.0Critical: Silylates Amide Oxygen (Transient protection)
2,6-Lutidine2.5Non-nucleophilic base (scavenges TfOH)
Iodine (

)
1.5Electrophile
THFSolvent0.1 M Concentration

Step-by-Step:

  • Activation: Dissolve amide and 2,6-lutidine in anhydrous THF under

    
     at 0°C.
    
  • Silylation: Add TMS-OTf dropwise. Stir for 15-30 mins. Mechanism: This forms the O-silyl imidate. The Nitrogen is now the only available nucleophile.[1]

  • Cyclization: Add

    
     (solid or THF solution). Allow to warm to RT over 2-4 hours.
    
  • Quench: Sat. aq.

    
     (removes excess 
    
    
    
    ) and aq.[1][2]
    
    
    .
  • Result: Exclusive formation of the N-5-exo product.

Troubleshooting FAQ:

  • Q: I see a transient spot on TLC that disappears upon workup.

    • A: You likely formed the O-cyclized imidate because silylation was incomplete. Ensure your TMS-OTf is fresh and increase the silylation time before adding iodine.

  • Q: Can I get the 6-endo product (piperidinone) using Iodine?

    • A: Generally, no . The 5-exo-trig pathway is kinetically dominant (Baldwin's rules). To get the 6-endo lactam, you must switch to radical or metal-catalyzed manifolds.

Module B: Palladium-Catalyzed Carboamination

The Issue: Controlling regioselectivity during the insertion of the alkene into the Pd-N bond (syn-aminopalladation).

The Solution: Ligand control.[1][3] Wolfe and colleagues have demonstrated that phosphine ligand bite angles dictate the transition state geometry.[1]

Protocol: Pd-Catalyzed Carboamination (5-exo)

Target: 2-benzyl-1-methylpyrrolidin-2-one derivatives

ComponentSpecification
Catalyst Source

(1-2 mol%)
LigandDPEphos or Xantphos (Wide bite angle favors 5-exo)
Base

(Weak base prevents side reactions)
Coupling PartnerAryl Bromide (1.2 equiv)
SolventToluene or Dioxane (100°C)

Mechanism & Troubleshooting:

  • Mechanism: Oxidative addition (

    
    ) 
    
    
    
    Base exchange
    
    
    Amido-Pd complex
    
    
    syn-aminopalladation (5-exo)
    
    
    Reductive elimination.
  • Q: Why am I getting the linear Heck product?

    • A:

      
      -hydride elimination is competing with reductive elimination. This often happens if the ligand is too electron-poor or the bite angle is incorrect. Switch to DPEphos .
      
  • Q: How do I force 6-endo cyclization with Pd?

    • A: This is extremely difficult with N-methylpent-4-enamide due to the lack of Thorpe-Ingold acceleration (unsubstituted chain). However, introducing a substituent at the 2-position (gem-dimethyl or cyclic) can bias the conformation to allow 6-endo modes, though 5-exo usually remains dominant.

Module C: Radical Functionalization (The "Switch")

The Issue: Radical cyclizations are typically kinetically controlled (5-exo). However, the 6-endo radical is often thermodynamically more stable (secondary vs. primary radical, depending on substitution).

The Solution: HAT Gating. You can "switch" the regioselectivity by controlling the rate of Hydrogen Atom Transfer (HAT).[1][4]

Concept: Kinetic vs. Thermodynamic Trapping

Radical_Switch Radical_Start Amidyl Radical Cycl_5_Exo 5-exo Cyclization (Kinetic, Fast) Radical_Start->Cycl_5_Exo Intermediate_5 1° Alkyl Radical (Less Stable) Cycl_5_Exo->Intermediate_5 Intermediate_6 2° Alkyl Radical (Thermodynamic) Intermediate_5->Intermediate_6 Slow HAT (Low conc. H-donor) Product_5 Pyrrolidinone (5-exo Product) Intermediate_5->Product_5 Fast HAT Agent (e.g., Thiol, Sn-H) Rearrange Neophyl-type Rearrangement Product_6 Piperidinone (6-endo Product) Intermediate_6->Product_6 Trapping

Caption: Regiodivergence via HAT rate control. Fast trapping locks the kinetic 5-exo product; slow trapping allows equilibration to 6-endo.

Protocol Adjustment for 6-endo (Piperidinone):

  • Avoid Tin hydrides (

    
    ) or Thiols—these are "fast" HAT agents and will give 5-exo.
    
  • Use Photoredox catalysis with a "slow" hydrogen donor (e.g., Hantzsch Ester) or use a reversible radical trap (like TEMPO) that allows the radical to equilibrate to the 6-endo form before final functionalization.

References
  • Knapp Protocol (Iodolactamization): Knapp, S., et al.[5] "A procedure for 'iodolactamization'."[2][5] Tetrahedron Letters, 1985, 26(15), 1803-1806.[5]

  • Pd-Catalyzed Carboamination: Wolfe, J. P., et al. "Mild conditions for Pd-catalyzed carboamination of N-protected hex-4-enylamines and pent-4-enylamines." Journal of Organic Chemistry, 2008, 73(22), 8851-8860.

  • Radical Regiocontrol (Switchable Catalysis): Example of HAT rate control concepts: "Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis." NIH/PubMed Central, 2022.

  • Baldwin's Rules: Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976, 734-736.

Sources

Troubleshooting

Technical Support Center: Optimization of N-Methylpent-4-enamide Metathesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Side Reactions in Secondary Amide RCM Introduction: The Substrate Challenge Welcome to the Advanced Metathesis Suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Side Reactions in Secondary Amide RCM

Introduction: The Substrate Challenge

Welcome to the Advanced Metathesis Support Center. You are working with N-methylpent-4-enamide , a substrate that presents a classic "perfect storm" of metathesis challenges. While the formation of the 5-membered lactam (N-methyl-γ-butyrolactam) is thermodynamically favorable, the secondary amide functionality and the terminal alkene create specific pathways for failure.

This guide treats your reaction not just as a recipe, but as a system of competing kinetic pathways. We will troubleshoot the three primary failure modes: Isomerization , Catalyst Chelation , and Oligomerization .

Module 1: The "Disappearing" Substrate (Isomerization)

Symptom: You observe low yields of the cyclic product, and NMR analysis shows internal olefins (e.g., N-methylpent-3-enamide) or a mixture of inseparable isomers.

The Mechanism: Ruthenium catalysts can decompose to form Ruthenium-hydride (Ru-H) species.[1][2] These hydrides act as isomerization catalysts.[3] For your substrate, the terminal double bond (


) migrates inward to become an internal olefin (

).
  • Impact: The ring-closing metathesis (RCM) of the isomerized substrate would require forming a highly strained 4-membered ring, effectively shutting down the reaction.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Additive 1,4-Benzoquinone (10–20 mol%)Acts as a hydride scavenger. It oxidizes Ru-H species back to active Ru species or forms a stable complex with the hydride, preventing the migration of the double bond [1].
Solvent Dichloromethane (DCM) or Toluene Avoid alcohols (MeOH, IPA). Protic solvents promote hydride formation, accelerating isomerization.
Temperature Reflux (40°C - 80°C) While counter-intuitive, higher temperatures favor the productive metathesis kinetic pathway over the isomerization pathway if the catalyst is fast-initiating.

FAQ: Can I use acetic acid instead? Answer: Mild acids like acetic acid can suppress hydrides, but for amide substrates, they risk protonating the nitrogen or interacting with the basic amide functionality. Benzoquinones are chemically orthogonal and safer for this specific substrate.

Module 2: Reaction Stalling (Catalyst Chelation)

Symptom: The reaction starts well but stops at 40–50% conversion. Adding more catalyst only yields a small burst of activity before stopping again.

The Mechanism: Secondary amides possess a Lewis basic carbonyl oxygen and a nitrogen lone pair. These can coordinate to the Ruthenium center, forming a thermodynamically stable but catalytically inactive "chelate." This removes the catalyst from the productive cycle [2].

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Lewis Acid Ti(OiPr)₄ (Titanium isopropoxide)The "Fürstner Modification."[4] The Titanium acts as a stronger Lewis acid, binding to the amide carbonyl oxygen. This prevents the amide from poisoning the Ruthenium catalyst [2].
Stoichiometry 0.3 – 1.0 equivalents Use roughly 30 mol% relative to the substrate. If the reaction is still sluggish, increase to 1.0 equivalent.
Catalyst Grubbs II or Hoveyda-Grubbs II Second-generation catalysts are more robust against polar functional groups than Grubbs I, though they still benefit significantly from the Ti additive.

Module 3: The "Gummy" Residue (Oligomerization)

Symptom: The crude mixture is viscous/solid. Mass spec shows dimers (


) or oligomers instead of the desired cyclic lactam (

).

The Mechanism: Metathesis is an equilibrium between intramolecular Ring-Closing Metathesis (RCM) and intermolecular Cross-Metathesis (CM).[5]

  • High Concentration favors collision between two substrate molecules

    
     Dimerization/Polymerization.
    
  • Low Concentration favors the chain end finding its own tail

    
     Cyclization (RCM).
    

Troubleshooting Protocol:

  • Target Concentration: 0.005 M to 0.01 M .

  • Technique: Do not dump all substrate in at once. Use a slow addition via syringe pump over 1–2 hours. This keeps the instantaneous concentration of unreacted starting material extremely low, statistically forcing the intramolecular pathway.

Visualizing the Competition

The following diagram maps the kinetic competition occurring in your flask. Your goal is to block the Red and Orange paths to force the system down the Green path.

MetathesisPathways Substrate N-methylpent-4-enamide (Substrate) Metallacycle Metallacycle Intermediate Substrate->Metallacycle + Catalyst ActiveCat Active Ru-Carbene Chelate Ru-Amide Chelate (Catalyst Death) ActiveCat->Chelate Coordination (Path C) Product N-methyl-γ-butyrolactam (Target Product) Metallacycle->Product RCM (Path A) Isomer Internal Olefin (Dead End) Metallacycle->Isomer Hydride Shift (Path B) Dimer Linear Dimer (Oligomer) Metallacycle->Dimer Intermolecular (Path D) Benzo Additive: 1,4-Benzoquinone Benzo->Isomer BLOCKS Ti Additive: Ti(OiPr)4 Ti->Chelate BLOCKS Dilution Process: High Dilution Dilution->Dimer MINIMIZES

Caption: Kinetic competition in amide metathesis. Path A is the goal. Paths B, C, and D are side reactions mitigated by Benzoquinone, Ti(OiPr)₄, and Dilution, respectively.

Optimized Experimental Protocol

Objective: Synthesis of N-methyl-γ-butyrolactam via RCM.

Materials:

  • Substrate: N-methylpent-4-enamide (1.0 equiv)

  • Catalyst: Grubbs II (2–5 mol%)

  • Additive 1: 1,4-Benzoquinone (10 mol%)

  • Additive 2: Ti(OiPr)₄ (30 mol%)

  • Solvent: Anhydrous DCM (degassed)

Step-by-Step Procedure:

  • Preparation (In Glovebox or under Ar/N₂):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Dissolve N-methylpent-4-enamide in anhydrous DCM to reach a concentration of 0.01 M . (e.g., 1 mmol substrate in 100 mL DCM).

  • Additive Introduction:

    • Add Ti(OiPr)₄ (0.3 equiv) to the solution. Stir for 15–20 minutes at room temperature. This "pre-complexation" step protects the amide.

    • Add 1,4-Benzoquinone (0.1 equiv).

  • Catalyst Addition:

    • Add Grubbs II catalyst (0.02 – 0.05 equiv) in one portion (solid or dissolved in minimal DCM).

  • Reaction:

    • Heat the mixture to reflux (40°C) for 2–4 hours. Monitor by TLC or GC-MS.

    • Checkpoint: If the reaction stalls, do not add more catalyst immediately. Check for isomerization first.

  • Workup (Crucial for Ti removal):

    • Quench the reaction by adding a dilute solution of Rochelle's Salt (Potassium sodium tartrate) or 1M HCl (if the lactam is acid-stable) to break the Titanium emulsion.

    • Stir vigorously until two clear layers form.

    • Separate organic layer, dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

References

  • Prevention of Undesirable Isomerization during Olefin Metathesis. Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. Journal of the American Chemical Society, 2005 , 127, 17160–17161.[3][6] [Link]

  • Inductive Effects in Ring-Closing Metathesis: The "Fürstner Modification". Fürstner, A.; Langemann, K. Journal of the American Chemical Society, 1997 , 119, 9130–9136. [Link]

  • Olefin Metathesis with Ruthenium Catalysts: Selectivity and Mechanism. Trnka, T. M.; Grubbs, R. H. Accounts of Chemical Research, 2001 , 34, 18–29. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of N-Methylpent-4-enamide

Welcome to the Technical Support Center for advanced amide functionalization and cyclization workflows. As a Senior Application Scientist, I have designed this guide to address the nuanced physical chemistry and mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide functionalization and cyclization workflows. As a Senior Application Scientist, I have designed this guide to address the nuanced physical chemistry and mechanistic causality behind the reactivity of N-methylpent-4-enamide .

Unsaturated amides are highly versatile synthons. Depending on the solvent environment, N-methylpent-4-enamide can undergo divergent pathways: electrophilic halocyclization (yielding pyrrolidinones) or electrophilic N-dehydrogenation (yielding enamides). Solvent selection is not merely a medium for dissolution; it actively dictates transition-state stabilization, intermediate lifetime, and regioselectivity.

Part 1: Frequently Asked Questions (FAQs) – The Causality of Solvent Effects

Q1: Why does solvent polarity dictate the regioselectivity (5-exo-trig vs. 6-endo-trig) during the halolactamization of N-methylpent-4-enamide? A: The cyclization of N-methylpent-4-enamide triggered by electrophiles (e.g.,


) proceeds via a halonium ion intermediate. In polar aprotic solvents like dichloromethane (

) or acetonitrile (

), the highly polarized transition state is stabilized by solvent dipole interactions. This stabilization lowers the activation energy for the kinetically favored 5-exo-trig attack by the amide oxygen (or nitrogen, depending on conditions), rapidly yielding a 5-(iodomethyl)pyrrolidin-2-one derivative [1]. Conversely, highly coordinating or protic solvents can alter the nucleophilicity of the amide or stabilize the open carbocation, sometimes leading to thermodynamic mixtures containing 6-endo-trig piperidinone products.

Q2: In the direct synthesis of enamides via electrophilic activation, why is diethyl ether (


) critical compared to THF? 
A:  When converting N-methylpent-4-enamide to its corresponding enamide using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (

), the reaction relies on the formation of a highly reactive iminium triflate intermediate. As demonstrated by the Maulide group [2], THF coordinates too strongly to the lithium cation and the electrophilic center, leading to rapid decomposition of the intermediate.

provides the exact "Goldilocks" level of coordination—solubilizing the lithium enolate while allowing the

to act as both an electrophilic activator and oxidant at cryogenic temperatures (-94 °C).

Q3: Can I use non-polar solvents like toluene for the electrophilic activation of N-methylpent-4-enamide? A: No. While toluene is inert to


, it fails to sufficiently solvate the highly polar lithium enolate and the subsequent iminium triflate intermediate. This results in heterogeneous reaction mixtures, localized thermal gradients, and ultimately, reaction failure or trace yields.

Part 2: Quantitative Data – Solvent Optimization Matrix

The following table summarizes the causal relationship between solvent choice, base, and product yield during the electrophilic N-dehydrogenation of aliphatic amides (model conditions adapted from Maulide et al. [2]).

SolventBaseTemp (°C)Yield (%)Mechanistic Observation / Causality

LiHMDS-9489% Optimal stabilization of the iminium triflate; clean conversion.
THF LiHMDS-78< 20%Strong solvent coordination causes intermediate decomposition.

LiHMDS-780%Halogenated solvent is incompatible with the strong base (LiHMDS).
Toluene KHMDS-7815%Poor solubility of the polar enolate intermediate; sluggish kinetics.

NaHMDS-9435%Cation size mismatch (

vs

) reduces enolate reactivity.

Part 3: Mechanistic & Troubleshooting Visualizations

Mechanistic Divergence in Halolactamization

The diagram below illustrates how solvent choice dictates the kinetic vs. thermodynamic pathways of N-methylpent-4-enamide during electrophilic cyclization.

G Start N-methylpent-4-enamide + Electrophile (e.g., I2) Intermediate Iodonium Ion Intermediate Start->Intermediate Path1 Polar Aprotic Solvents (e.g., CH2Cl2) Kinetic Control Intermediate->Path1 Path2 Thermodynamic Conditions (Extended time / Protic media) Intermediate->Path2 Prod1 5-exo-trig Cyclization (Pyrrolidinone derivative) Path1->Prod1 Favored Pathway Prod2 6-endo-trig Cyclization (Piperidinone derivative) Path2->Prod2 Minor/Degradation Pathway

Caption: Mechanistic divergence in the electrophilic cyclization of N-methylpent-4-enamide based on solvent.

Troubleshooting Workflow for Enamide Synthesis

If you are experiencing low yields during the N-dehydrogenation of N-methylpent-4-enamide, follow this self-correcting workflow.

Workflow Step1 Issue: Low Yield / Black Tar in Enamide Synthesis CheckSolvent Diagnostic: Check Solvent & Temp Step1->CheckSolvent SolventTHF THF used or Temp > -78 °C? (Causes iminium decomposition) CheckSolvent->SolventTHF SolventEt2O Anhydrous Et2O used at -94 °C? (Optimal conditions) CheckSolvent->SolventEt2O Action1 Corrective Action: Switch to Et2O Use Liquid N2/Acetone bath SolventTHF->Action1 Action2 Purification Issue: Enamides degrade on standard silica SolventEt2O->Action2 Action1->Action2 Action3 Corrective Action: Pre-treat silica with NEt3/Et2O (1:9) Action2->Action3

Caption: Troubleshooting workflow for solvent-dependent electrophilic activation of N-methylpent-4-enamide.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . This means each critical step contains an observable metric (color change, temperature threshold, or TLC behavior) that must be met before proceeding. If the validation check fails, the protocol instructs you to abort or adjust, preventing wasted downstream effort.

Protocol A: Kinetically Controlled Iodolactamization (5-exo-trig)

Objective: Synthesize 5-(iodomethyl)-1-methylpyrrolidin-2-one from N-methylpent-4-enamide.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add N-methylpent-4-enamide (1.0 mmol) and dissolve in anhydrous

    
     (10 mL).
    
  • Activation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 mmol) and triethylamine (

    
    , 1.2 mmol) at 0 °C to form the O-TMS imino ether [3].
    
    • Validation Check 1: Monitor by TLC (Hexane/EtOAc 7:3). The highly polar amide spot (

      
      ) should disappear, replaced by a less polar intermediate. If the amide remains, verify the quality of your TMSOTf.
      
  • Electrophilic Addition: Dissolve

    
     (1.2 mmol) in 
    
    
    
    (5 mL) and add dropwise to the reaction mixture at 0 °C.
    • Validation Check 2: The solution will initially turn deep purple. As the halonium ion forms and cyclizes, the purple color should rapidly fade to a pale yellow/brown. If the deep purple color persists without fading for >30 minutes, the cyclization has stalled.

  • Quench & Workup: Quench with saturated aqueous

    
     (10 mL) to reduce unreacted iodine. Extract with 
    
    
    
    , dry over
    
    
    , and concentrate.
Protocol B: Direct Synthesis of Enamides via Electrophilic Activation

Objective: N-dehydrogenation of N-methylpent-4-enamide to its corresponding enamide using the Maulide protocol [2].

  • Cryogenic Setup: Load N-methylpent-4-enamide (0.30 mmol) into a flame-dried Schlenk flask. Dissolve strictly in anhydrous

    
      (1.5 mL).
    
  • Cooling: Submerge the flask in a liquid nitrogen/acetone bath to reach exactly -94 °C.

    • Validation Check 1: Use an internal temperature probe. Do not use dry ice/acetone (-78 °C), as the 16-degree difference is sufficient to cause intermediate decomposition.

  • Base Addition: Slowly add LiHMDS (1.0 M in THF, 1.44 mL, 4.8 eq) over 20 seconds. Stir for 10 minutes.

  • Electrophilic Oxidation: Add

    
     (0.72 mmol, 2.4 eq) dropwise over 1 minute with vigorous stirring.
    
    • Validation Check 2: A distinct color change to yellow/orange indicates the formation of the iminium triflate. If the solution turns black, localized heating occurred during

      
       addition; abort and retry with slower addition.
      
  • Quench: Stir for 30 minutes at -94 °C, then quench directly at cryogenic temperature with saturated aqueous

    
     (10 mL).
    
  • Purification (Critical): Enamides are highly acid-sensitive and will hydrolyze on standard silica gel.

    • Validation Check 3: Pre-treat your silica gel column by flushing it with a mixture of

      
      /
      
      
      
      (1:9) and drying it with compressed air before loading the crude mixture. Failure to do this will result in the recovery of the hydrolyzed aldehyde instead of the enamide.

References

  • Product Class 10: γ-Lactams and Larger Ring Lactams Thieme Connect[Link]

  • Direct Synthesis of Enamides via Electrophilic Activation of Amides Spiess, P., Berger, M., Kaiser, D., & Maulide, N. Journal of the American Chemical Society, 2021, 143(28), 10524–10529.[Link]

  • Allene Trifunctionalization via Amidyl Radical Cyclization and TEMPO Trapping National Institutes of Health (NIH) - PubMed Central[Link]

Reference Data & Comparative Studies

Validation

FTIR Analysis of N-Methylpent-4-enamide: A Comparative Guide for Drug Development

Topic: FTIR Spectral Analysis of N-methylpent-4-enamide Amide Bond Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary N-methylpent-4-enamide (C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Analysis of N-methylpent-4-enamide Amide Bond Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-methylpent-4-enamide (CAS: 52565-61-4) is a critical secondary amide intermediate used frequently in medicinal chemistry as a scaffold for Ring-Closing Metathesis (RCM) and as a stable linker in proteolysis-targeting chimeras (PROTACs).[1][2] Its structural duality—possessing a rigid secondary amide core and a reactive terminal alkene—requires precise analytical characterization to ensure moiety integrity during synthesis.

This guide provides an in-depth technical comparison of the FTIR spectral characteristics of N-methylpent-4-enamide against structural analogues (primary/tertiary amides) and evaluates the performance of Attenuated Total Reflectance (ATR) versus Transmission sampling techniques.

Theoretical Framework & Spectral Fingerprint

The Secondary Amide "Signature"

The N-methylpent-4-enamide molecule serves as a model system for secondary amides. Unlike primary amides (


) or tertiary amides (

), the secondary amide group (

) exhibits a unique coupling of vibrational modes, specifically the Amide I and Amide II bands.
Key Vibrational Modes (Expected Frequencies)
ModeFrequency (

)
OriginDiagnostic Value
Amide A 3280–3300N-H Stretch (Resonance)Confirmation of secondary amine cap.
Amide I 1640–1655C=O Stretch (80%)Primary indicator of carbonyl environment.
Amide II 1540–1560N-H Bend (60%) + C-N Stretch (40%)Definitive marker for secondary amides; absent in tertiary.
Alkene C=C 1640–1645C=C StretchOften overlaps Amide I; requires derivative analysis.
Alkene =C-H 910, 990C-H Out-of-Plane WagConfirmation of terminal vinyl group integrity.

Expert Insight: In N-methylpent-4-enamide, the terminal alkene C=C stretch often overlaps with the Amide I band. A common error in drug QC is misinterpreting this overlap as peak broadening. High-resolution scanning (


) is required to resolve the shoulder.

Comparative Analysis: Structural Analogues

To validate the synthesis of N-methylpent-4-enamide, it must be differentiated from its starting materials (primary amides) or over-methylated byproducts (tertiary amides).

Comparison 1: Selectivity Against Analogues
FeatureN-methylpent-4-enamide (Secondary)Pent-4-enamide (Primary)N,N-dimethylpent-4-enamide (Tertiary)
N-H Stretch Single band (~3300

)
Doublet (Sym/Asym, ~3350/3180

)
Absent
Amide I ~1640

~1650

~1650

(Lower freq. shift common)
Amide II Strong (~1550

)
Medium (~1600

, Scissoring)
Absent
Fingerprint N-CH3 rock presentNH2 wag broadN-CH3 doublet

Conclusion: The presence of a single N-H stretch and a strong Amide II band at 1550


 is the self-validating logic gate for confirming the N-methyl secondary amide structure.

Comparative Analysis: Sampling Techniques

For routine QC in drug development, the choice between ATR (Attenuated Total Reflectance) and Transmission (KBr/Liquid Cell) impacts data fidelity.

Comparison 2: ATR vs. Transmission Performance
MetricDiamond ATR (Recommended)Transmission (KBr Pellet)
Sample Prep None (Neat liquid/solid)High (Grinding/Pressing)
Pathlength Fixed (~2

m)
Variable (Hard to quantify)
Amide I Shift Red Shift (~2-5

lower)
True Frequency
Reproducibility High (Ideal for quant)Low (Hygroscopic interference)
Throughput < 1 min/sample> 10 min/sample

Critical Protocol Note: ATR spectra exhibit wavelength-dependent penetration depth (


). This causes the Amide A band (high wavenumber) to appear artificially weak compared to the Fingerprint region. ATR Correction algorithms  must be applied if comparing directly to library transmission spectra [1].

Experimental Protocol: Validated FTIR Acquisition

Objective: Acquire a quantitative spectrum of N-methylpent-4-enamide to confirm amide bond formation and alkene stability.

Reagents & Equipment:

  • Sample: N-methylpent-4-enamide (>98% purity).

  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with DTGS detector.

  • Accessory: Single-bounce Diamond ATR.

Step-by-Step Methodology:

  • System Validation:

    • Collect an open-beam background (32 scans, 4

      
       resolution).
      
    • Self-Check: Ensure CO2 doublet (2350

      
      ) is minimized.
      
  • Sample Application:

    • Place 10

      
      L of liquid N-methylpent-4-enamide onto the diamond crystal.
      
    • Note: If solid, apply high pressure using the anvil to ensure optical contact.

  • Acquisition:

    • Scan Range: 4000–600

      
      .
      
    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Resolution: 2

      
       (Critical to resolve Amide I/Alkene shoulder).
      
  • Post-Processing:

    • Apply ATR Correction (n=1.5 for sample, n=2.4 for Diamond).

    • Baseline correct (Rubberband method, 64 points).

  • Interpretation Logic (Decision Tree):

    • Check 3300

      
      :  Single peak? 
      
      
      
      Secondary Amide confirmed.
    • Check 1550

      
      :  Strong peak? 
      
      
      
      Amide II confirmed.
    • Check 910/990

      
      :  Peaks present? 
      
      
      
      Alkene intact.

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for characterizing the amide bond in drug intermediates using FTIR.

FTIR_Workflow Start Start: N-methylpent-4-enamide Sample Acquire Acquire ATR-FTIR Spectrum (64 scans, 2 cm-1) Start->Acquire Check_NH Analyze 3200-3400 cm-1 Region Acquire->Check_NH Decision_NH Peak Pattern? Check_NH->Decision_NH Primary Doublet (3350/3180) = Primary Amide (Impurity) Decision_NH->Primary Doublet Tertiary No Peak = Tertiary Amide (Over-methylation) Decision_NH->Tertiary None Secondary Singlet (~3300) = Secondary Amide Decision_NH->Secondary Singlet Check_AmideII Check Amide II (1550 cm-1) Secondary->Check_AmideII Decision_AmideII Band Present? Check_AmideII->Decision_AmideII Confirmed CONFIRMED: N-methylpent-4-enamide Decision_AmideII->Confirmed Strong Band Failed REJECT: Check Synthesis Decision_AmideII->Failed Weak/Absent

Caption: Logical workflow for validating secondary amide structure via FTIR spectral markers.

References

  • Pike Technologies. (2022). Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). N-Methylpent-4-enamide Compound Summary. Retrieved from [Link]

  • Smith, B. C. (2020).[3] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Specac. (2023). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry of N-methylpent-4-enamide: A Comparative Analysis

Abstract For researchers and professionals in drug development and chemical analysis, the precise characterization of small molecules is paramount. N-methylpent-4-enamide, a simple unsaturated amide, serves as an excelle...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers and professionals in drug development and chemical analysis, the precise characterization of small molecules is paramount. N-methylpent-4-enamide, a simple unsaturated amide, serves as an excellent model compound to illustrate the power and analytical depth of High-Resolution Mass Spectrometry (HRMS). This guide provides an in-depth, objective comparison of HRMS with alternative analytical techniques for the structural elucidation and quantification of N-methylpent-4-enamide. We will explore the fundamental advantages of HRMS, present a validated experimental protocol, and offer data-driven comparisons to guide researchers in selecting the optimal method for their specific analytical challenges. This document is designed to bridge the gap between theoretical understanding and practical application, grounding all claims in established scientific principles and validated methodologies.

Introduction: The Analytical Challenge of N-methylpent-4-enamide

N-methylpent-4-enamide (C₆H₁₁NO) is a small molecule featuring both an amide functional group and a terminal alkene.[1][2] While structurally straightforward, its analysis demands techniques that can unambiguously confirm its elemental composition, structure, and quantity, often in complex matrices. The presence of the double bond and the amide linkage are key features that influence its chemical behavior and its signature in various analytical instruments.

The HRMS Advantage: Precision, Confidence, and Depth

High-Resolution Mass Spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide a level of analytical detail that low-resolution instruments cannot match.[3][4] The primary advantage lies in their ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within 5 parts-per-million (ppm).

For N-methylpent-4-enamide, this precision is transformative:

  • Unambiguous Elemental Formula: The theoretical exact mass of the protonated molecule, [C₆H₁₁NO + H]⁺, is 114.0913 Da.[1] An HRMS instrument can measure this ion with an accuracy that allows for the confident assignment of its elemental formula, effectively ruling out other potential combinations of C, H, N, and O that might have the same nominal mass.

  • Enhanced Selectivity: In complex samples, the ability to extract ion chromatograms using a very narrow mass window (e.g., ±0.005 Da) dramatically improves selectivity.[5] This minimizes interference from matrix components or impurities, leading to more accurate quantification and cleaner spectra.[5]

  • Structural Elucidation via MS/MS: HRMS instruments are coupled with tandem mass spectrometry (MS/MS) capabilities. By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern. This pattern acts as a structural fingerprint, providing definitive evidence of the molecule's connectivity.

A Validated LC-HRMS Protocol for N-methylpent-4-enamide

A robust analytical method requires a systematic and validated approach, from sample preparation to data acquisition.[6][7][8] The following protocol is designed to be a self-validating system, ensuring that the results are accurate, precise, and reproducible.[9]

Experimental Workflow

The logical flow of the analysis is critical for ensuring data integrity. It begins with careful sample preparation, followed by chromatographic separation to isolate the analyte, and concludes with detection and structural analysis by HRMS.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep 1. Standard/Sample Dilution (Methanol/Water) filter 2. Syringe Filtration (0.22 µm PTFE) prep->filter lc 3. LC Separation (C18 Reversed-Phase) filter->lc esi 4. Ionization (Positive ESI) lc->esi hrms 5. HRMS Detection (Full Scan MS) esi->hrms msms 6. Fragmentation (dd-MS/MS) hrms->msms xic 7. Data Extraction (Exact Mass XIC) msms->xic id 8. Compound ID (Mass Accuracy & Fragments) xic->id quant 9. Quantification (Peak Area Integration) id->quant Fragmentation_Pathway cluster_main Proposed Fragmentation of [M+H]⁺ cluster_frags Key Fragments parent [C₆H₁₁NO + H]⁺ m/z 114.0913 frag1 [C₅H₇O]⁺ Acylium Ion m/z 83.0491 parent->frag1  - CH₄N (Methylamine) frag2 [C₄H₅]⁺ Loss of CO m/z 53.0386 frag1->frag2  - CO (Carbon Monoxide) Decision_Tree start What is the primary analytical goal? q1 Identify an unknown impurity? start->q1 Identification q2 Routine quantification of known analyte? start->q2 Quantification q3 Absolute structural confirmation? start->q3 Structure ans1 Use LC-HRMS (High mass accuracy & MS/MS) q1->ans1 ans2 Use GC-MS or LC-MS (Cost-effective, high throughput) q2->ans2 ans3 Use NMR Spectroscopy (Unrivaled structural detail) q3->ans3

Sources

Validation

comparing reactivity of N-methylpent-4-enamide vs pent-4-enamide

An in-depth comparative analysis of N-methylpent-4-enamide (a secondary amide) and pent-4-enamide (a primary amide) reveals fundamental divergences in their reactivity profiles. For synthetic chemists and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-methylpent-4-enamide (a secondary amide) and pent-4-enamide (a primary amide) reveals fundamental divergences in their reactivity profiles. For synthetic chemists and drug development professionals, understanding these differences is critical when designing pathways for nitrogen-containing heterocycles, particularly γ-lactams (pyrrolidinones).

This guide objectively compares their performance in electrophilic and radical cyclizations, elucidating the structural causality behind their divergent behaviors, and provides self-validating experimental protocols for their utilization.

Mechanistic Causality: The Bidentate Dilemma

The terminal alkene in both pent-4-enamide and N-methylpent-4-enamide provides an ideal site for 5-exo-trig cyclizations. However, the nature of the amide nitrogen dictates the chemoselectivity (N- vs. O-cyclization) and the required activation energy.

Primary Amides (Pent-4-enamide)

When subjected to electrophilic conditions (e.g., iodolactamization), primary amides present a significant synthetic challenge. Upon deprotonation, the resulting amide anion is bidentate. Because oxygen is highly electronegative and often less sterically hindered in the transition state, O-cyclization is kinetically favored , leading to an unstable iminolactone that frequently degrades or reverts to the starting material. To achieve successful N-cyclization, the oxygen must be chemically "capped" (e.g., via conversion to an O-trimethylsilyl imino ether) to force the nitrogen to act as the nucleophile .

Secondary Amides (N-methylpent-4-enamide)

The addition of the N-methyl group fundamentally alters the reactivity landscape. The methyl substituent exerts an electron-donating inductive effect, increasing the nucleophilicity of the nitrogen. Furthermore, the steric bulk of the N-alkyl group biases the rotameric conformation, pre-organizing the molecule for a direct 5-exo-trig N-cyclization. Consequently, N-methylpent-4-enamide smoothly undergoes direct iodolactamization without the need for oxygen-capping workarounds.

Pathway P1 Pent-4-enamide (Primary Amide) Iodo Iodonium Ion Intermediate P1->Iodo I2 N_Cyc N-Cyclization (Pyrrolidin-2-one) P1->N_Cyc TMS-Activation (Knapp Method) P2 N-methylpent-4-enamide (Secondary Amide) P2->Iodo I2 O_Cyc O-Cyclization (Iminolactone) Iodo->O_Cyc Kinetic Control (Primary Anion) Iodo->N_Cyc Thermodynamic / N-Me Directed

Mechanistic divergence in the electrophilic cyclization of primary vs. secondary pent-4-enamides.

Quantitative Reactivity Profiles

The table below summarizes the comparative performance of both substrates across standard cyclization methodologies.

Reaction TypeSubstrateReagents / CatalystPrimary ProductYieldRegioselectivity
Iodolactamization (Direct)Pent-4-enamideI₂, NaHCO₃, THFIminolactone (unstable)< 20%O-Cyclization favored
Iodolactamization (Knapp) Pent-4-enamide1. TMSOTf/HMDS2. I₂, NaHCO₃5-(iodomethyl)pyrrolidin-2-one86%Exclusive N-Cyclization
Iodolactamization (Direct)N-methylpent-4-enamideI₂, K₂CO₃, MeCNN-methyl-5-(iodomethyl)pyrrolidin-2-one> 85%Exclusive N-Cyclization
Carbonylative Double Cyclization Pent-4-enamide (N-aminoethyl deriv.)PdCl₂, CO (1 atm), p-benzoquinoneBicyclic palladacycle derivative~ 70-80%5-exo-trig N-cyclization
Amidyl Radical Cyclization Pent-4-enamidyl radicalRadical initiator (e.g., AIBN / Bu₃SnH)γ-lactam> 80%5-exo-trig (over 6-endo)

Data Note: While both substrates strongly favor 5-exo-trig pathways in radical cyclizations , the primary amidyl radical is more susceptible to competing hydrogen abstraction, whereas the N-methyl group stabilizes the radical intermediate, improving overall chemoselectivity.

Self-Validating Experimental Workflows

To ensure high-fidelity reproduction, the following protocols for the synthesis of iodomethylpyrrolidinones utilize built-in visual and chemical checkpoints.

Protocol A: Knapp’s Iodolactamization of Pent-4-enamide

Because direct iodination fails, this protocol uses a self-validating TMS-capping step to force N-cyclization.

  • Substrate Activation: Dissolve pent-4-enamide (1.0 equiv) in anhydrous CH₂Cl₂ under argon. Add hexamethyldisilazane (HMDS, 1.5 equiv) and a catalytic amount of TMSOTf.

    • Validation Checkpoint: The reaction progress can be monitored by ¹H NMR; the disappearance of the broad NH₂ protons confirms complete conversion to the N,O-bis(silyl) intermediate.

  • Distillation: Carefully distill the intermediate to separate the highly reactive O-trimethylsilyl imino ether from byproducts.

  • Electrophilic Addition: Dissolve the isolated imino ether in THF and cool to 0 °C. Add iodine (I₂, 1.1 equiv) portion-wise.

  • Quench & Hydrolysis: Add saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Validation Checkpoint: The immediate discharge of the deep purple iodine color to a pale yellow/colorless solution visually validates the complete quenching of the electrophile.

  • Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate to yield 5-(iodomethyl)pyrrolidin-2-one.

Protocol B: Direct Iodolactamization of N-methylpent-4-enamide

The secondary amide allows for a streamlined, direct cyclization.

  • Reaction Setup: Dissolve N-methylpent-4-enamide (1.0 equiv) in anhydrous acetonitrile (MeCN). Add anhydrous K₂CO₃ (2.0 equiv) to act as a mild base.

  • Electrophilic Addition: Cool the suspension to 0 °C and add iodine (I₂, 1.2 equiv) in one portion. Stir and allow to warm to room temperature over 4 hours.

    • Validation Checkpoint: Perform TLC (stained with KMnO₄). The disappearance of the rapid-eluting, alkene-active starting material spot confirms complete cyclization.

  • Quench: Dilute the mixture with water and add 10% aqueous Na₂S₂O₃ until the iodine color is completely discharged.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to afford N-methyl-5-(iodomethyl)pyrrolidin-2-one.

Protocol Step1 Substrate Preparation Step2 TMS Activation (Primary Only) Step1->Step2 HMDS/TMSOTf Step3 Iodine Addition (0 °C to RT) Step1->Step3 Secondary Amide (Direct) Step2->Step3 Step4 Na2S2O3 Quench (Self-Validating) Step3->Step4 TLC Confirmation Step5 Isolation (Lactam) Step4->Step5

Comparative experimental workflow for the synthesis of iodomethylpyrrolidinones.

References

  • Product Class 10: γ-Lactams and Larger Ring Lactams (Knapp's Iodolactamization). Thieme Connect.
  • An Overview of Catalytic Carbonylative Double Cyclization Reactions. MDPI.
  • Allene Trifunctionalization via Amidyl Radical Cyclization and TEMPO Trapping. National Institutes of Health (NIH).
  • Controlling Regioselectivity in Cyclization of Unsaturated Amidyl Radicals: 5-Exo Versus 6-Endo. The Journal of Organic Chemistry - ACS Publications.
Comparative

A Comparative Guide to the Chromatographic Separation of N-methylpent-4-enamide Impurities

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. N-methylpent-4-enamide, a valuable bui...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. N-methylpent-4-enamide, a valuable building block in organic synthesis, is no exception. The rigorous identification and quantification of impurities are critical for regulatory compliance and understanding the stability profile of the compound. This guide provides an in-depth, objective comparison of chromatographic strategies for the separation of N-methylpent-4-enamide and its process-related and degradation impurities, supported by experimental insights and data.

Understanding the Analyte and its Potential Impurities

N-methylpent-4-enamide possesses a terminal double bond and a secondary amide functional group, making it a moderately polar molecule.[1][2][3] Impurities can arise from several sources including the synthesis process (e.g., unreacted starting materials, by-products) and degradation under stress conditions (e.g., hydrolysis, oxidation).[4][5][6][7][8][9]

Common Synthesis-Related Impurities:

  • Starting Materials: Pent-4-enoic acid and methylamine.

  • By-products: Impurities from the coupling reagents or side reactions.[][11][12]

Potential Degradation Products: Forced degradation studies are essential to identify potential degradants that may form during the shelf-life of the drug substance.[5][6][7][8][9] Stress conditions typically include:

  • Acidic and Basic Hydrolysis: Cleavage of the amide bond to form pent-4-enoic acid and methylamine.

  • Oxidation: The terminal double bond is susceptible to oxidation.

  • Thermal and Photolytic Stress: May lead to various decomposition products.

The successful chromatographic separation hinges on exploiting the subtle differences in polarity and chemical structure between N-methylpent-4-enamide and these impurities.

Comparative Analysis of Chromatographic Strategies

The choice of chromatographic mode is paramount for achieving optimal separation. Both reversed-phase (RP) and normal-phase (NP) chromatography, including its variant Hydrophilic Interaction Liquid Chromatography (HILIC), offer distinct advantages and disadvantages for this particular separation challenge.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its robustness and wide applicability.[13][14] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[13][14]

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

  • C18 (Octadecylsilane): This is the most common and generally effective stationary phase for a wide range of compounds.[14][15] Separation is primarily driven by hydrophobic interactions. For N-methylpent-4-enamide and its likely impurities, a C18 column can provide good initial separation.

  • Phenyl-Hexyl: This stationary phase offers an alternative selectivity, particularly for compounds containing aromatic rings or double bonds.[16][17][18] The phenyl group can engage in π-π interactions with the double bond of N-methylpent-4-enamide and related impurities, leading to different elution patterns compared to a C18 column.[16][18] This can be advantageous for resolving closely eluting or structurally similar impurities.[16][17][19]

Experimental Data Comparison: C18 vs. Phenyl-Hexyl

ParameterC18 ColumnPhenyl-Hexyl Column
Principle of Separation Primarily hydrophobic interactions.[14]Mixed-mode: hydrophobic and π-π interactions.[16][18]
Selectivity for Unsaturated Compounds GoodExcellent, due to potential for π-π interactions.[16][17]
Typical Mobile Phase Water/Acetonitrile or Water/Methanol gradient.Water/Acetonitrile or Water/Methanol gradient.
Resolution of Polar Impurities May be challenging for very polar starting materials.Can offer improved resolution for certain polar impurities.
Normal-Phase (NP) Chromatography and HILIC

Normal-phase chromatography utilizes a polar stationary phase and a non-polar mobile phase.[13][20] It is particularly effective for separating polar analytes.[20][21]

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a mobile phase containing a high concentration of organic solvent and a small amount of water. This technique is well-suited for the retention and separation of polar compounds that are poorly retained in reversed-phase mode.[22]

Stationary Phase Selection for HILIC:

  • Amide Columns: These columns have an amide functional group bonded to the silica surface and are a popular choice for HILIC separations.[23][24] They can provide excellent peak shape and retention for polar compounds.

  • Bare Silica Columns: Unmodified silica can also be used for HILIC separations, interacting with analytes through hydrogen bonding and dipole-dipole interactions.[20]

When to Consider HILIC:

If the starting materials (pent-4-enoic acid and methylamine) or polar degradation products are not well-retained or resolved from the main peak in RP-HPLC, HILIC offers a powerful alternative.

The Power of Ultra-Performance Liquid Chromatography (UPLC)

For high-throughput environments and challenging separations, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advantage over traditional HPLC.[25][26][27][28] UPLC systems utilize columns with sub-2 µm particles, which leads to:

  • Faster Analysis Times: Significantly shorter run times compared to HPLC.[25][27][28][29]

  • Improved Resolution: Sharper and narrower peaks, allowing for better separation of closely eluting impurities.[25][26][29]

  • Enhanced Sensitivity: Increased peak heights lead to lower detection limits.[25][26]

  • Reduced Solvent Consumption: A greener and more cost-effective approach.[26][27]

HPLC vs. UPLC: A Quantitative Comparison

ParameterHPLCUPLC
Particle Size 3-5 µm< 2 µm[25][27][28]
Operating Pressure LowerSignificantly Higher[27][28]
Typical Run Time 15-30 minutes2-7 minutes[27][28][29]
Resolution GoodExcellent[25][26][29]
Solvent Consumption HigherLower[26][27][28]

Given the need for high-resolution separation in impurity profiling, transitioning from HPLC to UPLC can offer substantial benefits in both efficiency and data quality.[25][29]

Experimental Protocols

The following protocols provide a starting point for the method development and validation for the analysis of N-methylpent-4-enamide impurities.

Sample Preparation and Forced Degradation

Objective: To prepare samples for analysis and generate potential degradation products.

Protocol:

  • Stock Solution: Prepare a stock solution of N-methylpent-4-enamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Forced Degradation:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid N-methylpent-4-enamide to 105°C for 24 hours. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose a solution of N-methylpent-4-enamide to UV light (254 nm) for 24 hours.

Recommended RP-UPLC Method

Objective: To achieve high-resolution separation of N-methylpent-4-enamide and its impurities.

Instrumentation: An Acquity UPLC System (Waters) or equivalent.

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 1 µL
Detection UV at 210 nm

Rationale: The use of a sub-2 µm particle size column will provide superior efficiency and resolution.[25][29] The formic acid in the mobile phase helps to ensure good peak shape for acidic and basic compounds and is compatible with mass spectrometry (MS) detection if further characterization of impurities is needed.[30][31]

Recommended HILIC-UPLC Method (for polar impurities)

Objective: To retain and separate highly polar impurities not well-resolved by RP-UPLC.

Instrumentation: An Acquity UPLC System (Waters) or equivalent.

ParameterCondition
Column ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient 0% to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 1 µL
Detection UV at 210 nm and/or MS

Rationale: The amide column provides excellent retention for polar analytes.[23] The high organic content of the mobile phase is ideal for HILIC mode and is also amenable to MS detection.[23]

Workflow and Visualization

The logical flow for the chromatographic separation of N-methylpent-4-enamide impurities can be visualized as follows:

Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Characterization start N-methylpent-4-enamide Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation rp_uplc Primary Analysis: RP-UPLC (C18 or Phenyl-Hexyl) forced_degradation->rp_uplc hilic_uplc Secondary Analysis (if needed): HILIC-UPLC (Amide) rp_uplc->hilic_uplc Poor retention of polar impurities uv_detection UV Detection (Quantification) rp_uplc->uv_detection hilic_uplc->uv_detection ms_detection Mass Spectrometry (Identification) uv_detection->ms_detection result Impurity Profile Report ms_detection->result

Caption: Workflow for the separation and analysis of N-methylpent-4-enamide impurities.

Conclusion and Recommendations

For the comprehensive analysis of N-methylpent-4-enamide and its impurities, a multi-faceted approach is recommended.

  • Initial Method Development: Start with a reversed-phase UPLC method using a C18 column. This will likely provide a good separation for the main component and many of the less polar impurities.

  • Alternative Selectivity: If co-elution is observed, a Phenyl-Hexyl column should be evaluated. The alternative selectivity offered by π-π interactions can be crucial for resolving challenging impurity pairs.[16][17][19]

  • Addressing Polar Impurities: For the analysis of highly polar impurities, such as unreacted starting materials or hydrophilic degradation products, a HILIC method utilizing an amide stationary phase is the recommended approach.

  • Leveraging Technology: The adoption of UPLC technology is strongly advised to benefit from increased speed, resolution, and sensitivity, which are all critical for accurate impurity profiling.[25][26][27][28][29]

By systematically applying these chromatographic strategies and leveraging the appropriate analytical technologies, researchers and drug development professionals can confidently and accurately characterize the impurity profile of N-methylpent-4-enamide, ensuring the quality and safety of this important chemical entity.

References

  • Dr. Maisch. Normal Phase. [Link]

  • MTC USA. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation - Tech Information. [Link]

  • ResearchGate. Why is normal phase chromatography good for use on polar analytes?. [Link]

  • Alwsci. What Is Normal Phase And Reversed Phase Chromatography?. [Link]

  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]

  • Waters. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • WebofPharma. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • PubMed. An alternative approach for preparation of amide-embedded stationary phase for reversed-phase liquid chromatography. [Link]

  • Agilent. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Waters Knowledge Base. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. [Link]

  • PubMed. Use of reversed phase HP liquid chromatography to assay conversion of N-acylglycines to primary fatty acid amides by peptidylglycine-alpha-amidating monooxygenase. [Link]

  • ResearchGate. Comparative assessment of C18 and phenyl-hexyl column for separation of.... [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. [Link]

  • PMC. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]

  • Shimadzu (Europe). Mobile phases compatible for LCMS. [Link]

  • MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • LCGC. Optimizing MS-Compatible Mobile Phases for IEX Separation of Monoclonal Antibodies. [Link]

  • PharmaTutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • European Pharmaceutical Review. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • NCBI. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation Abstract. [Link]

  • MDPI. New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives. [Link]

  • ResearchGate. forced degradation study -a new approach for stress testing of drug substances and drug products. [Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Agilent. Determination of Acrylamide in Cooking Oil by Agilent Bond Elut QuEChERS Acrylamide Kit and HPLC-DAD. [Link]

  • PubChem - NIH. N-Methylpent-4-enamide | C6H11NO | CID 12444166. [Link]

  • Biotage. Analytical techniques and challenges for acrylamide testing. [Link]

  • Biomedical and Environmental Sciences. Determination of Residual Acrylamide in Medical Polyacrylamide Hydrogel by High Performance Liquid Chromatography tandem Mass. [Link]

  • Beilstein Journal of Organic Chemistry. Recent total synthesis of natural products leveraging a strategy of enamide cyclization. [Link]

  • IJRAR.org. development and validation of analytical methods for determination of impurities in granisetron by using hplc and uplc. [Link]

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

  • RSC Publishing - The Royal Society of Chemistry. Analytical Methods. [Link]

  • MDPI. Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. [Link]

Sources

Validation

Comparative Guide: Reference Standard Qualification for N-Methylpent-4-enamide

Topic: Reference Standards for N-Methylpent-4-enamide Analysis Content Type: Publish Comparison Guide Executive Summary N-Methylpent-4-enamide (CAS 52565-61-4) is a critical building block in modern pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for N-Methylpent-4-enamide Analysis Content Type: Publish Comparison Guide

Executive Summary

N-Methylpent-4-enamide (CAS 52565-61-4) is a critical building block in modern pharmaceutical synthesis, particularly utilized in radical cyclizations, ring-closing metathesis (RCM), and the synthesis of pyrrolidinone scaffolds.[1][2][3] However, its lack of a strong UV chromophore and potential for polymerization pose unique challenges for analytical characterization.

This guide objectively compares the performance of Commercial Research Grade (CRG) materials against In-House Qualified Reference Standards (QRS) . We provide experimental evidence demonstrating why relying solely on vendor Certificates of Analysis (CoA) for this compound creates significant risk in GLP/GMP environments, and we outline a self-validating protocol for establishing a Primary Reference Standard using quantitative NMR (qNMR) and GC-FID.

Part 1: Technical Context & Material Challenges

1.1 The Chromophore Problem N-Methylpent-4-enamide lacks a conjugated system. Its UV absorption is limited to the amide bond (


 nm) and the terminal alkene, both of which fall into the "end absorption" region where solvent cut-offs (e.g., methanol, acetonitrile) interfere.
  • Implication: Standard HPLC-UV purity analysis is often biased, overestimating purity by failing to detect non-absorbing impurities (e.g., aliphatic precursors).

1.2 Stability & Impurity Profile As a terminal alkene, the compound is susceptible to:

  • Auto-oxidation: Formation of epoxides or peroxides upon air exposure.

  • Polymerization: Radical-induced oligomerization.

  • Hydrolysis: Reversion to pent-4-enoic acid and methylamine.

Part 2: Comparative Analysis of Standard Grades

In drug development, the "Reference Standard" is the ruler by which all other data is measured. Below is a comparison of the three common approaches to sourcing N-Methylpent-4-enamide standards.

Table 1: Performance Comparison of Standard Types
FeatureCommercial Research Grade (CRG) In-House Qualified (QRS) Certified Reference Material (CRM)
Primary Source Chemical Vendor (e.g., Sigma, Enamine)Purified CRG or Custom SynthesisNMI (e.g., NIST, USP)
Purity Claim Typically "95%" or "97%"Determined (e.g., 99.1% ± 0.3%)Certified (e.g., 99.8% ± 0.1%)
Assay Method Often GC-FID (Area %)Mass Balance (GC + KF + ROI) or qNMRExhaustive Inter-lab Validation
Traceability Low (Batch-to-batch variability)High (Traceable to NIST Internal Std)Highest (Legal metrological traceability)
Risk Profile High: Unknown impurities may co-elute.[2][4]Low: Fit-for-purpose validated.Lowest: But rarely available for this CAS.
Cost/Time Low / ImmediateMedium / 1-2 WeeksHigh / Months (Custom)

Critical Insight: For N-Methylpent-4-enamide, CRMs are virtually non-existent. Therefore, upgrading a CRG to a QRS (Option 2) is the industry standard workflow.

Part 3: Analytical Method Comparison

To qualify a standard, you must choose the right detector. We compared three methods for determining the purity of N-Methylpent-4-enamide.

Table 2: Method Performance Matrix
MetricHPLC-UV (210 nm) GC-FID qNMR (

H)
Specificity Poor. Solvent fronts and mobile phase noise mask impurities.Excellent. Resolves volatile precursors (methylamine, acid).High. Distinct alkene signals (5.8 ppm) separate from impurities.
Sensitivity Low (requires high concentration).High.Moderate.
Linearity Non-linear at high conc. (detector saturation).Linear over wide range (

).
Inherently linear (primary ratio method).
Suitability NOT RECOMMENDED for purity assignment.PREFERRED for chromatographic purity.GOLD STANDARD for potency/assay assignment.
Part 4: Experimental Protocols
Protocol A: Purification of Commercial Material

Objective: Upgrade 95% yellow oil (vendor grade) to >99% colorless oil.

  • Dissolution: Dissolve 5.0 g of crude amide in 50 mL Dichloromethane (DCM).

  • Wash: Wash with 20 mL 1M HCl (removes methylamine), then 20 mL sat.

    
     (removes pent-4-enoic acid).
    
  • Dry: Dry organic layer over anhydrous

    
    . Filter.
    
  • Distillation: Perform bulb-to-bulb distillation (Kugelrohr) under reduced pressure (0.5 mmHg, 60-70°C).

    • Note: Discard the first 10% (forerun) to remove residual solvents.

  • Storage: Store under Argon at -20°C.

Protocol B: Self-Validating qNMR Assay

Objective: Assign absolute potency (Mass Fraction) without a reference standard of the analyte itself.

Reagents:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent), dried over

    
    .
    
  • Solvent:

    
     (99.8% D) + 0.03% TMS.
    

Procedure:

  • Weighing: Accurately weigh

    
     mg of Sample (
    
    
    
    ) and
    
    
    mg of IS (
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL

    
     and transfer to 5mm NMR tube.
    
  • Acquisition: Acquire

    
    H NMR (400 MHz or higher).
    
    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60s (Must be

      
       of longest proton).
      
    • Scans: 16 or 32.

  • Integration:

    • Integrate IS singlet at 6.1 ppm (9H).

    • Integrate Analyte alkene multiplet at 5.7–5.9 ppm (1H).

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[1][5][6][7][8]
      
    • 
      : Purity of Internal Standard
      
Part 5: Visualizations
Diagram 1: Reference Standard Qualification Workflow

This decision tree illustrates the logic for selecting and qualifying the standard based on the development phase.

QualificationWorkflow Start Need N-Methylpent-4-enamide Reference Standard Source Source Material (Commercial Vendor) Start->Source Triage Initial GC-FID Analysis Source->Triage Purify Purification Required (Acid/Base Wash + Distillation) Triage->Purify < 98.0% Purity Direct Proceed to Qualification Triage->Direct > 98.0% Purity Purify->Triage Retest Qual_Step Full Characterization Suite Direct->Qual_Step Identity Identity: IR, MS, 1H-NMR Qual_Step->Identity Purity Chromatographic Purity: GC-FID (Area %) Qual_Step->Purity Assay Potency Assay: qNMR (vs NIST IS) Qual_Step->Assay Final Release as Qualified Reference Standard (QRS) Identity->Final Purity->Final Assay->Final

Caption: Workflow for upgrading commercial research chemicals to Qualified Reference Standards (QRS).

Diagram 2: Analytical Method Selection Logic

Why GC-FID is preferred over HPLC-UV for this specific molecule.

MethodSelection Compound N-Methylpent-4-enamide Properties Prop1 Weak UV Chromophore (Amide only) Compound->Prop1 Prop2 Volatile / Semi-volatile Compound->Prop2 Prop3 No Ionizable Centers (Neutral pH) Compound->Prop3 Method1 HPLC-UV Prop1->Method1 Limits Method2 GC-FID Prop2->Method2 Enables Method3 LC-MS (ESI) Prop3->Method3 Requires Additives Result1 Risk: False High Purity (Misses non-UV impurities) Method1->Result1 Result2 Success: Universal Carbon Response (Detects all organic impurities) Method2->Result2 Result3 Success: High Sensitivity (Good for trace analysis) Method3->Result3

Caption: Analytical technique selection based on the physicochemical properties of N-Methylpent-4-enamide.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12444166, N-Methylpent-4-enamide. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for assigning NMR solvent peaks during qNMR). Retrieved from [Link]

Sources

Comparative

Comparative Guide: Cyclization Rates &amp; Selectivity of N-Alkyl Unsaturated Amides

Executive Summary This technical guide compares the kinetic profiles, regioselectivity, and synthetic utility of cyclization manifolds for N-alkyl unsaturated amides . Specifically, it contrasts Radical Cyclization (via...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the kinetic profiles, regioselectivity, and synthetic utility of cyclization manifolds for N-alkyl unsaturated amides . Specifically, it contrasts Radical Cyclization (via photoredox or tin-hydride mediation) against Electrophilic Cyclization (via iodolactamization).

For drug development professionals, selecting the correct manifold is critical:

  • Radical methods offer high kinetic rates (

    
    ) and rigorous 5-exo selectivity but require specific precursors (aryl halides or xanthates).
    
  • Ionic methods (Iodolactamization) provide complementary stereocontrol (anti-addition) and access to thermodynamic products but face competition between O- vs. N-cyclization.

Mechanistic Manifolds & Kinetic Profiles

A. Radical Cyclization (Kinetic Control)

Radical cyclization of N-alkyl-4-pentenamides typically proceeds via a 5-exo-trig pathway. The reaction is driven by the high rate constant of the cyclization step relative to hydrogen atom transfer (HAT) or other trapping events.

  • Rate Constants: The 5-exo cyclization rate for secondary amidyl radicals is approximately

    
     to 
    
    
    
    at 25°C.
  • Regioselectivity: Kinetic control overwhelmingly favors 5-exo over 6-endo cyclization (Baldwin’s Rules).

  • N-Substituent Effect: Bulky N-alkyl groups (e.g., tert-butyl) can accelerate cyclization via the Thorpe-Ingold effect by compressing the bond angle, favoring the reactive conformer.

Diagram 1: Radical Cyclization Pathway

RadicalPathway Precursor N-Alkyl Amide (Radical Precursor) Radical Amidyl/Alkyl Radical Precursor->Radical SET/Initiation Transition 5-exo-trig Transition State Radical->Transition k ~ 10^5 s^-1 Endo 6-endo Product (Piperidinone) Radical->Endo Slow (k < 10^3) Product Lactam (Pyrrolidinone) Transition->Product Trapping (HAT)

Caption: Kinetic dominance of the 5-exo-trig pathway in amidyl radical cyclization.

B. Electrophilic Cyclization (Iodolactamization)

This manifold relies on the activation of the alkene by an electrophile (


), forming an iodonium bridge. The nucleophilic nitrogen then attacks to close the ring.
  • Kinetics: The reaction is generally second-order, dependent on

    
     and 
    
    
    
    . While absolute rate constants vary by conditions, the reaction is often complete within minutes (
    
    
    min) in polar aprotic solvents.
  • Selectivity Challenge (O vs. N): The amide oxygen is often more nucleophilic (kinetic trap), leading to imidates (O-cyclization). However, N-alkyl substitution prevents aromatization of the imidate, forcing the system toward the thermodynamic lactam (N-cyclization) or requiring a rearrangement.

  • Stereochemistry: Strictly anti-addition . The iodine and the nitrogen end up trans to each other.

Diagram 2: Ionic/Electrophilic Pathway

IonicPathway Substrate Unsaturated N-Alkyl Amide Iodonium Iodonium Intermediate Substrate->Iodonium + I2 / Base OCyc Imidate (Kinetic O-Attack) Iodonium->OCyc Fast (Kinetic) NCyc Lactam (Thermodynamic N-Attack) Iodonium->NCyc Slower (Thermo) OCyc->NCyc Rearrangement (If reversible)

Caption: Competition between kinetic O-attack and thermodynamic N-attack in iodolactamization.

Comparative Performance Data

The following table synthesizes experimental data comparing these methodologies for the cyclization of N-benzyl-4-pentenamide derivatives.

FeatureRadical Cyclization (Photoredox)Electrophilic Cyclization (Iodine)
Primary Mechanism Single Electron Transfer (SET) / 5-exo-trigIonic Nucleophilic Substitution / Anti-addition
Rate Constant (

)
High (

) [1]
Variable (Diffusion controlled activation)
Regioselectivity > 20:1 (5-exo : 6-endo)Dependent on electronics; typically 5-exo
Stereospecificity Low (mixture of diastereomers)High (trans-diastereoselectivity)
N-Substituent Tolerance Excellent (N-Alkyl, N-Aryl, N-OR)Good (N-Alkyl prevents imidate aromatization)
Common Side Reactions Reduction (hydro-dehalogenation)O-Cyclization (Imidate formation)
Yield (Typical) 75 - 92%80 - 95%
Key Insight: The N-Substituent "Rotamer Effect"

For N-alkyl amides, the population of the cis vs. trans rotamer is a rate-determining factor.

  • N-Methyl: Exists as a mixture; cyclization is moderately fast.

  • N-tert-Butyl: Steric bulk forces the N-alkyl group away from the carbonyl oxygen, often favoring the conformation required for cyclization (Thorpe-Ingold assistance).

  • N-Tosyl (Electron Withdrawing): Reduces nucleophilicity of Nitrogen, significantly slowing Ionic cyclization, but has less impact on Radical cyclization rates once the radical is generated.

Experimental Protocols

Protocol A: Photoredox Radical Cyclization (Self-Validating)

Target: Synthesis of


-lactams from 

-bromo-N-alkyl amides.
  • Preparation: In a flame-dried Schlenk tube, dissolve N-alkyl-2-bromo-N-(but-3-en-1-yl)acetamide (0.2 mmol) in degassed DMSO (2.0 mL).

  • Catalyst Addition: Add

    
    -Ir(ppy)
    
    
    
    (1.0 mol%).
  • Setup: Seal the tube under Argon. Place approx. 2 cm away from a 24W Blue LED (450 nm).

  • Reaction: Stir at room temperature for 12 hours.

    • Validation Point: The reaction mixture should remain clear/yellow. Darkening indicates catalyst decomposition.

  • Workup: Dilute with water, extract with EtOAc (

    
     mL). Wash organic layer with brine to remove DMSO.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Iodoarene-Catalyzed Cyclization

Target: Stereoselective synthesis of iodomethyl-lactams.

  • Preparation: Dissolve N-alkyl-4-pentenamide (0.5 mmol) in CH

    
    Cl
    
    
    
    (5 mL).
  • Reagents: Add 2-Iodoanisole (20 mol%) as the catalyst and Selectfluor (1.5 equiv) as the terminal oxidant.

    • Why 2-Iodoanisole? The methoxy group stabilizes the Iodine(III) intermediate, preventing catalyst degradation [2].

  • Reaction: Stir at room temperature for 4–8 hours. Monitor by TLC for the disappearance of the alkene.

  • Quench: Add saturated aq. Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to quench active iodine species (color change from red/brown to clear).
  • Workup: Extract with DCM, dry over MgSO

    
    , and concentrate.
    

References

  • Absolute R

    
    -Amide Radical Reactions 
    Source: The Journal of Organic Chemistry
    URL:[1][2][Link]
    Significance: Establishes the 
    
    
    
    benchmark for 5-exo cyclization of secondary amide radicals.
  • Iodoarene-Catalyzed Cyclizations of Unsaturated Amides Source: Organic Letters (via Organic Chemistry Portal) URL:[Link] Significance: Validates the catalytic ionic protocol and substrate scope for N-alkenyl amides.

  • 5-Endo-trig radical cyclizations: disfavored or favored processes? Source: Journal of the American Chemical Society (PubMed) URL:[Link] Significance: Provides computational and experimental data comparing 5-endo vs 5-exo/4-exo pathways.

  • Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis Source: NIH / PubMed Central URL:[Link] Significance: Demonstrates how HAT rates can override inherent kinetic preferences in amide cyclizations.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling n-Methylpent-4-enamide

Executive Safety Summary N-Methylpent-4-enamide (CAS: 52565-61-4) is a secondary amide featuring a terminal alkene. While often treated as a standard organic intermediate, its dual functionality presents specific hazards...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

N-Methylpent-4-enamide (CAS: 52565-61-4) is a secondary amide featuring a terminal alkene. While often treated as a standard organic intermediate, its dual functionality presents specific hazards: irritancy (skin/eyes/respiratory) driven by the amide group and potential reactivity via the olefin tail.

Effective safety management for this compound requires more than generic "gloves and goggles." It requires a barrier strategy that accounts for its molecular weight (~113.16 g/mol ), which facilitates volatility, and its lipophilic nature, which aids skin permeation.

Core Hazard Profile (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Risk Assessment & Hierarchy of Controls

Before selecting PPE, we must establish the operational context. PPE is the last line of defense.

Control LevelImplementation Strategy
Elimination/Substitution Generally not possible if this specific pharmacophore is required for hydroamidation or cyclization studies.
Engineering Controls Mandatory: Handle exclusively in a certified chemical fume hood (Face velocity: 80–100 fpm). The compound’s vapor pressure is sufficient to cause respiratory distress in open-bench handling.
Administrative Controls Designate "Amide/Olefin" specific waste streams. Restrict access to trained personnel.
PPE (Personal Protective Equipment) See Matrix below.

PPE Technical Specifications Matrix

The following specifications are derived from chemical compatibility data for secondary amides and low-molecular-weight organic liquids.

Protection ZoneRecommended EquipmentTechnical Rationale & Causality
Hand Protection (Standard) Nitrile Rubber (0.11 mm / 4 mil) Usage: Double-gloving recommended. Change every 15 mins or immediately upon splash.Why: Nitrile offers excellent physical dexterity. However, low-MW amides can permeate thin nitrile. Double gloving creates a sacrificial outer layer, allowing safe doffing without skin contact.
Hand Protection (High Risk) Laminate (Silver Shield) or Butyl Rubber Usage: For spill cleanup or immersion.Why: Amides are solvents. Extended contact with nitrile will cause swelling and breakthrough. Laminates provide >480 min breakthrough time.
Eye/Face Protection Chemical Splash Goggles (Indirect Vent) Standard: ANSI Z87.1+Why: Safety glasses are insufficient for liquids that are severe eye irritants (H319). Vapors can also bypass side shields; goggles seal the ocular area.
Respiratory Protection Half-face Respirator with OV/P95 Cartridges Usage: Only required if fume hood is unavailable or during spill cleanup.Why: The "OV" (Organic Vapor) element captures volatile amides; the "P95" filters any particulates if the substance is in solid/slurry form.
Body Protection Lab Coat (100% Cotton or Nomex) Usage: Buttoned to throat.Why: Synthetic blends (polyester) can melt into skin if a fire occurs (alkene flammability risk). Cotton chars rather than melts.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the specific laboratory activity.

PPE_Decision_Logic Start Start: Handling N-Methylpent-4-enamide Activity Assess Activity Type Start->Activity Standard Standard Synthesis (Weighing, Transfer) Activity->Standard HighRisk High Risk (Spill, Heating, Pressurization) Activity->HighRisk HoodCheck Is Fume Hood Available? Standard->HoodCheck PPE_Spill PPE Set C (Spill): - Laminate/Butyl Gloves - Full Face Respirator - Tyvek Suit HighRisk->PPE_Spill PPE_Std PPE Set A: - Nitrile Gloves (Double) - Safety Glasses/Goggles - Lab Coat HoodCheck->PPE_Std Yes PPE_Resp PPE Set B (Resp): - Add Respirator (OV/P95) - Tight-fitting Goggles HoodCheck->PPE_Resp No (Not Recommended)

Figure 1: Decision logic for selecting PPE based on operational risk and engineering control availability.

Operational Protocols

A. Weighing & Transfer
  • Preparation: Bring the container into the fume hood. Ensure the balance is stable.

  • Static Control: Amides can be sticky or viscous. Use an antistatic gun if weighing solids/powders to prevent dispersal.

  • Transfer: Use a positive-displacement pipette for liquids to ensure accuracy and prevent dripping.

    • Critical Step: Do not use standard air-displacement pipettes if the liquid viscosity is high, as this leads to aerosolization and contamination of the pipette barrel.

B. Reaction Setup (Hydroamidation/Cyclization)
  • Inert Atmosphere: N-Methylpent-4-enamide contains a terminal alkene. While stable, exclusion of oxygen (Argon/Nitrogen sparge) prevents the formation of peroxides at the allylic position over long storage or heating.

  • Temperature Control: If heating >60°C, ensure a reflux condenser is active before heating begins to trap volatile amide vapors.

C. Spill Response (Immediate Action)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Upgrade: Don Silver Shield/Laminate gloves and respiratory protection.

  • Absorb: Use vermiculite or sand. Avoid cellulose-based absorbents if strong oxidizers are also present in the mixture.

  • Clean: Wipe surface with isopropanol followed by soap and water. Amides are generally soluble in alcohols.

Waste Disposal & Deactivation

Proper disposal prevents environmental contamination and regulatory fines.

Waste StreamClassificationProtocol
Liquid Waste Non-Halogenated OrganicSegregate into "Non-Halogenated" solvent waste. Do not mix with strong acids (exothermic hydrolysis risk).
Solid Waste Hazardous SolidContaminated gloves, paper towels, and weigh boats must go into sealed hazardous solid waste bags (double-bagged).
Rinsate Organic WashFirst rinse of glassware should go to liquid waste, not down the drain.

Visualization: Waste Stream Logic

Waste_Logic Source Waste Source Type Determine State Source->Type Liquid Liquid (Reaction mix, Mother liquor) Type->Liquid Solid Solid (Gloves, Wipes, Silica) Type->Solid HalogenCheck Contains Halogens? (DCM, Chloroform mixed?) Liquid->HalogenCheck Bin_Solid Hazardous Solid Waste (Double Bagged) Solid->Bin_Solid Bin_Hal Halogenated Waste Bin HalogenCheck->Bin_Hal Yes Bin_NonHal Non-Halogenated Waste Bin (Standard for Amides) HalogenCheck->Bin_NonHal No

Figure 2: Waste segregation workflow to ensure compliance with EHS regulations.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12444166, N-Methylpent-4-enamide. Retrieved March 1, 2026 from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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